Product packaging for TVB-3166(Cat. No.:)

TVB-3166

Numéro de catalogue: B10799404
Poids moléculaire: 384.5 g/mol
Clé InChI: ICDQFUFDAFKCAX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fasn-IN-3 is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key metabolic enzyme that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA . FASN is upregulated in a wide range of human cancers, and its activity is strongly linked to tumor growth, survival, and poor prognosis . By selectively targeting FASN, Fasn-IN-3 disrupts de novo lipogenesis, a critical process for cancer cells to generate the lipids necessary for energy production, membrane building blocks, and signaling molecules . Mechanistically, pharmacological inhibition of FASN by Fasn-IN-3 starves cancer cells of endogenously produced fatty acids. This induces metabolic stress, leading to an accumulation of reactive oxygen species (ROS) and a redox imbalance due to altered NADPH consumption . This stress state subsequently heightens mitochondrial apoptotic priming, upregulating pro-death proteins like BIM and PUMA, and sensitizing cancer cells to apoptosis . This makes FASN an attractive target for therapeutic intervention, and Fasn-IN-3 a valuable tool compound for investigating these processes in preclinical models. The primary research applications for Fasn-IN-3 include investigating the role of the lipogenic phenotype in cancer cell survival and proliferation, exploring mechanisms of metabolic adaptation and resistance in malignancies, and studying combination therapy strategies, particularly with other agents like BCL-2 inhibitors where FASN inhibition has shown synergistic effects . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24N4O B10799404 TVB-3166

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDQFUFDAFKCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TVB-3166, a FASN Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core mechanism of action of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). It is intended for an audience with a background in oncology, molecular biology, and drug development. This document details the molecular interactions, downstream signaling effects, and preclinical anti-tumor activity of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction to FASN Inhibition in Oncology

Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid. In normal adult tissues, FASN expression is generally low, as dietary lipids are the primary source of fatty acids. However, many cancer types exhibit upregulated FASN expression, a phenomenon linked to tumor progression, aggressiveness, and poor prognosis.[1][2][3] This metabolic reprogramming provides cancer cells with a constant supply of lipids necessary for rapid membrane proliferation, energy storage, and the synthesis of signaling molecules. Inhibition of FASN has therefore emerged as a promising therapeutic strategy to selectively target cancer cells.[1][2]

This compound is an orally-available, reversible, potent, and selective small-molecule inhibitor of FASN.[4][5][6] Preclinical studies have demonstrated its ability to induce apoptosis and inhibit tumor growth in a variety of cancer models, making it a compound of significant interest for clinical development.[5][6][7][8]

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of FASN. This leads to a cascade of downstream cellular events that collectively contribute to its anti-tumor effects.

Direct Inhibition of Fatty Acid Synthase

This compound acts as a reversible inhibitor of FASN, preventing the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[5][6] This direct enzymatic inhibition is the initiating event in its anti-cancer activity.

Induction of Apoptosis

A key consequence of FASN inhibition by this compound is the induction of apoptosis, or programmed cell death, in tumor cells.[5][6][7] This effect is selective for cancer cells, with minimal impact on the viability of normal cells.[6][7] The pro-apoptotic effect is dose-dependent, with significant activity observed in the nanomolar range.[5][6][8]

Disruption of Cellular Membranes and Signaling Platforms

FASN-derived palmitate is crucial for the synthesis of complex lipids that form cellular membranes, including specialized microdomains known as lipid rafts. These rafts are rich in cholesterol and sphingolipids and serve as organizing centers for signaling proteins. By depleting the pool of newly synthesized palmitate, this compound disrupts the architecture of lipid rafts.[5][6][7] This disruption leads to the mislocalization and impaired function of raft-associated signaling proteins, such as N-Ras.[7]

Inhibition of Key Oncogenic Signaling Pathways

This compound has been shown to inhibit several critical signaling pathways that are frequently dysregulated in cancer and are dependent on proper lipid metabolism and membrane integrity.

The PI3K-AKT-mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment leads to a dose-dependent inhibition of this pathway.[5][6][7] This is observed through reduced phosphorylation of key pathway components.

The Wnt/β-catenin signaling pathway plays a crucial role in development and is aberrantly activated in many cancers, promoting proliferation and stemness. This compound treatment results in the inhibition of β-catenin signaling.[5][6][7] This is evidenced by decreased phosphorylation of β-catenin at serine 675, a modification associated with its stability and transcriptional activity, leading to reduced overall β-catenin protein levels.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Parameter Value Assay System Reference
Biochemical IC50 0.042 µMIn vitro FASN biochemical assay[4]
Cellular Palmitate Synthesis IC50 0.060 µMHeLa cells with 13C-acetate[5]
Cell Viability EC50 (SARS-CoV-2) 11 nMHEK293T-hACE2 cells[4]
Cell Line Tumor Type Effect of this compound Reference
CALU-6Non-small cell lung cancer4-5 fold increase in Annexin V staining[5]
22Rv1Prostate cancer4-5 fold increase in Annexin V staining[5]
COLO-205Colorectal cancerDose-dependent inhibition of β-catenin S675 phosphorylation[5]
A-549Non-small cell lung cancerDose-dependent inhibition of β-catenin S675 phosphorylation[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Opaque-walled multiwell plates (96-well or 384-well)

  • Mammalian cells in culture medium

  • This compound compound

  • CellTiter-Glo® Reagent (Promega)

  • Orbital shaker

  • Luminometer

Protocol:

  • Seed cells in opaque-walled multiwell plates at a desired density (e.g., 5,000-10,000 cells/well for a 96-well plate) in a final volume of 100 µL of culture medium.

  • Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include vehicle control wells (e.g., 0.5% DMSO).

  • Incubate the plates for the desired treatment duration (e.g., 72 hours).

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess changes in their expression or phosphorylation status.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-AKT, anti-p-β-catenin, anti-β-catenin, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence detection system

Protocol:

  • Lyse the treated cells with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

  • Quantify band intensities using image analysis software and normalize to a loading control like β-actin.

Immunofluorescent Staining of Lipid Rafts

This method is used to visualize the distribution of lipid rafts in the cell membrane.

Materials:

  • Cells grown on coverslips

  • This compound compound

  • Fluorescently labeled Cholera Toxin B subunit (CT-B)

  • Primary antibody against a raft-associated protein (e.g., N-Ras)

  • Fluorophore-conjugated secondary antibody

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, if needed)

  • Mounting medium with DAPI

  • Confocal microscope

Protocol:

  • Seed cells on coverslips in a multiwell plate and allow them to adhere overnight.

  • Treat the cells with this compound for the desired duration.

  • Wash the cells with cold PBS.

  • Incubate the cells with a fluorescently labeled CT-B conjugate (e.g., 1 µg/mL in culture medium) for 10-30 minutes on ice to label lipid rafts.

  • Wash the cells with cold PBS.

  • Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • (Optional) If staining for an intracellular epitope of a raft-associated protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Incubate the cells with the primary antibody against the raft-associated protein overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate the cells with the appropriate fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells with PBS.

  • Mount the coverslips on microscope slides using mounting medium containing DAPI.

  • Visualize the cells using a confocal microscope.

In Vivo Xenograft Tumor Growth Inhibition Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Human cancer cell line

  • This compound compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Monitor tumor growth regularly.

  • When tumors reach a mean volume of approximately 150 mm³, randomize the mice into treatment and control groups (n=10 per group).

  • Administer this compound or vehicle to the respective groups once daily via oral gavage.

  • Measure tumor dimensions twice weekly using calipers and calculate tumor volume using the formula: V = (width² × length) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Calculate Tumor Growth Inhibition (TGI) as the percentage of tumor growth in the drug-treated groups compared to the vehicle-treated group.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

G cluster_0 This compound Mechanism of Action cluster_1 Downstream Signaling TVB3166 This compound FASN FASN TVB3166->FASN Inhibits Palmitate De Novo Palmitate Synthesis LipidRafts Lipid Raft Disruption Palmitate->LipidRafts Leads to Apoptosis Apoptosis Palmitate->Apoptosis Induces PI3K_AKT PI3K-AKT-mTOR Pathway LipidRafts->PI3K_AKT Inhibits BetaCatenin β-catenin Pathway LipidRafts->BetaCatenin Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Inhibits BetaCatenin->Proliferation Inhibits

Caption: Core mechanism of action of this compound leading to apoptosis and inhibition of oncogenic signaling.

G cluster_workflow In Vivo Xenograft Study Workflow start Tumor Cell Implantation growth Tumor Growth Monitoring start->growth randomize Randomization (Tumor Volume ~150 mm³) growth->randomize treatment Daily Oral Gavage (this compound or Vehicle) randomize->treatment measurement Tumor Measurement & Body Weight (2x/week) treatment->measurement measurement->treatment endpoint Study Endpoint & Tumor Excision measurement->endpoint Endpoint criteria met analysis Data Analysis (TGI Calculation) endpoint->analysis

Caption: Experimental workflow for an in vivo xenograft tumor growth inhibition study.

G cluster_pathway Impact of FASN Inhibition on Signaling cluster_pi3k PI3K-AKT Pathway cluster_beta_catenin β-catenin Pathway FASN_inhibition FASN Inhibition (this compound) Palmitate_depletion Palmitate Depletion FASN_inhibition->Palmitate_depletion Membrane_disruption Lipid Raft / Membrane Disruption Palmitate_depletion->Membrane_disruption PI3K PI3K Membrane_disruption->PI3K Inhibits Frizzled Frizzled Membrane_disruption->Frizzled Disrupts Localization AKT AKT PI3K->AKT BetaCatenin_stabilization BetaCatenin_stabilization mTOR mTOR AKT->mTOR Cell_outcomes Decreased Proliferation Increased Apoptosis mTOR->Cell_outcomes Wnt Wnt Wnt->Frizzled DVL DVL Frizzled->DVL GSK3b_inhibition GSK3b_inhibition DVL->GSK3b_inhibition GSK3b_inhibition->BetaCatenin_stabilization Inhibits Degradation Nuclear_translocation Nuclear_translocation BetaCatenin_stabilization->Nuclear_translocation Promotes TCF_LEF TCF_LEF Nuclear_translocation->TCF_LEF Activates Gene_expression Gene_expression TCF_LEF->Gene_expression Activates

Caption: Signaling pathways disrupted by FASN inhibition with this compound.

References

The Biochemical Target of TVB-3166: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TVB-3166 is a potent and selective, orally available, small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway.[1][2][3] Upregulated in a wide array of human cancers, FASN represents a critical metabolic node for tumor cell growth and survival, making it a compelling target for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of the biochemical target of this compound, its mechanism of action, and the downstream cellular consequences of its inhibitory activity. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

The Primary Biochemical Target: Fatty Acid Synthase (FASN)

The primary biochemical target of this compound is the multi-domain enzyme Fatty Acid Synthase (FASN).[1][2] FASN catalyzes the synthesis of the 16-carbon saturated fatty acid, palmitate, from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent.[6] In normal adult tissues, FASN expression and activity are generally low, with the majority of lipids obtained from dietary sources. However, many cancer cells exhibit a heightened reliance on de novo fatty acid synthesis to meet the demands of rapid proliferation, including membrane biogenesis, energy storage, and the production of signaling molecules.[5][6]

This compound acts as a reversible inhibitor of FASN, directly targeting its enzymatic activity.[1][7] This inhibition leads to a depletion of cellular palmitate and a subsequent cascade of anti-neoplastic effects.

Quantitative Data: In Vitro and In Vivo Efficacy

The potency of this compound has been characterized across various preclinical models. The following tables summarize key quantitative data from biochemical and cellular assays, as well as in vivo xenograft studies.

Assay Type Parameter Value Cell Line/Model Reference
Biochemical Assay IC5042 nMPurified Human FASN[1][2][7]
Cellular Palmitate Synthesis IC5081 nMMultiple Cancer Cells[1][3]
Cell Viability Assay IC5061 nM - 100 nMCALU-6, various others[1][8]
In Vivo Xenograft Study Dosage30 - 100 mg/kg/dayPANC-1, OVCAR-8, etc.[1][3]
In Vivo Xenograft Study Tumor Growth InhibitionUp to 87%NSCLC PDX Model[8]

Table 1: Summary of this compound In Vitro and In Vivo Activity

Signaling Pathways Modulated by this compound

Inhibition of FASN by this compound triggers a profound rewiring of cellular signaling networks that are critical for cancer cell proliferation and survival. The depletion of palmitate and its downstream lipid products disrupts key cellular processes, leading to the observed anti-tumor effects.

PI3K-Akt-mTOR Pathway

One of the most significant consequences of FASN inhibition is the suppression of the PI3K-Akt-mTOR signaling cascade.[1][5] This pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment leads to a dose-dependent decrease in the phosphorylation of Akt (at Ser473) and downstream effectors such as the ribosomal protein S6 (RPS6).[1][8] This disruption is thought to be mediated, in part, by the alteration of lipid raft integrity, which is crucial for the proper localization and function of signaling proteins.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K RPS6 RPS6 S6K->RPS6 Proliferation Cell Growth & Proliferation RPS6->Proliferation TVB3166 This compound FASN FASN TVB3166->FASN inhibits LipidRafts Lipid Raft Integrity FASN->LipidRafts maintains LipidRafts->RTK supports localization LipidRafts->Akt supports localization

Figure 1: Inhibition of the PI3K-Akt-mTOR pathway by this compound.

β-Catenin Signaling Pathway

This compound has also been shown to inhibit the β-catenin signaling pathway.[1] This pathway is implicated in cell proliferation, differentiation, and adhesion. Treatment with this compound results in a dose-dependent decrease in the phosphorylation of β-catenin at Ser675 and a reduction in total β-catenin protein levels.[1] The subsequent decrease in TCF/LEF-mediated transcription contributes to the anti-proliferative effects of the compound.

Beta_Catenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin degrades TCFLEF TCF/LEF BetaCatenin->TCFLEF translocates to nucleus and binds GeneExpression Target Gene Expression TCFLEF->GeneExpression promotes TVB3166 This compound FASN FASN TVB3166->FASN inhibits Unknown Unknown Mechanism FASN->Unknown Unknown->BetaCatenin destabilizes

Figure 2: this compound-mediated inhibition of the β-catenin signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biochemical and cellular effects of this compound.

Biochemical FASN Inhibition Assay

This assay directly measures the enzymatic activity of purified FASN in the presence of an inhibitor.

  • Reagents: Purified human FASN, acetyl-CoA, malonyl-CoA, NADPH, this compound (or other test compounds), and a suitable assay buffer (e.g., potassium phosphate buffer).

  • Procedure: a. Pre-incubate purified FASN with varying concentrations of this compound in the assay buffer. b. Initiate the enzymatic reaction by adding the substrates: acetyl-CoA, malonyl-CoA, and NADPH. c. Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is directly proportional to FASN activity.

  • Data Analysis: Calculate the percentage of FASN inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Palmitate Synthesis Assay

This assay quantifies the rate of de novo palmitate synthesis in intact cells.

  • Reagents: Cell culture medium, this compound, and a stable isotope-labeled precursor such as 13C-acetate.

  • Procedure: a. Culture cancer cells to the desired confluency. b. Treat the cells with varying concentrations of this compound for a specified period. c. Introduce 13C-acetate into the culture medium and incubate to allow for its incorporation into newly synthesized fatty acids. d. Harvest the cells, extract total lipids, and hydrolyze them to release free fatty acids. e. Analyze the isotopic enrichment of palmitate using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Determine the rate of 13C-labeled palmitate synthesis and calculate the IC50 of this compound for inhibiting this process.

Western Blot Analysis

This technique is used to assess the levels and phosphorylation status of key proteins in signaling pathways.

  • Procedure: a. Treat cells with this compound at various concentrations and for different durations. b. Lyse the cells to extract total protein. c. Separate the proteins by size using SDS-PAGE. d. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). e. Probe the membrane with primary antibodies specific for the proteins of interest (e.g., FASN, p-Akt, total Akt, p-RPS6, total RPS6, β-catenin). f. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection. g. Visualize and quantify the protein bands using an imaging system.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

  • Procedure: a. Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice). b. Allow the tumors to grow to a palpable size. c. Randomize the mice into treatment groups (vehicle control and this compound at various doses). d. Administer this compound orally on a defined schedule (e.g., once daily).[3] e. Monitor tumor volume and body weight regularly throughout the study.

  • Data Analysis: Compare the tumor growth rates between the control and treated groups to determine the extent of tumor growth inhibition.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Biochem_Assay Biochemical FASN Inhibition Assay Cell_Palmitate_Assay Cellular Palmitate Synthesis Assay Cell_Viability Cell Viability Assay Western_Blot Western Blot Analysis Xenograft Xenograft Tumor Model TVB3166 This compound TVB3166->Biochem_Assay TVB3166->Cell_Palmitate_Assay TVB3166->Cell_Viability TVB3166->Western_Blot TVB3166->Xenograft

Figure 3: General experimental workflow for characterizing this compound.

Conclusion

This compound is a selective and potent inhibitor of FASN, a key metabolic enzyme that is overexpressed in many cancers. By targeting FASN, this compound disrupts de novo lipogenesis, leading to the inhibition of critical oncogenic signaling pathways such as PI3K-Akt-mTOR and β-catenin. This multi-faceted mechanism of action results in reduced cancer cell proliferation and survival, as demonstrated in a range of preclinical models. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the broader field of FASN inhibition in oncology.

References

TVB-3166: A Comprehensive Technical Guide to a Novel FASN Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TVB-3166 is a potent, selective, and orally bioavailable small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. Elevated FASN expression is a hallmark of many cancers and is associated with poor prognosis. This technical guide provides an in-depth overview of the discovery, chemical properties, and mechanism of action of this compound. It includes a compilation of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways affected by this compound. This document is intended to serve as a valuable resource for researchers in oncology and metabolic diseases who are interested in the therapeutic potential of FASN inhibition.

Discovery and Development

This compound was discovered and developed by 3-V Biosciences, now known as Sagimet Biosciences.[1] It emerged from a program aimed at optimizing a series of FASN inhibitors to improve their pharmacological properties.[2] A key modification in the development of this compound was the replacement of a benzimidazole moiety with a more polar pyrazole group, which led to enhanced systemic and tumor exposure.[2] This compound is a reversible inhibitor of the keto-reductase enzymatic function of FASN.[2]

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]-3-azetidinyl]-benzonitrile
Molecular Formula C₂₄H₂₄N₄O
Molecular Weight 384.47 g/mol
CAS Number 1533438-83-3
Appearance White to off-white solid
Solubility DMSO: ≥ 77 mg/mL (≥ 200.27 mM)

Mechanism of Action

This compound selectively inhibits the FASN enzyme, which catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer cells, there is an increased reliance on de novo fatty acid synthesis for the production of lipids required for cell membrane formation, energy storage, and signaling molecule synthesis. By inhibiting FASN, this compound disrupts these processes, leading to a cascade of anti-tumor effects. The inhibition of FASN by this compound is reversible.[2]

The primary consequences of FASN inhibition by this compound in cancer cells include:

  • Induction of Apoptosis: Depletion of downstream lipid products and accumulation of toxic levels of malonyl-CoA contribute to the induction of programmed cell death.[3][4]

  • Disruption of Lipid Rafts: FASN inhibition alters the composition of cellular membranes, leading to the disruption of lipid raft architecture. This, in turn, affects the localization and function of membrane-associated signaling proteins.[3][5]

  • Inhibition of Key Signaling Pathways: this compound has been shown to inhibit pro-survival signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[3][5]

The following diagram illustrates the central role of FASN in cellular metabolism and the key signaling pathways impacted by its inhibition with this compound.

FASN_Pathway cluster_Metabolism De Novo Lipogenesis cluster_Signaling Downstream Effects Acetyl-CoA Acetyl-CoA FASN FASN Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Catalyzes Lipid_Rafts Lipid Raft Integrity PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Beta_Catenin β-catenin Pathway Apoptosis Apoptosis Palmitate->Lipid_Rafts Maintains Lipid_Rafts->PI3K_AKT_mTOR Modulates Lipid_Rafts->Beta_Catenin Modulates Cell_Growth Cell Growth & Proliferation PI3K_AKT_mTOR->Cell_Growth Promotes Beta_Catenin->Cell_Growth Promotes TVB3166 This compound TVB3166->FASN Inhibits

Figure 1. Mechanism of action of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity
AssayCell Line/SystemIC₅₀Reference
Biochemical FASN ActivityCell-free42 nM[6]
Cellular Palmitate SynthesisHeLa60 nM[2]
Cellular Palmitate Synthesis-81 nM[7]
Cell ViabilityCalu-6100 nM[2]
Table 2: In Vivo Pharmacokinetics and Efficacy
Animal ModelDosingPlasma ConcentrationTumor ConcentrationEfficacyReference
Mice30 mg/kg/day (oral gavage)2.9 µM--[7]
Mice100 mg/kg/day (oral gavage)7 µM-Dose-dependent tumor growth inhibition[7]
RSV-A-infected BALB/c mice- (oral administration)--21-fold reduction in lung viral titers[2]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize this compound.

FASN Inhibition Assay (Biochemical)

A cell-free biochemical assay is used to determine the direct inhibitory effect of this compound on FASN enzymatic activity.

  • Principle: Measures the catalytic activity of purified FASN.

  • Protocol Outline:

    • Purified FASN enzyme is incubated with its substrates, acetyl-CoA and malonyl-CoA, in a suitable buffer system.

    • The reaction is initiated in the presence of varying concentrations of this compound or a vehicle control.

    • The rate of NADPH consumption, a cofactor in the reaction, is monitored spectrophotometrically at 340 nm.

    • The IC₅₀ value is calculated from the dose-response curve.

Cellular Palmitate Synthesis Assay

This assay measures the ability of this compound to inhibit de novo palmitate synthesis in intact cells.

  • Principle: Cells are incubated with a stable isotope-labeled precursor (e.g., ¹³C-acetate), and the incorporation of the label into newly synthesized palmitate is quantified by mass spectrometry.

  • Protocol Outline:

    • Cells (e.g., HeLa) are seeded in 96-well plates.

    • Cells are treated with a range of this compound concentrations in the presence of ¹³C-acetate for 18-24 hours.

    • Lipids are extracted from the cells.

    • The amount of ¹³C-labeled palmitate is quantified by LC-MS/MS.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration.

Cell Viability Assay (CellTiter-Glo®)

This assay is used to assess the effect of this compound on the viability of cancer cell lines.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Protocol Outline:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound for a specified period (e.g., 72-96 hours).

    • The CellTiter-Glo® reagent is added to each well.

    • After a brief incubation to stabilize the luminescent signal, the luminescence is read using a plate reader.

    • The IC₅₀ value is calculated from the resulting dose-response curve.

Western Blot Analysis

Western blotting is employed to investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways.

  • Principle: This technique uses antibodies to detect specific proteins in a cell lysate separated by gel electrophoresis.

  • Protocol Outline:

    • Cells are treated with this compound at various concentrations and for different durations.

    • Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., FASN, p-AKT, AKT, PARP, β-catenin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram illustrates a typical workflow for a Western Blot experiment.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (with this compound) Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to PVDF SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Figure 2. Western Blot experimental workflow.
In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored.

  • Protocol Outline:

    • Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with a suspension of human cancer cells.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally (e.g., by gavage) at a specified dose and schedule. The vehicle used for the control group is also administered.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised and weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound is a promising FASN inhibitor with demonstrated preclinical anti-tumor activity across a range of cancer models. Its mechanism of action, involving the disruption of lipid metabolism and key oncogenic signaling pathways, provides a strong rationale for its continued investigation as a potential cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers working to further elucidate the role of FASN in disease and to explore the therapeutic potential of its inhibition.

Note on Synthesis: A detailed, step-by-step chemical synthesis protocol for this compound is not publicly available in the reviewed scientific literature or patent databases. The compound was proprietary to 3-V Biosciences (now Sagimet Biosciences). Researchers interested in obtaining this compound should inquire with commercial chemical suppliers.

References

The Role of TVB-3166 in the Inhibition of Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TVB-3166, a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN). FASN is a critical enzyme in the de novo synthesis of fatty acids, a pathway frequently upregulated in various cancer cells to meet the demands of rapid proliferation and membrane synthesis. This compound has demonstrated significant anti-tumor activity in preclinical models by effectively suppressing this pathway. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Fatty Acid Synthase (FASN) and its Role in Cancer

Fatty Acid Synthase (FASN) is a multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent.[1][2] In normal adult tissues, FASN expression is generally low, as most cells rely on circulating dietary fatty acids.[2][3] However, many cancer types exhibit significantly upregulated FASN expression and activity.[4][5] This "lipogenic phenotype" provides cancer cells with a steady supply of fatty acids for the synthesis of phospholipids for cell membranes, signaling molecules, and for energy storage.[6][7] The inhibition of FASN, therefore, represents a promising therapeutic strategy to selectively target cancer cells.[5][8]

This compound: A Potent and Selective FASN Inhibitor

This compound is an orally available, reversible, and highly selective inhibitor of FASN.[5][9] Its inhibitory action disrupts the de novo synthesis of palmitate, leading to a cascade of downstream effects that ultimately induce apoptosis in tumor cells while having minimal impact on normal cells.[8][9]

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-pronged mechanism initiated by the inhibition of FASN:

  • Inhibition of Palmitate Synthesis: The primary action of this compound is the direct inhibition of FASN's enzymatic activity, leading to a rapid depletion of intracellular palmitate.[9][10]

  • Disruption of Lipid Rafts: The reduction in palmitate levels disrupts the architecture of lipid rafts, specialized membrane microdomains crucial for signal transduction. This disruption alters the localization and function of membrane-associated signaling proteins like N-Ras.[4][9]

  • Inhibition of Pro-Survival Signaling Pathways: By affecting lipid raft integrity and through other mechanisms, this compound inhibits key oncogenic signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways, which are critical for tumor cell growth, proliferation, and survival.[9][10]

  • Induction of Apoptosis: The culmination of these effects, including metabolic stress and the shutdown of survival signals, leads to the induction of apoptosis in cancer cells.[4][9]

Quantitative Efficacy of this compound

The potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.

Parameter Cell Line/System Value Reference
IC50 (FASN biochemical assay) -42 nM[9][11]
IC50 (Cellular palmitate synthesis) HeLa-Ohio cells81 nM[9][11]
CALU-681 nM[9]
IC50 (Cell viability) CALU-6100 nM[9]
Effective Dose Range (in vitro) Various tumor cells20 - 200 nM[5][9]

Table 1: In Vitro Potency of this compound

Model Treatment Effect Reference
PANC-1 Xenograft This compound (unspecified dose)Inhibition of tumor growth[12]
Patient-Derived Xenograft (NSCLC) This compound (60 mg/kg, po/qd)87% Tumor Growth Inhibition[12]
Various Xenograft Models This compound (oral dosing)Dose-dependent tumor growth inhibition[11]

Table 2: In Vivo Anti-Tumor Activity of this compound

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

FASN Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on FASN enzymatic activity.

  • Reaction Mixture: Prepare a reaction buffer containing purified FASN enzyme, acetyl-CoA, malonyl-CoA, and NADPH.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Initiation and Incubation: Initiate the reaction and incubate at 37°C.

  • Measurement: Monitor the consumption of NADPH over time by measuring the decrease in absorbance at 340 nm.[13]

  • Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value.

Cellular Palmitate Synthesis Assay

This assay quantifies the inhibition of de novo fatty acid synthesis within cells.

  • Cell Culture: Plate tumor cells and allow them to adhere.

  • Treatment: Treat cells with varying concentrations of this compound for a specified period.

  • Isotope Labeling: Add a labeled precursor, such as ¹³C-labeled sodium acetate, to the culture medium.[12][14]

  • Lipid Extraction: After incubation, harvest the cells and extract total lipids.

  • Mass Spectrometry Analysis: Analyze the lipid extracts by mass spectrometry to measure the incorporation of the ¹³C label into palmitate.

  • Data Analysis: Quantify the amount of newly synthesized palmitate and calculate the IC50 for the inhibition of cellular palmitate synthesis.

Cell Viability Assay

This assay assesses the effect of this compound on tumor cell survival.

  • Cell Seeding: Seed tumor cells in 96-well plates.

  • Drug Treatment: Treat cells with a range of this compound concentrations for 72-96 hours.[9]

  • Viability Reagent: Add a cell viability reagent, such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of viability.[12]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the results to untreated controls and calculate the IC50 value for cell viability.

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key signaling proteins.

  • Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for target proteins (e.g., p-AKT, total AKT, β-catenin) followed by incubation with secondary antibodies conjugated to a detectable enzyme.[9]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed.

G cluster_0 Fatty Acid Synthesis Pathway cluster_1 Downstream Effects of FASN Inhibition Acetyl-CoA Acetyl-CoA FASN FASN Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate LipidRafts Lipid Raft Disruption FASN->LipidRafts maintains BetaCatenin β-catenin Pathway Inhibition FASN->BetaCatenin influences TVB3166 This compound TVB3166->FASN PI3K_AKT PI3K-AKT-mTOR Pathway Inhibition LipidRafts->PI3K_AKT regulates Apoptosis Apoptosis PI3K_AKT->Apoptosis leads to BetaCatenin->Apoptosis leads to

Caption: Mechanism of Action of this compound.

G cluster_0 In Vitro Analysis A 1. Cell Culture (Tumor Cell Lines) B 2. Treatment with this compound (Dose-Response) A->B C 3. Assay Execution B->C D FASN Inhibition Assay (Biochemical) C->D E Palmitate Synthesis Assay (Cellular) C->E F Cell Viability Assay (e.g., CellTiter-Glo) C->F G Western Blot (Signaling Proteins) C->G H 4. Data Analysis (IC50 Determination) D->H E->H F->H G->H

Caption: Experimental Workflow for In Vitro Evaluation of this compound.

Conclusion

This compound is a well-characterized FASN inhibitor with a clear mechanism of action and demonstrated anti-tumor efficacy in preclinical models. Its ability to disrupt fatty acid synthesis, impair critical signaling pathways, and induce apoptosis in cancer cells highlights the therapeutic potential of targeting FASN. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of FASN inhibitors as a novel class of anti-cancer agents.

References

A Technical Guide to the Cellular Effects of FASN Inhibition by TVB-3166

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of the cellular mechanisms and effects of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). It consolidates key quantitative data, details relevant experimental protocols, and visualizes the affected signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction: Targeting Neoplastic Lipogenesis

Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of palmitate, a fundamental saturated fatty acid.[1][2] In most normal human tissues, FASN expression is low, as these cells primarily rely on circulating dietary fatty acids.[3] However, many cancer types exhibit a marked upregulation of FASN, a condition linked to tumor progression, aggressiveness, and poor patient prognosis.[1][4][5] This metabolic shift makes cancer cells highly dependent on FASN activity for the synthesis of lipids required for membrane formation, energy storage, and protein modification, rendering FASN an attractive therapeutic target in oncology.[3][6]

This compound is a potent, selective, reversible, and orally-available small-molecule inhibitor of FASN.[7][8][9] Preclinical studies have demonstrated its ability to induce apoptosis specifically in tumor cells, inhibit xenograft tumor growth, and modulate critical oncogenic pathways, establishing it as a significant tool for cancer research and a promising therapeutic candidate.[2][3][7]

Quantitative Analysis of this compound Potency

The inhibitory activity of this compound has been quantified in various assays, demonstrating its high potency at both the biochemical and cellular levels. Dose-dependent effects are typically observed in the 20–200 nM range.[2][5][7]

Table 1: In Vitro Potency of this compound

Assay Type Target/Process Cell Line IC50 Value Reference
Biochemical Assay Purified FASN Enzyme N/A 42 nM (0.042 µM) [2][7][8]
Cellular Assay Palmitate Synthesis HeLa-Ohio 60 nM (0.060 µM) [7]
Cellular Assay Palmitate Synthesis CALU-6 81 nM (0.081 µM) [2][7]

| Cellular Assay | Cell Viability | CALU-6 | 100 nM (0.10 µM) |[7] |

Core Cellular Effects of FASN Inhibition

This compound exerts its anti-tumor effects through a multi-pronged mechanism, stemming from the primary inhibition of palmitate synthesis. This leads to a cascade of downstream cellular events, from membrane disruption to the suppression of key survival signals.

Disruption of Membrane Integrity and Lipid Rafts

The inhibition of palmitate synthesis by this compound directly impacts the composition and architecture of the cell membrane. A critical consequence is the disruption of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signaling proteins.[5][7] This disruption alters the localization and function of raft-associated proteins, including the oncoprotein N-Ras, effectively dismantling critical signaling hubs.[3][7] This effect has been observed in multiple cancer cell lines, including COLO-205 and CALU-6.[7]

Inhibition of Pro-Survival Signaling Pathways

By disrupting lipid rafts and altering the lipid landscape, this compound effectively suppresses major signal transduction pathways essential for tumor cell growth and survival.[2][7]

FASN inhibition by this compound leads to the inhibition of the PI3K-AKT-mTOR pathway, a central regulator of cell proliferation, growth, and survival.[2][3][7] The delocalization of signaling molecules from lipid rafts contributes to the attenuation of this pathway. Western blot analyses have confirmed a dose-dependent reduction in the phosphorylation of key pathway components, such as AKT at serine 473 (pAkt S473), in tumor cells treated with this compound.[7][10]

G LR Lipid Raft RTK Receptor Tyrosine Kinase (RTK) LR->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation FASN_Inhibition This compound (FASN Inhibition) FASN_Inhibition->LR FASN_Inhibition->AKT Inhibits (via pAKT↓)

Caption: Inhibition of the PI3K-AKT-mTOR signaling cascade by this compound.

This compound also inhibits the β-catenin signaling pathway.[7] Treatment results in a dose-dependent decrease in the phosphorylation of β-catenin at serine 675 (S675), an event associated with its stability and nuclear translocation.[7] This leads to reduced β-catenin protein levels and a subsequent decrease in TCF promoter-driven gene expression, effectively shutting down a key pathway involved in cell proliferation and stemness.[7][11]

G cluster_nucleus FASN_Inhibition This compound (FASN Inhibition) pBetaCatenin p-β-catenin (S675) (Stable) FASN_Inhibition->pBetaCatenin BetaCatenin β-catenin pBetaCatenin->BetaCatenin Dephosphorylates Degradation Degradation pBetaCatenin->Degradation Promotes Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates TCF TCF/LEF Nucleus->TCF Transcription Target Gene Transcription (e.g., c-Myc) TCF->Transcription Activates

Caption: this compound-mediated inhibition of the β-catenin signaling pathway.
Induction of Apoptosis and Reprogramming of Gene Expression

The culmination of membrane disruption and pathway inhibition is the selective induction of apoptosis in tumor cells, while normal cells remain largely unaffected.[3][7][9] This tumor-specific cytotoxicity is a hallmark of FASN inhibition. The on-target effect of this compound was confirmed by experiments where supplementing cell culture media with exogenous palmitate rescued tumor cells from death, even while FASN itself remained inhibited.[7]

Furthermore, FASN inhibition reprograms gene expression.[7][11] RNA sequencing analyses reveal that this compound treatment modulates the expression of genes involved in lipid biosynthesis, cell metabolism, proliferation, and survival pathways, including the oncogenic effector c-Myc.[5][7][10]

Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the effects of this compound.

G cluster_assays Downstream Cellular Assays start Cancer Cell Culture (e.g., CALU-6, COLO-205) treatment Treatment with this compound (e.g., 0.02-2.0 µM for 48-96h) start->treatment viability Cell Viability (MTT / CellTiter-Glo) treatment->viability western Protein Analysis (Western Blot for p-AKT, β-catenin) treatment->western imaging Lipid Raft Imaging (Immunofluorescence) treatment->imaging gene Gene Expression (Luciferase Assay / RNA-Seq) treatment->gene

Caption: General experimental workflow for studying this compound effects.
Cell Viability and Palmitate Synthesis Assays

  • Objective: To determine the IC50 of this compound on cell viability and its direct effect on FASN activity.

  • Protocol:

    • Cell Seeding: Plate tumor cells (e.g., CALU-6) in appropriate media. For viability, use standard medium; for palmitate rescue, supplement with ~25 µM palmitate.[7]

    • Treatment: Treat cells with a dose range of this compound (e.g., 20-200 nM) for 72-96 hours.[7]

    • Palmitate Synthesis Measurement: For the final 18 hours, add ¹³C-labeled acetate to the medium. After incubation, lyse the cells, extract lipids, and measure the incorporation of ¹³C into palmitate via mass spectrometry.[7][11]

    • Viability Measurement: Add CellTiter-Glo® reagent to measure ATP levels or MTT reagent to measure metabolic activity, according to the manufacturer's instructions. Read luminescence or absorbance on a plate reader.[11][12]

Western Blot Analysis
  • Objective: To quantify changes in protein expression and phosphorylation in key signaling pathways.

  • Protocol:

    • Cell Treatment: Treat various tumor cell lines (e.g., CALU-6, COLO-205, OVCAR-8) with this compound (e.g., 0.02, 0.2, or 2.0 μM) for 96 hours.[7]

    • Lysis: Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification & Separation: Determine protein concentration using a BCA assay. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and incubate with primary antibodies against targets like p-AKT (S473), total AKT, p-β-catenin (S675), total β-catenin, and a loading control (e.g., β-actin).

    • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescent Staining for Lipid Raft Analysis
  • Objective: To visualize the effect of this compound on lipid raft integrity and protein localization.

  • Protocol:

    • Cell Culture & Treatment: Grow cells (e.g., COLO-205, CALU-6) on coverslips and treat with this compound for 96 hours.[7]

    • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

    • Staining:

      • To visualize lipid rafts, stain with FITC-conjugated cholera-toxin subunit-B, which binds to the raft-associated ganglioside GM1.[7]

      • To visualize a raft-associated protein, stain with a primary antibody (e.g., anti-N-Ras) followed by an Alexa Fluor-conjugated secondary antibody.[7]

    • Imaging: Mount coverslips and image using a confocal microscope to assess the distribution and co-localization of the fluorescent signals.[3][7]

Conclusion

This compound is a highly characterized FASN inhibitor that demonstrates significant anti-tumor activity across diverse preclinical models.[3][7] Its mechanism of action is multifaceted, originating from the targeted inhibition of de novo palmitate synthesis. This primary effect triggers a cascade of potent cellular responses, including the structural disruption of membrane lipid rafts, the consequent inhibition of critical pro-survival signaling pathways like PI3K-AKT-mTOR and β-catenin, and the ultimate induction of tumor-selective apoptosis.[5][7] The detailed understanding of these cellular effects, supported by robust quantitative data and established experimental protocols, provides a strong rationale for the continued clinical development of FASN inhibitors as a targeted therapy for cancers reliant on neoplastic lipogenesis.[4][9]

References

The FASN Inhibitor TVB-3166: A Comprehensive Technical Guide to its Impact on Cancer Cell Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aberrant metabolism of cancer cells presents a promising frontier for therapeutic intervention. One of the key metabolic pathways frequently dysregulated in cancer is de novo fatty acid synthesis, with the enzyme Fatty Acid Synthase (FASN) being a central player. FASN is overexpressed in a multitude of human cancers and its elevated activity is associated with tumor progression, metastasis, and poor prognosis. This has positioned FASN as a compelling target for anticancer drug development. TVB-3166 is a potent, selective, and orally bioavailable small-molecule inhibitor of FASN that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides an in-depth overview of the impact of this compound on cancer cell metabolism, detailing its mechanism of action, effects on key signaling pathways, and methodologies for its study.

Mechanism of Action of this compound

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of FASN. FASN is a multi-enzyme complex that catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA, with NADPH as a reducing equivalent. By inhibiting FASN, this compound effectively cuts off the cancer cell's supply of endogenously produced fatty acids. This has several downstream consequences that contribute to its anti-neoplastic activity.

The primary mechanism of action of this compound is the induction of apoptosis in cancer cells. This is thought to occur through multiple interconnected events stemming from the depletion of palmitate and the accumulation of the FASN substrate, malonyl-CoA. The disruption of fatty acid synthesis leads to alterations in cellular membrane composition and integrity, including the architecture of lipid rafts. These changes can, in turn, affect the localization and function of membrane-associated signaling proteins, ultimately triggering programmed cell death. Notably, this compound shows selectivity for tumor cells over normal cells, which typically rely on exogenous lipids.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified across various preclinical studies. The following tables summarize key quantitative data, providing a comparative overview of its activity.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterCell LineIC50 Value (µM)Reference
Biochemical FASN Inhibition -0.042[1][2]
Cellular Palmitate Synthesis CALU-60.081[1]
Cell Viability CALU-60.10[1]
A panel of 90 cancer cell linesVaries (e.g., 72% death in CALU-6 at 0.2 µM)[1]
CRC Cell Lines (e.g., CaCo2, HT29)Sensitive at 0.2 µM[3][4]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
Tumor ModelDosing ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
PANC-1 (Pancreatic) 30, 60, 100 mg/kg, oral, dailyDose-dependent inhibition[1]
OVCAR-8 (Ovarian) 30, 60, 100 mg/kg, oral, dailyDose-dependent inhibition[1]
NSCLC (Patient-Derived) 60 mg/kg, oral, dailySignificant TGI[1][5]
Colorectal (Patient-Derived) Not specified50% reduction in tumor weight in sensitive models[3]

Impact on Cellular Signaling Pathways

Inhibition of FASN by this compound leads to the modulation of several critical signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including AKT and S6 ribosomal protein. This inhibition is likely a consequence of altered membrane lipid composition and disruption of lipid raft-associated signaling complexes.

β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryogenesis and its aberrant activation is implicated in numerous cancers. This compound treatment has been demonstrated to decrease the levels of active β-catenin and inhibit the transcription of its target genes, such as c-Myc.

The following diagram illustrates the key signaling pathways affected by this compound.

G cluster_0 cluster_1 cluster_2 This compound This compound FASN FASN This compound->FASN Inhibits Palmitate Palmitate FASN->Palmitate Synthesizes Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Substrate Lipid Raft Disruption Lipid Raft Disruption Palmitate->Lipid Raft Disruption Depletion leads to Cell Growth Inhibition Cell Growth Inhibition Membrane-Associated Proteins Membrane-Associated Proteins Lipid Raft Disruption->Membrane-Associated Proteins Alters localization PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Membrane-Associated Proteins->PI3K_AKT_mTOR Inhibits Beta_Catenin β-catenin Pathway Membrane-Associated Proteins->Beta_Catenin Inhibits PI3K_AKT_mTOR->Cell Growth Inhibition Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibition promotes Beta_Catenin->Cell Growth Inhibition

Signaling pathways affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer cells.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines

  • This compound

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).

  • Incubate for the desired treatment period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

The following diagram illustrates the experimental workflow for the cell viability assay.

G cluster_workflow Cell Viability Assay Workflow start Start seed_cells Seed Cells (96-well plate) start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate Incubate (72 hours) treat_cells->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence analyze_data Analyze Data (Calculate % Viability) measure_luminescence->analyze_data end End analyze_data->end

Cell Viability Assay Workflow.

Fatty Acid Synthesis Assay (¹⁴C-Acetate Incorporation)

This assay measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into cellular lipids.

Materials:

  • Cancer cell lines

  • This compound

  • [¹⁴C]-Acetate

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • Scintillation counter

Procedure:

  • Culture cells to near confluence in appropriate culture vessels.

  • Pre-treat cells with various concentrations of this compound or vehicle for a specified time.

  • Add [¹⁴C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours).

  • Wash the cells with cold PBS to remove unincorporated radiolabel.

  • Harvest the cells and extract total lipids using a suitable solvent mixture (e.g., Folch method).

  • Dry the lipid extract and resuspend in a known volume of solvent.

  • Measure the radioactivity of an aliquot of the lipid extract using a scintillation counter.

  • Normalize the radioactivity to the total protein content of the cell lysate.

  • Calculate the inhibition of fatty acid synthesis relative to the vehicle-treated control.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways, such as phosphorylated and total AKT.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with this compound or vehicle for the desired time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Immunofluorescence for Lipid Raft Visualization

This method allows for the visualization of lipid raft domains in the plasma membrane and assessment of their disruption by this compound.

Materials:

  • Cancer cell lines grown on coverslips

  • This compound

  • Cholera Toxin Subunit B (CT-B) conjugated to a fluorophore (e.g., FITC) - a lipid raft marker

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (if staining intracellular proteins)

  • Mounting medium with DAPI

Procedure:

  • Treat cells grown on coverslips with this compound or vehicle.

  • Wash the cells with PBS.

  • Incubate the cells with fluorescently labeled CT-B to stain lipid rafts.

  • Fix the cells with 4% paraformaldehyde.

  • (Optional) Permeabilize the cells if co-staining for intracellular proteins.

  • Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.

  • Visualize the cells using a fluorescence microscope.

Conclusion

This compound is a promising anti-cancer agent that targets the metabolic vulnerability of cancer cells by inhibiting FASN. Its mechanism of action involves the depletion of palmitate, leading to the disruption of cellular membranes, inhibition of key oncogenic signaling pathways, and ultimately, the induction of apoptosis. The quantitative data from preclinical studies demonstrate its potent and selective activity against a broad range of cancer types. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted impact of this compound on cancer cell metabolism and to explore its therapeutic potential. Further research into biomarkers of sensitivity and combination strategies will be crucial for the clinical development of this and other FASN inhibitors.

References

The Disruption of Lipid Rafts by FASN Inhibition: A Technical Guide to the Effects of TVB-3166

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effects of TVB-3166, a potent and selective Fatty Acid Synthase (FASN) inhibitor, on the integrity and function of lipid rafts. Through the inhibition of de novo palmitate synthesis, this compound instigates a cascade of cellular events, beginning with the structural alteration of lipid rafts and culminating in the modulation of key oncogenic signaling pathways. This document summarizes the core mechanism, presents available quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions.

Core Mechanism of Action

This compound is an orally available, reversible, and selective inhibitor of FASN, the enzyme responsible for the synthesis of palmitate.[1][2] In many cancer cells, there is a notable upregulation of FASN, making it a critical source of fatty acids required for membrane biosynthesis, energy storage, and protein modification.[3] Palmitate and its derivatives are essential components for the proper formation and stability of lipid rafts—dynamic, ordered microdomains within the cell membrane enriched in cholesterol and sphingolipids.[3][4] These rafts serve as crucial platforms for the assembly and compartmentalization of signaling molecules, thereby facilitating efficient signal transduction.[5][6]

By inhibiting FASN, this compound depletes the cellular pool of palmitate. This scarcity of a key lipid component leads to the disruption of lipid raft architecture.[3][7] The structural integrity of these platforms is compromised, leading to the mislocalization of raft-associated proteins, including those critical for signal transduction.[3] This disruption is a key mechanism through which this compound exerts its anti-tumor effects, including the induction of apoptosis and inhibition of cell growth.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative metrics associated with this compound's activity and its downstream effects.

Parameter Value Assay Condition Reference
IC50 (FASN) 42 nMBiochemical Cell-Free Assay[1]
IC50 (Cellular Palmitate Synthesis) 81 nM-[2]
Effective Concentration Range 20 - 200 nMIn vitro cell-based assays[2][8]

Table 1: Potency and Effective Concentrations of this compound.

Cell Lines Treatment Concentration Duration Observed Effect on Signaling Reference
CALU6, COLO-205, OVCAR-8, 22Rv10.02, 0.2, or 2.0 µM96 hoursInhibition of AKT-mTOR pathway[7]
COLO-205, A5490.2 µM48 hoursInhibition of TCF promoter-driven luciferase expression (β-catenin pathway)[7]

Table 2: Effects of this compound on Key Signaling Pathways in Various Cancer Cell Lines.

Key Experimental Protocols

Immunofluorescent Staining of Lipid Rafts and Associated Proteins

This protocol is designed to visualize the effects of this compound on the integrity of lipid rafts and the localization of raft-dependent proteins.

Objective: To assess the disruption of lipid raft architecture and the localization of N-Ras, a palmitoylated protein, following treatment with this compound.[7]

Materials:

  • Cancer cell lines (e.g., COLO-205, CALU-6)[7]

  • This compound

  • FITC-conjugated cholera-toxin subunit-B (for lipid raft visualization)[7]

  • Alexa-fluor-conjugated anti-N-Ras antibody[7]

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 2% BSA in PBS)

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment: Plate cells on coverslips in a suitable culture medium. Treat the cells with the desired concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) or vehicle control (DMSO) for a specified duration (e.g., 96 hours).[7]

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 1 hour at room temperature.[9]

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.[9]

  • Blocking: Wash the cells with PBS and block with 2% BSA in PBS for 1 hour to prevent non-specific antibody binding.[9]

  • Staining: Incubate the cells with FITC-conjugated cholera-toxin subunit-B and Alexa-fluor-conjugated anti-N-Ras antibody in blocking buffer overnight at 4°C.

  • Washing: Wash the cells multiple times with PBS to remove unbound antibodies and staining reagents.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.

Western Blot Analysis of Signaling Pathways

This protocol is used to quantify the changes in protein expression and phosphorylation status within signaling pathways affected by this compound.

Objective: To determine the effect of this compound on the PI3K-AKT-mTOR and β-catenin signaling pathways.[7]

Materials:

  • Cancer cell lines (e.g., CALU6, COLO-205, OVCAR-8, 22Rv1)[7]

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-mTOR, mTOR, β-catenin, c-Myc)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

Visualizing the Molecular Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed.

G cluster_0 Mechanism of this compound Action TVB3166 This compound FASN Fatty Acid Synthase (FASN) TVB3166->FASN Inhibits Palmitate Palmitate Synthesis FASN->Palmitate Catalyzes LipidRaft Lipid Raft Integrity Palmitate->LipidRaft Maintains Signaling Signaling Protein Localization (e.g., N-Ras) LipidRaft->Signaling Organizes Downstream Downstream Signaling (PI3K-AKT, β-catenin) Signaling->Downstream Activates

Caption: Mechanism of this compound action on lipid rafts and signaling.

G cluster_1 Immunofluorescence Workflow Start Cell Culture & Treatment (this compound) Fix Fixation (PFA) Start->Fix Perm Permeabilization Fix->Perm Block Blocking (BSA) Perm->Block Stain Staining (Cholera Toxin, Anti-N-Ras) Block->Stain Image Confocal Microscopy Stain->Image

Caption: Experimental workflow for visualizing lipid raft disruption.

G cluster_2 Impact on PI3K-AKT-mTOR Pathway LipidRaft Disrupted Lipid Raft Receptor Growth Factor Receptor (e.g., EGFR) LipidRaft->Receptor Mislocalizes PI3K PI3K Receptor->PI3K Reduced Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition

Caption: Disruption of lipid rafts by this compound inhibits the PI3K-AKT-mTOR pathway.

Conclusion

The FASN inhibitor this compound represents a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells. Its mechanism of action, which involves the disruption of lipid raft architecture and the consequent inhibition of critical signaling pathways, underscores the intricate link between lipid metabolism and cellular signaling in cancer. The experimental protocols and data presented in this guide provide a framework for further investigation into the pleiotropic anti-cancer effects of FASN inhibition. Understanding these fundamental processes is paramount for the continued development of targeted cancer therapies.

References

TVB-3166 and the PI3K/AKT/mTOR Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and its intricate relationship with the critical PI3K/AKT/mTOR signaling pathway. Overexpression of FASN is a hallmark of many human cancers and is associated with poor prognosis, making it a compelling target for therapeutic intervention.[1][2] this compound is an orally-available, reversible small molecule inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models.[1][3] Its mechanism of action extends beyond the simple blockade of lipid synthesis, revealing a complex interplay with oncogenic signaling cascades, most notably the PI3K/AKT/mTOR pathway.

The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of normal cellular processes, including growth, proliferation, survival, and metabolism.[4][5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which recruit and activate PI3K.[6] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][7] PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains, such as AKT and its upstream activator PDK1, to the plasma membrane.[6] This co-localization facilitates the phosphorylation and full activation of AKT.[6]

Activated AKT orchestrates a multitude of downstream effects, including the activation of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating effectors like S6 kinase (S6K) and 4E-BP1.[4] Dysregulation of this pathway, through mutations in key components like PI3K or the loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is one of the most frequent aberrations in human cancer, leading to uncontrolled cell proliferation and survival.[1][4]

PI3K_AKT_mTOR_Pathway Diagram 1. The canonical PI3K/AKT/mTOR signaling pathway. RTK Growth Factor Receptors (RTKs) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 | mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation

Caption: A simplified diagram of the core PI3K/AKT/mTOR signaling cascade.

This compound: Mechanism of Action and Impact on PI3K/AKT/mTOR Signaling

This compound's primary molecular target is Fatty Acid Synthase (FASN), the key enzyme responsible for the terminal steps in the de novo synthesis of palmitate, a 16-carbon saturated fatty acid.[2][8] While normal cells typically acquire fatty acids from circulation, many tumor cells exhibit upregulated FASN activity, relying on endogenous fatty acid production to support rapid proliferation, energy metabolism, and the synthesis of cellular membranes.[1][9]

Inhibition of FASN by this compound disrupts these processes and, critically, exerts a multi-level suppressive effect on the PI3K/AKT/mTOR pathway.[1][7] This is not a direct inhibition of the pathway's kinases, but rather an indirect consequence of depleting the cellular pool of endogenously synthesized lipids.

The key mechanisms for this crosstalk include:

  • Disruption of Lipid Raft Architecture: The integrity of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids—is crucial for the proper localization and function of many signaling proteins, including receptor tyrosine kinases and AKT.[2][3] FASN inhibition, by altering the composition of membrane phospholipids, disrupts the structure of these rafts.[3][7] This impairs the recruitment of signaling molecules to the membrane, thereby reducing signal transduction upstream of and at the level of PI3K and AKT.[2][7]

  • Depletion of Key Signaling Lipids: FASN inhibitors have been shown to diminish the cellular levels of critical signaling lipids such as diacylglycerol (DAG) and PIP3.[7] The reduction in PIP3, the direct product of PI3K, provides a cogent explanation for the subsequent inactivation of the AKT-mTORC1 axis.[7]

  • Induction of Cellular Stress: The blockade of fatty acid synthesis can induce endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR).[10] This stress response activates proteins like REDD1 and AMPKα, which are known repressors of mTORC1, leading to the dephosphorylation of its downstream targets, including the ribosomal protein S6.[7]

  • Downregulation of Signaling Proteins: Treatment with FASN inhibitors can lead to the downregulation of both the expression and phosphorylation of key PI3K pathway effectors, including AKT, mTOR, p70S6K, and S6.[9][11] This suggests that FASN activity is required not only for the activation but also for maintaining the stability of these oncogenic proteins.

TVB3166_Mechanism Diagram 2. Multi-level inhibition of PI3K/AKT/mTOR by this compound. TVB3166 This compound FASN FASN TVB3166->FASN Palmitate ↓ Palmitate Synthesis TVB3166->Palmitate LipidRafts Disruption of Lipid Rafts Palmitate->LipidRafts SignalingLipids ↓ Signaling Lipids (e.g., PIP3) Palmitate->SignalingLipids CellStress ↑ Cellular Stress (AMPKα, REDD1) Palmitate->CellStress RTK RTK Signaling LipidRafts->RTK AKT AKT SignalingLipids->AKT mTORC1 mTORC1 CellStress->mTORC1 PI3K PI3K RTK->PI3K PI3K->AKT AKT->mTORC1 Proliferation ↓ Tumor Cell Growth, Proliferation, Survival mTORC1->Proliferation

Caption: this compound inhibits FASN, leading to downstream effects that suppress the PI3K/AKT/mTOR pathway at multiple nodes.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

Parameter Value Cell Line / System Citation
Biochemical IC₅₀ 42 nM Cell-free FASN assay [12][13]
Cellular Palmitate Synthesis IC₅₀ 81 nM - [12][13]
Cell Viability IC₅₀ 0.10 µM (100 nM) CALU-6 (NSCLC) [13]
Apoptosis Induction Dose-dependent Various tumor cell lines [1][13]

| AKT/S6 Phosphorylation Inhibition | Dose-dependent | CALU-6, COLO-205, OVCAR-8, 22Rv1 |[1][11] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Tumor Model Treatment Dose & Schedule Tumor Growth Inhibition (TGI) % Citation
PANC-1 (Pancreatic) This compound 30 mg/kg, PO, QD 19% [11]
PANC-1 (Pancreatic) This compound 100 mg/kg, PO, QD 57% [11]
CALU-6 (NSCLC) This compound + Paclitaxel 60 mg/kg PO QD + 10 mg/kg IV q4d Tumor Regression [8]
A549 (NSCLC) This compound + Paclitaxel 60 mg/kg PO QD + 10 mg/kg IV q4d 76% [8]
A549 (NSCLC) This compound + Docetaxel 60 mg/kg PO QD + 8 mg/kg IV q7d 81% [8]
CTG-0165 (NSCLC PDX) This compound + Paclitaxel 60 mg/kg PO QD + 10 mg/kg IV q4d Tumor Regression [8]

| Various PDX models | this compound | 60 mg/kg, PO, QD | >80% (in sensitive models) |[14] |

PO: Per os (oral gavage); QD: Once daily; IV: Intravenous; q4d: every 4 days; q7d: every 7 days; NSCLC: Non-small-cell lung cancer; PDX: Patient-Derived Xenograft.

Key Experimental Protocols

The following are summarized methodologies for experiments frequently cited in the evaluation of this compound.

4.1. Cell Viability and Proliferation Assays

  • Objective: To determine the effect of FASN inhibition on tumor cell growth and survival.

  • Methodology: Tumor cells (e.g., CRC, NSCLC lines) are seeded in 96-well plates and allowed to adhere.[14] Cells are then treated with a range of concentrations of this compound or vehicle control (DMSO) for a specified period (typically 72 hours to 7 days).[11][14] Viability can be assessed using assays like CellTiter-Glo®, which measures cellular ATP levels, or by direct cell counting.[11][14] IC₅₀ values are calculated from dose-response curves.

4.2. Western Blot Analysis

  • Objective: To measure changes in the expression and phosphorylation status of proteins within the PI3K/AKT/mTOR pathway.

  • Methodology: Tumor cells (e.g., CALU-6, COLO-205) are treated with this compound (e.g., 0.02, 0.2, or 2.0 µM) or vehicle for a set time (e.g., 96 hours).[1] Cells are lysed, and protein concentrations are quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of AKT (e.g., p-AKT S473), S6, and other proteins of interest.[1][11] Loading controls like GAPDH or β-actin are used to ensure equal protein loading.

4.3. Xenograft Tumor Studies

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound, alone or in combination with other agents.

  • Methodology: Immune-compromised mice (e.g., NSG or nude mice) are subcutaneously implanted with human tumor cells or patient-derived tumor fragments (PDX).[1][14] When tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment groups.[8] this compound is typically administered via oral gavage daily.[13] Tumor volumes are measured regularly (e.g., twice weekly) with calipers.[1] At the end of the study, Tumor Growth Inhibition (TGI) is calculated relative to the vehicle-treated control group.[11]

Xenograft_Workflow Diagram 3. A general workflow for preclinical xenograft studies. Implantation 1. Tumor Cell/ PDX Implantation (Subcutaneous) Growth 2. Tumor Growth to ~150 mm³ Implantation->Growth Randomization 3. Randomize Mice into Groups Growth->Randomization Treatment 4. Daily Dosing (e.g., this compound via oral gavage) Randomization->Treatment Measurement 5. Measure Tumor Volume (2x/week) Treatment->Measurement Analysis 6. Calculate Tumor Growth Inhibition (TGI) Measurement->Analysis

Caption: A typical experimental workflow for assessing in vivo efficacy in xenograft models.

4.4. Immunofluorescent Staining for Lipid Rafts

  • Objective: To visualize the effect of FASN inhibition on lipid raft architecture.

  • Methodology: Tumor cells (e.g., COLO-205, CALU-6) are cultured on coverslips and treated with this compound.[1] Cells are then fixed and stained with cholera toxin subunit B conjugated to a fluorophore (e.g., FITC), which binds to the ganglioside GM1, a marker for lipid rafts.[1] Co-staining with antibodies against raft-associated proteins (e.g., N-Ras) can also be performed.[2] Images are captured using confocal microscopy to observe changes in the distribution and integrity of lipid rafts.[2]

Conclusion

This compound represents a targeted therapeutic strategy that leverages the metabolic dependency of cancer cells on de novo lipogenesis. Its mechanism of action is multifaceted, extending beyond metabolic disruption to induce a potent, multi-level suppression of the PI3K/AKT/mTOR pathway—a central driver of oncogenesis. By depleting key lipids, this compound disrupts the membrane architecture required for signal transduction and activates cellular stress responses that further inhibit pro-growth signaling. Preclinical data strongly support its anti-tumor activity, both as a monotherapy in sensitive models and in combination with standard-of-care agents like taxanes.[3][8] These findings provide a strong rationale for the continued clinical investigation of FASN inhibitors like this compound as a novel approach to treating cancers characterized by FASN overexpression and dysregulated PI3K/AKT/mTOR signaling.

References

The FASN Inhibitor TVB-3166 Modulates β-Catenin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of TVB-3166, a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), on the β-catenin signaling pathway. FASN, an enzyme crucial for de novo lipogenesis, is frequently overexpressed in various cancers and is associated with poor prognosis. This compound induces apoptosis and curtails tumor growth by disrupting cellular lipid metabolism. A key mechanism of its anti-neoplastic activity involves the modulation of critical oncogenic signaling pathways, including the β-catenin pathway. This document details the molecular mechanisms, presents quantitative data from key experiments, provides detailed experimental protocols, and visualizes the involved pathways and workflows.

Introduction: FASN Inhibition and Cancer Therapy

Fatty Acid Synthase (FASN) is the primary enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal adult tissues, FASN expression is generally low, as dietary lipids are the main source of fatty acids. However, in many human cancers, FASN is significantly upregulated, providing the necessary lipids for membrane synthesis, energy storage, and protein modification in rapidly proliferating tumor cells.[1][2] This metabolic shift makes FASN an attractive target for cancer therapy.

This compound is an orally bioavailable, reversible, and highly selective inhibitor of FASN.[3][4] It has demonstrated potent anti-tumor activity in a wide range of preclinical cancer models.[5][6] The mechanism of action of this compound extends beyond simple lipid depletion; it involves the disruption of cellular membrane architecture, specifically lipid rafts, which are critical signaling platforms.[3][7] This disruption leads to the inhibition of several key signaling pathways that are often dysregulated in cancer, including the PI3K-AKT-mTOR and the β-catenin pathways.[7]

Mechanism of Action: How this compound Impacts β-Catenin Signaling

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. This compound impacts this pathway at multiple levels, primarily through the disruption of lipid rafts.

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids. They function as organizing centers for signaling molecules. Key components of the Wnt/β-catenin pathway, including the Wnt co-receptor LRP6, are localized to lipid rafts.

The inhibition of FASN by this compound alters the lipid composition of cellular membranes, leading to the disorganization of lipid rafts.[3][7] This architectural disruption displaces and inactivates raft-associated signaling proteins.[7][8]

The key effects of this compound on the β-catenin pathway are:

  • Inhibition of LRP6 Phosphorylation and Expression: this compound treatment leads to a decrease in the phosphorylation and overall expression of the Wnt co-receptor LRP6.[9] LRP6 activation is a critical initial step in the canonical Wnt cascade.

  • Reduction of β-Catenin Phosphorylation and Expression: The stability and nuclear translocation of β-catenin are regulated by phosphorylation. This compound causes a dose-dependent decrease in the phosphorylation of β-catenin at serine 675 (pS675), a modification associated with its stability and transcriptional activity. A reduction in total β-catenin protein levels is also observed.[9]

  • Decreased TCF/LEF Transcriptional Activity: Nuclear β-catenin acts as a coactivator for the TCF/LEF family of transcription factors, driving the expression of target genes like c-Myc and Cyclin D1. This compound treatment significantly reduces the transcriptional activity of TCF/LEF, as measured by reporter assays.[9]

  • Downregulation of c-Myc Expression: As a consequence of reduced TCF/LEF activity, the expression of the oncogenic transcription factor c-Myc, a key downstream target of the β-catenin pathway, is diminished.[9]

This multi-level inhibition of the β-catenin pathway contributes significantly to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key components and activities of the β-catenin signaling pathway in various cancer cell lines.

Table 1: Effect of this compound on β-Catenin Pathway Protein Levels

Cell LineTreatment (this compound)Target ProteinChange in Protein Level (Relative to Vehicle Control)Reference
COLO-205 (Colon Cancer)0.2 µM for 96hLRP6↓ (Inhibited)[9]
COLO-205 (Colon Cancer)0.2 µM for 96hLRP6 pS1490↓ (Inhibited)[9]
COLO-205 (Colon Cancer)0.2 µM for 96hβ-catenin↓ (Inhibited)[9]
COLO-205 (Colon Cancer)0.2 µM for 96hβ-catenin pS675↓ (Inhibited)[9]
COLO-205 (Colon Cancer)0.2 µM for 96hc-Myc↓ (Reduced by ~50%)
A549 (Lung Cancer)0.2 µM for 96hLRP6↓ (Inhibited)[9]
A549 (Lung Cancer)0.2 µM for 96hLRP6 pS1490↓ (Inhibited)[9]
A549 (Lung Cancer)0.2 µM for 96hβ-catenin↓ (Inhibited)[9]
A549 (Lung Cancer)0.2 µM for 96hβ-catenin pS675↓ (Inhibited)[9]
A549 (Lung Cancer)0.2 µM for 96hc-Myc↓ (Reduced)

Table 2: Effect of this compound on TCF/LEF Promoter-Driven Luciferase Expression

Cell LineTreatment (this compound)Wnt3A StimulationChange in Luciferase Activity (Relative to Control)Reference
COLO-205 (Colon Cancer)0.022 - 0.6 µM for 48hConstitutively ActiveDose-dependent ↓[9]
A549 (Lung Cancer)0.022 - 0.6 µM for 48h+Dose-dependent ↓[9]
A549 (Lung Cancer)0.2 µM for 48h+Reduced to basal levels

Detailed Experimental Protocols

This section provides detailed protocols for the key experiments used to elucidate the effect of this compound on the β-catenin signaling pathway.

Cell Culture and this compound Treatment
  • Cell Lines: COLO-205 (human colorectal adenocarcinoma) and A549 (human lung carcinoma) cell lines are commonly used.

  • Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to the desired final concentrations (e.g., 0.02, 0.2, 2.0 µM). The final DMSO concentration should not exceed 0.1%.

  • Treatment: Seed cells in appropriate culture vessels. After 24 hours, replace the medium with fresh medium containing this compound or vehicle (DMSO) and incubate for the desired duration (e.g., 48 or 96 hours).

Western Blot Analysis
  • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer (e.g., Cell Signaling Technology, #9806) supplemented with protease and phosphatase inhibitors (e.g., Pierce, #78442).[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

    • FASN

    • LRP6

    • Phospho-LRP6 (Ser1490)

    • β-catenin

    • Phospho-β-catenin (Ser675)

    • c-Myc

    • α-tubulin or GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[6]

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities, which are then normalized to the loading control.

TCF/LEF Luciferase Reporter Assay
  • Cell Transfection: Co-transfect cells (e.g., A549) in 96-well plates with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFLASH) and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.

  • Wnt Pathway Stimulation (for non-constitutively active cells): For cell lines like A549 that require pathway activation, add recombinant Wnt3a (e.g., 200 ng/mL) for the final 18 hours of the 48-hour this compound treatment.[3]

  • Cell Lysis and Luciferase Measurement: After the treatment period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold change relative to the vehicle-treated control.[10]

Immunofluorescent Staining of Lipid Rafts
  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with this compound or vehicle as described in section 4.1.

  • Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Lipid Raft Staining: Wash the cells with PBS. Stain for lipid rafts by incubating with a fluorescently labeled Cholera Toxin B subunit (e.g., CTB-FITC or CTB-Alexa Fluor conjugate) at a concentration of 1 µg/mL in PBS for 30 minutes at 4°C.[1]

  • (Optional) Permeabilization and Co-staining: For co-staining of intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Block with 1% BSA in PBS and then incubate with the primary antibody (e.g., anti-N-Ras) followed by a fluorescently-conjugated secondary antibody.

  • Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Microscopy: Visualize the cells using a confocal or fluorescence microscope. Capture images and analyze the localization and distribution of the fluorescent signals.

Visualizations: Pathways and Workflows

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental procedures described in this guide.

TVB3166_Mechanism cluster_FASN FASN Inhibition cluster_Membrane Membrane Integrity cluster_Wnt Wnt/β-catenin Pathway TVB3166 This compound FASN FASN TVB3166->FASN inhibits Palmitate Palmitate Synthesis FASN->Palmitate catalyzes LipidRaft Lipid Raft Disruption Palmitate->LipidRaft maintains LRP6 LRP6 Phosphorylation (pS1490) LipidRaft->LRP6 inhibits beta_cat_p β-catenin Phosphorylation (pS675) LRP6->beta_cat_p leads to beta_cat_total Total β-catenin beta_cat_p->beta_cat_total stabilizes TCF_LEF TCF/LEF Activity beta_cat_total->TCF_LEF activates cMyc c-Myc Expression TCF_LEF->cMyc induces

Caption: Mechanism of this compound action on the β-catenin pathway.

WesternBlot_Workflow start Cell Culture & This compound Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer block Blocking (5% Milk/BSA) transfer->block primary_ab Primary Antibody Incubation (overnight at 4°C) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analysis Image Acquisition & Densitometry Analysis detect->analysis

Caption: Workflow for Western Blot Analysis.

Luciferase_Workflow start Cell Seeding (96-well) transfect Co-transfection (TOPFLASH + Renilla) start->transfect treat This compound Treatment (48h) transfect->treat stimulate Wnt3a Stimulation (last 18h) treat->stimulate lysis Cell Lysis stimulate->lysis measure Measure Firefly & Renilla Luciferase Activity lysis->measure analyze Normalize & Analyze Data measure->analyze

Caption: TCF/LEF Luciferase Reporter Assay Workflow.

Conclusion

This compound, a selective FASN inhibitor, exerts significant anti-tumor effects by modulating the β-catenin signaling pathway. Its mechanism of action is rooted in the disruption of lipid raft integrity, which leads to the inhibition of key upstream and downstream components of the pathway, including LRP6 phosphorylation, β-catenin stability and transcriptional activity, and c-Myc expression. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating FASN inhibition as a therapeutic strategy in cancers with aberrant β-catenin signaling. Further research may identify specific biomarkers to predict tumor sensitivity to FASN inhibitors and guide their clinical development.

References

Preliminary Studies on TVB-3166 in Breast Cancer Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in the context of various breast cancer subtypes. This document summarizes key quantitative findings, details experimental methodologies, and illustrates the molecular pathways affected by this compound.

Introduction to this compound and its Target, FASN

Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid. In many cancers, including breast cancer, FASN is overexpressed and associated with tumor progression, chemoresistance, and poor prognosis[1]. Cancer cells exhibit a heightened dependence on de novo lipogenesis to support rapid proliferation, membrane synthesis, and signaling molecule production. This compound is an orally-available, reversible, and selective small-molecule inhibitor of FASN that has shown anti-tumor activity in a range of preclinical cancer models[1]. By blocking FASN, this compound aims to selectively starve cancer cells of a critical metabolic resource, leading to cell stress and apoptosis[1].

In Vitro Efficacy of this compound Across Breast Cancer Cell Lines

The cytotoxic and anti-proliferative effects of this compound have been evaluated in various breast cancer cell lines, representing different molecular subtypes. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized below.

Cell LineBreast Cancer SubtypeAssay DurationIC50 (µM)Reference
CALU-6Not Specified (Lung)7 days~0.10[2][3]
MCF-7Luminal A (ER+, PR+, HER2-)Not SpecifiedNot Specified[4]
T-47DLuminal A (ER+, PR+, HER2-)Not SpecifiedNot Specified[4]
Tamoxifen-Resistant MCF-7Endocrine-ResistantNot SpecifiedMore sensitive than parental[5][6]
Fulvestrant-Resistant MCF-7Endocrine-ResistantNot SpecifiedMarked inhibition of proliferation[7]
SK-Br-3HER2-OverexpressingNot SpecifiedFASN knockdown inhibits migration[8]
BT-474HER2-OverexpressingNot SpecifiedNot Specified[9]

Key Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of this compound.

Cell Viability and Proliferation Assays

3.1.1 MTT Assay

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T-47D) in 96-well plates at a density of 5 x 10³ cells per well in Iscove's Modified Dulbecco's Medium (IMEM) supplemented with 10% Fetal Bovine Serum (FBS) and allow to adhere overnight[2].

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 50, 100, 150 nM) or vehicle control (DMSO)[2]. In some experiments, cells are exposed to 2% sera from patients with obesity or without obesity in addition to 8% FBS[2].

  • Incubation: Incubate the cells for 96 hours at 37°C in a humidified 5% CO2 incubator[2].

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS) to each well and incubate for 2 hours at 37°C[2].

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[2].

  • Absorbance Reading: Measure the absorbance at 570 nm using a spectrophotometer[2].

3.1.2 Colony-Forming Assay

  • Cell Seeding: Seed breast cancer cells in 6-well plates at a low density.

  • Treatment: Expose cells to this compound or DMSO vehicle control for a specified period (e.g., 10 days)[4].

  • Colony Formation: Allow colonies to form over a period of 1-2 weeks.

  • Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies to assess cell survival and proliferative capacity.

Western Blotting
  • Cell Lysis: Treat breast cancer cells with desired concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) for a specified duration (e.g., 96 hours)[2][10]. Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include those against FASN, p-AKT (S473), p-RPS6, cleaved PARP, ERα, and β-catenin[2][6][10].

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system[1].

Immunoprecipitation for Ubiquitination
  • Cell Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse cells in a buffer containing detergents and protease inhibitors.

  • Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against the protein of interest (e.g., ERα) overnight at 4°C[5][6].

  • Bead Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by western blotting using an antibody against ubiquitin to detect the ubiquitinated form of the target protein[5][6].

Xenograft Tumor Models
  • Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., tamoxifen-resistant MCF-7) into the flank of immunocompromised mice (e.g., SCID mice)[5][11]. For ER+ models, estrogen pellets may be implanted to support tumor growth[11].

  • Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups[1][9].

  • Treatment Administration: Administer this compound orally via gavage at specified doses (e.g., 30 or 60 mg/kg) and schedules (e.g., once daily)[9]. The control group receives a vehicle solution.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume using the formula: V = (width² × length) / 2[1].

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects[2].

Patient-Derived Explant (PDE) Cultures
  • Tissue Acquisition: Obtain fresh tumor tissue from breast cancer patients under an institutionally approved protocol[5][7].

  • Explant Preparation: Dissect the tumor tissue into small fragments (e.g., 1-2 mm³) under sterile conditions.

  • Culture: Place the tumor explants on a supportive matrix, such as a gelatin sponge, in a culture dish with appropriate medium[11].

  • Treatment: Treat the explants with this compound or vehicle control for a defined period (e.g., 72 hours)[11].

  • Analysis: After treatment, fix the explants in formalin, embed in paraffin, and perform immunohistochemical staining for biomarkers of interest, such as Ki67 (proliferation) and ERα[11].

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of FASN leads to the disruption of key signaling pathways that are crucial for breast cancer cell survival and proliferation.

PI3K-AKT-mTOR Pathway

FASN inhibition by this compound has been shown to downregulate the PI3K-AKT-mTOR pathway. This is a central signaling cascade that controls cell growth, proliferation, and survival. The disruption of lipid raft architecture by FASN inhibition may contribute to the reduced activation of membrane-associated signaling proteins like AKT[2].

PI3K_AKT_mTOR_Pathway TVB3166 This compound FASN FASN TVB3166->FASN inhibits LipidRafts Lipid Raft Integrity FASN->LipidRafts maintains PI3K PI3K LipidRafts->PI3K facilitates activation AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: this compound inhibits FASN, disrupting lipid rafts and the PI3K-AKT-mTOR pathway.

β-Catenin Pathway

In some cancer models, this compound treatment leads to a dose-dependent inhibition of β-catenin signaling[2]. This includes a reduction in the phosphorylation of β-catenin at serine 675, which is associated with its stability and transcriptional activity, as well as a decrease in total β-catenin protein levels[2].

Beta_Catenin_Pathway TVB3166 This compound FASN FASN TVB3166->FASN inhibits p_beta_catenin p-β-catenin (S675) FASN->p_beta_catenin promotes beta_catenin β-catenin p_beta_catenin->beta_catenin stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates GeneExpression Target Gene Expression TCF_LEF->GeneExpression induces

Caption: FASN inhibition by this compound leads to decreased β-catenin signaling.

Estrogen Receptor α (ERα) Degradation in Endocrine-Resistant Breast Cancer

In endocrine-resistant breast cancer cells, this compound has been shown to reduce the levels of ERα protein[5][6][12]. This effect is mediated through the induction of endoplasmic reticulum (ER) stress[5][6][7]. FASN inhibition also alters the subcellular localization of ERα and can lead to its degradation[5][6][12]. This provides a novel mechanism to target therapy-resistant ER-positive breast cancer.

ERa_Degradation_Pathway TVB3166 This compound FASN FASN TVB3166->FASN inhibits ER_Stress Endoplasmic Reticulum Stress TVB3166->ER_Stress induces FASN->ER_Stress suppresses Degradation ERα Degradation ER_Stress->Degradation promotes ERa ERα Protein ERa->Degradation undergoes Proliferation Cell Proliferation ERa->Proliferation drives Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_ex_vivo Ex Vivo Studies CellLines Breast Cancer Cell Lines Viability Cell Viability Assays (MTT, Colony Formation) CellLines->Viability Mechanism Mechanistic Assays (Western Blot, IP) CellLines->Mechanism Xenograft Xenograft Model Development Viability->Xenograft Promising Candidates Mechanism->Xenograft Efficacy This compound Efficacy Testing Xenograft->Efficacy TumorAnalysis Tumor Analysis (IHC, Western Blot) Efficacy->TumorAnalysis Response Treatment Response (IHC for Ki67, ERα) Efficacy->Response Correlates with PatientTissue Patient-Derived Tumor Tissue PDE Patient-Derived Explant Culture PatientTissue->PDE PDE->Response

References

TVB-3166: A Potent Tool for Interrogating Fatty Acid Synthase (FASN) Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TVB-3166, a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN). FASN is a key enzyme in de novo lipogenesis, a metabolic pathway frequently upregulated in various cancers and other diseases. This compound serves as a critical tool for elucidating the complex roles of FASN in cellular biology, particularly in oncology. This document details the mechanism of action of this compound, summarizes its effects on cancer cells with quantitative data, provides detailed protocols for key experimental assays, and visualizes the impacted signaling pathways.

Introduction to Fatty Acid Synthase (FASN) and this compound

Fatty Acid Synthase (FASN) is a multifunctional enzyme that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. In normal adult tissues, FASN expression is generally low, as dietary lipids are the primary source of fatty acids. However, in many human cancers, FASN is significantly overexpressed and its activity is elevated. This metabolic reprogramming provides cancer cells with a continuous supply of lipids for membrane biogenesis, energy storage, and the generation of signaling molecules, thereby supporting rapid proliferation and survival.

This compound is an orally bioavailable, reversible, and highly selective inhibitor of FASN. Its targeted action against this key metabolic enzyme makes it an invaluable research tool for investigating the biological consequences of FASN inhibition and for exploring its therapeutic potential.

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the enzymatic activity of FASN. This inhibition leads to a rapid depletion of intracellular palmitate, the primary product of FASN. The reduction in palmitate levels has several downstream consequences that collectively contribute to the anti-tumor effects of this compound.

The primary mechanism involves the disruption of cellular processes that are critically dependent on a steady supply of newly synthesized fatty acids. These include:

  • Disruption of Membrane Integrity and Lipid Raft Architecture: Reduced palmitate levels alter the composition of cellular membranes, including lipid rafts. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for various signaling proteins. Disruption of these structures by this compound can impair the localization and function of key signaling molecules.

  • Inhibition of Protein Palmitoylation: Palmitoylation is the covalent attachment of palmitate to proteins, a post-translational modification crucial for protein trafficking, stability, and function. Inhibition of FASN by this compound reduces the availability of palmitate for this process, thereby affecting the function of numerous proteins involved in oncogenic signaling.

  • Induction of Apoptosis: The cellular stress induced by the depletion of essential lipids and the disruption of signaling pathways ultimately triggers programmed cell death, or apoptosis, in cancer cells.

Quantitative Data on this compound Activity

The potency of this compound has been evaluated in various in vitro and cellular assays. The following tables summarize key quantitative data from studies on different cancer cell lines.

Assay Type Parameter Value Cell Line/System Citation
Biochemical FASN InhibitionIC5042 nMPurified FASN enzyme[1][2]
Cellular Palmitate SynthesisIC5081 nMCellular assay[2]
Cell Viability (CALU-6)IC500.10 µMCALU-6 (Lung Cancer)[2]
Cell Viability (Various Lines)Dose Range20–200 nMVarious cancer cells[3]

Table 1: In Vitro and Cellular Potency of this compound.

Cancer Type Cell Line This compound Concentration Effect Citation
Colon CancerCOLO-2050.2 µMInhibition of β-catenin pathway activity[3]
Lung CancerA5490.2 µMInhibition of β-catenin pathway activity[3]
Lung CancerCALU-60.02, 0.2, 2.0 µMInhibition of AKT and RPS6 phosphorylation, induction of PARP cleavage[4]
Colon CancerCOLO-2050.02, 0.2, 2.0 µMInhibition of AKT and RPS6 phosphorylation, induction of PARP cleavage[4]
Ovarian CancerOVCAR-80.02, 0.2, 2.0 µMInhibition of AKT and RPS6 phosphorylation, induction of PARP cleavage[4]
Prostate Cancer22Rv10.02, 0.2, 2.0 µMInhibition of AKT and RPS6 phosphorylation, induction of PARP cleavage[4]

Table 2: Effects of this compound on Various Cancer Cell Lines.

Impact on Cellular Signaling Pathways

FASN inhibition by this compound has been shown to significantly impact key oncogenic signaling pathways that are often dysregulated in cancer.

PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment leads to the inhibition of this pathway, as evidenced by decreased phosphorylation of key downstream effectors like AKT and S6 ribosomal protein (RPS6)[4]. This inhibition is thought to be a consequence of disrupted lipid raft integrity, which affects the localization and activation of upstream signaling components.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation TVB3166 This compound TVB3166->AKT indirectly inhibits FASN FASN TVB3166->FASN inhibits LipidRafts Lipid Raft Integrity FASN->LipidRafts maintains LipidRafts->RTK supports activation

Figure 1: Inhibition of the PI3K-AKT-mTOR pathway by this compound.
β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. This compound treatment has been shown to inhibit β-catenin signaling. This is observed through reduced phosphorylation of β-catenin at Serine 675 and a decrease in total β-catenin protein levels, leading to reduced transcriptional activity of TCF/LEF, the downstream effectors of the pathway[3].

Beta_Catenin_Pathway cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus translocation TCF_LEF TCF/LEF GeneExpression Target Gene Expression (e.g., c-Myc) TCF_LEF->GeneExpression TVB3166 This compound TVB3166->BetaCatenin indirectly inhibits FASN FASN TVB3166->FASN inhibits FASN->LRP supports localization/function BetaCatenin_nuclear->TCF_LEF activates Experimental_Workflow start Start: Hypothesis (this compound inhibits cancer cell growth) invitro In Vitro Studies start->invitro invivo In Vivo Studies (Xenograft Model) start->invivo cell_culture Cell Culture (Cancer Cell Lines) invitro->cell_culture treatment Treatment with This compound cell_culture->treatment viability_assay Cell Viability Assays (MTT, CellTiter-Glo) treatment->viability_assay western_blot Western Blot (Protein Expression/Phosphorylation) treatment->western_blot data_analysis Data Analysis & Interpretation viability_assay->data_analysis western_blot->data_analysis tumor_implantation Tumor Cell Implantation invivo->tumor_implantation drug_administration This compound Administration tumor_implantation->drug_administration tumor_measurement Tumor Growth Measurement drug_administration->tumor_measurement tumor_measurement->data_analysis conclusion Conclusion: Elucidation of FASN Biology data_analysis->conclusion

References

The Emerging Role of TVB-3166 in Non-Cancerous Disease Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TVB-3166, a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), has garnered significant attention for its therapeutic potential in oncology. However, the critical role of FASN in various metabolic and inflammatory pathways suggests a broader range of applications beyond cancer. This technical guide synthesizes the current preclinical evidence for this compound in non-cancer research, with a primary focus on its promising activity in non-alcoholic steatohepatitis (NASH) and its novel potential as an antiviral agent. This document provides a detailed examination of the mechanism of action, experimental data, and methodologies from key studies to support further investigation and drug development in these areas.

Introduction: Fatty Acid Synthase as a Therapeutic Target

Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid. While FASN expression is typically low in most adult tissues, it is upregulated under certain pathological conditions, including metabolic disorders and viral infections.[1] This differential expression makes FASN an attractive therapeutic target. This compound is an orally bioavailable, reversible inhibitor of FASN with high potency and selectivity.[2][3] Its analogue, TVB-2640, is currently under clinical investigation for NASH, highlighting the potential of FASN inhibition in non-cancerous diseases.[4] This guide focuses specifically on the preclinical data available for this compound.

This compound in Non-Alcoholic Steatohepatitis (NASH)

NASH is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis. FASN is a key driver of de novo lipogenesis (DNL), a central process in the pathogenesis of NASH.[5] this compound and its analogues have been shown to target the three main drivers of NASH: steatosis, inflammation, and fibrosis.[5]

Mechanism of Action in NASH

In the context of NASH, this compound is believed to exert its therapeutic effects through multiple mechanisms:

  • Reduction of Steatosis: By directly inhibiting FASN, this compound blocks the synthesis of new fatty acids in hepatocytes, thereby reducing the accumulation of triglycerides and mitigating steatosis.[5]

  • Anti-inflammatory Effects: FASN inhibition has been shown to reduce the production of pro-inflammatory cytokines. For instance, treatment with this compound significantly decreased the secretion of IL-1β from peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[5]

  • Anti-fibrotic Activity: this compound has demonstrated direct effects on hepatic stellate cells, the primary cell type responsible for liver fibrosis. FASN inhibition in these cells leads to a reduction in the expression of key fibrotic markers.[5]

Preclinical Data in NASH Models

A key study utilized human cell cultures and mouse models of diet-induced NASH to evaluate the efficacy of FASN inhibitors, including this compound and the related compound TVB-3664.[5]

Table 1: In Vitro Effects of FASN Inhibition on NASH-Related Cell Types

Cell TypeTreatmentKey FindingQuantitative Data
Human Primary Liver MicrotissuesFASN InhibitorDecreased triglyceride contentData not specified in abstract
Human Hepatic Stellate CellsFASN InhibitorReduced markers of fibrosisData not specified in abstract
Human CD4+ T cellsFASN InhibitorDecreased Th17 cell productionData not specified in abstract
Human PBMCsThis compound (48h)Reduced IL-1β secretion>50% reduction

Table 2: In Vivo Effects of FASN Inhibition in a Prophylactic NASH Mouse Model

ParameterTreatmentOutcome
Hepatic SteatosisFASN InhibitorPrevented development
Hepatic FibrosisFASN InhibitorPrevented development
Circulating IL-1βFASN InhibitorReduced

Table 3: In Vivo Effects of FASN Inhibition in a Therapeutic NASH Mouse Model

ParameterTreatmentOutcome
NAFLD Activity Score (NAS)FASN InhibitorReduced
Fibrosis ScoreFASN InhibitorReduced
Alanine Aminotransferase (ALT)FASN InhibitorReduced
Triglyceride (TG) levelsFASN InhibitorReduced
Experimental Protocols
  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) from multiple donors.

  • Stimulation: Lipopolysaccharide (LPS) to activate Toll-like receptor 4 (TLR4).

  • Treatment: this compound for 48 hours.

  • Endpoint: Measurement of IL-1β secretion.[5]

  • Prophylactic Model: Mice were fed a diet to induce NASH and concurrently treated with a FASN inhibitor.

  • Therapeutic Model: Mice were first fed a diet to establish NASH, followed by treatment with a FASN inhibitor.

  • Endpoints: Histological analysis of liver for steatosis and fibrosis (NAFLD Activity Score and Fibrosis Score), and measurement of plasma biomarkers (ALT, TG, IL-1β).[5]

NASH_Mechanism cluster_driving_factors Drivers of NASH cluster_fasn FASN Activity cluster_tvb3166 Therapeutic Intervention cluster_outcomes Therapeutic Outcomes Steatosis Hepatic Steatosis (Triglyceride Accumulation) Inflammation Inflammation (e.g., IL-1β production) Fibrosis Hepatic Fibrosis (Collagen Deposition) FASN Fatty Acid Synthase (FASN) FASN->Steatosis Drives De Novo Lipogenesis FASN->Inflammation Mediates Pro-inflammatory Signaling FASN->Fibrosis Mediates Pro-fibrogenic Signaling Reduce_Steatosis Reduced Steatosis Reduce_Inflammation Reduced Inflammation Reduce_Fibrosis Reduced Fibrosis TVB3166 This compound TVB3166->FASN Inhibits TVB3166->Reduce_Steatosis TVB3166->Reduce_Inflammation TVB3166->Reduce_Fibrosis

Caption: Mechanism of this compound in NASH.

This compound as a Potential Antiviral Agent

Recent research has uncovered a novel application for FASN inhibitors in virology. Specifically, this compound has been shown to prevent the S-acylation of the spike protein of human coronaviruses.[6]

Mechanism of Action in Coronavirus Infection

S-acylation, the attachment of fatty acids to cysteine residues, is a post-translational modification crucial for the function of many viral proteins. The spike protein of coronaviruses undergoes S-acylation, which is essential for its proper conformation and function in mediating viral entry into host cells. By inhibiting FASN, this compound depletes the cellular pool of newly synthesized fatty acids, thereby preventing the S-acylation of the spike protein and potentially inhibiting viral infection.[6][7]

Antiviral_Mechanism cluster_host_cell Host Cell cluster_virus Coronavirus cluster_intervention Intervention FASN Fatty Acid Synthase (FASN) Palmitate De Novo Palmitate Synthesis FASN->Palmitate Spike_Protein Spike Protein Palmitate->Spike_Protein S-acylation Acylated_Spike S-Acylated Spike Protein Spike_Protein->Acylated_Spike Viral_Entry Viral Entry Acylated_Spike->Viral_Entry Mediates TVB3166 This compound TVB3166->FASN Inhibits

Caption: Antiviral mechanism of this compound.

Experimental Approach

The study investigating the role of this compound in preventing spike protein S-acylation likely involved the following general steps:

Experimental_Workflow_Antiviral cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., human lung epithelial cells) Treatment 2. Treatment with this compound Cell_Culture->Treatment Infection 3. Infection with Coronavirus Treatment->Infection Analysis 4. Analysis of Spike Protein S-acylation Infection->Analysis Outcome 5. Assessment of Viral Entry/Replication Analysis->Outcome

Caption: Workflow for antiviral testing.

Summary and Future Directions

The preclinical data for this compound in non-cancerous diseases, particularly NASH and viral infections, are compelling. The ability of this FASN inhibitor to modulate key pathological pathways in these conditions opens up new avenues for therapeutic development.

Key Takeaways:

  • NASH: this compound demonstrates a multi-pronged approach by targeting steatosis, inflammation, and fibrosis. Further studies are warranted to elucidate the detailed molecular mechanisms and to translate these findings into clinical settings.

  • Antiviral: The novel mechanism of inhibiting viral protein acylation suggests a potential broad-spectrum antiviral activity that should be explored for other enveloped viruses that rely on this post-translational modification.

Future research should focus on comprehensive dose-response studies, long-term safety profiling in relevant animal models, and the identification of biomarkers to predict treatment response. The continued investigation of this compound and other FASN inhibitors holds significant promise for addressing unmet medical needs in a range of non-malignant disorders.

References

The FASN Inhibitor TVB-3166 as a Potent Antiviral: A Technical Guide to its Impact on Coronavirus Spike Protein S-acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Abstract

The S-acylation of the viral spike (S) protein is a critical post-translational modification essential for the infectivity and propagation of numerous coronaviruses, including SARS-CoV-2. This process, catalyzed by host cell zinc finger DHHC-type containing (ZDHHC) acyltransferases, relies on the availability of fatty acids, primarily palmitate, supplied by the de novo fatty acid synthesis pathway. A key enzyme in this pathway is Fatty Acid Synthase (FASN). This technical guide details the mechanism and effect of TVB-3166, a potent and specific FASN inhibitor, on preventing the S-acylation of the coronavirus spike protein, thereby attenuating viral spread. We present a consolidation of quantitative data from key studies, detailed experimental protocols, and visual diagrams of the underlying biochemical pathways and experimental workflows.

Introduction: The Role of S-Acylation in Coronavirus Infection

Coronaviruses, the causative agents of major respiratory disease outbreaks, utilize a surface-expressed spike (S) glycoprotein to mediate host cell entry.[1][2] The S protein's cytoplasmic tail contains a highly conserved cluster of cysteine residues that undergo S-acylation (also known as palmitoylation), the covalent attachment of a fatty acid, typically palmitate.[3][4][5] This lipid modification is crucial for multiple stages of the viral life cycle, including proper protein trafficking, membrane fusion, and the assembly of new virions.[6][7]

The S-acylation process is catalyzed by a family of host enzymes known as ZDHHC protein acyltransferases.[3][8] These enzymes utilize palmitoyl-coenzyme A (palmitoyl-CoA) as the fatty acid donor. The cellular pool of palmitoyl-CoA is primarily maintained through the de novo synthesis of fatty acids, a metabolic pathway in which Fatty Acid Synthase (FASN) is the central enzyme. Therefore, targeting FASN presents a compelling host-directed antiviral strategy to disrupt a process essential for viral replication across multiple coronaviruses.[7][9][10]

This compound is a potent, small-molecule inhibitor of FASN.[2][7] By blocking FASN, this compound depletes the cellular supply of palmitoyl-CoA required for S-acylation, leading to the inhibition of spike protein lipidation and a subsequent reduction in viral infectivity.[1][11][12]

Mechanism of Action: this compound

The antiviral activity of this compound is rooted in its specific inhibition of the host cell's FASN enzyme. The cascade of events is as follows:

  • FASN Inhibition : this compound directly binds to and inhibits FASN, halting the synthesis of new fatty acids.

  • Depletion of Palmitoyl-CoA : This blockade leads to a significant reduction in the intracellular pool of palmitoyl-CoA, the primary substrate for ZDHHC acyltransferases.

  • Inhibition of S-Acylation : With a limited supply of palmitoyl-CoA, ZDHHC enzymes (such as ZDHHC5, which has been implicated in spike modification) are unable to efficiently catalyze the S-acylation of the cysteine residues on the spike protein's cytoplasmic tail.[1][13]

  • Attenuation of Viral Spread : The absence of proper S-acylation impairs the spike protein's function, leading to reduced membrane fusion efficiency and attenuated viral replication and spread.[1][7][12]

cluster_0 Host Cell Cytosol cluster_1 Viral Protein Modification Nutrients Cellular Nutrients (e.g., Glucose) AcetylCoA Acetyl-CoA Nutrients->AcetylCoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN substrate PalmitoylCoA Palmitoyl-CoA FASN->PalmitoylCoA product ZDHHC ZDHHC Acyltransferases (e.g., ZDHHC5) PalmitoylCoA->ZDHHC substrate Spike_acylated S-Acylated Spike Protein ZDHHC->Spike_acylated catalyzes Spike_unacylated Spike Protein (Unacylated Cysteines) Spike_unacylated->ZDHHC substrate Outcome Reduced Viral Infectivity Spike_acylated->Outcome TVB3166 This compound TVB3166->FASN inhibits start Transfected Cells (Spike-expressing) treat Treat with this compound or Vehicle Control start->treat lyse Cell Lysis treat->lyse block 1. Block Free Thiols (N-Ethylmaleimide) lyse->block cleave 2. Cleave Thioester Bond (Hydroxylamine) block->cleave peg 3. Label Exposed Cys (mPEG-5000) cleave->peg sds SDS-PAGE Analysis peg->sds immuno Immunoblot for Spike sds->immuno end Quantify Gel Shift immuno->end A This compound Administration B Inhibition of FASN Enzyme A->B C Decreased Cellular Pool of Palmitoyl-CoA B->C D Reduced S-Acylation of Spike Protein C->D E Impaired Spike Function (e.g., Membrane Fusion) D->E F Decreased Viral Infectivity & Attenuated Spread E->F

References

Methodological & Application

Application Notes and Protocols for TVB-3166 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TVB-3166 is a potent, selective, and reversible small-molecule inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo synthesis of fatty acids, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and survival.[2][4] Inhibition of FASN by this compound has been shown to induce apoptosis in tumor cells, disrupt lipid raft architecture, and modulate critical signaling pathways, including PI3K-AKT-mTOR and β-catenin.[4][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity from in vitro studies.

ParameterValueCell Line/Assay ConditionReference
Biochemical FASN Inhibition (IC50) 42 nMCell-free biochemical assay[1][2][3]
Cellular Palmitate Synthesis Inhibition (IC50) 81 nMCellular assay[2][3]
Cell Viability Inhibition (IC50) 0.10 µMCALU-6 non-small-cell lung tumor cells[3][6]
Effective Dose Range in Cellular Assays 20 - 200 nMDose-dependent effects observed[2][4][6]

Signaling Pathway Affected by this compound

FASN is a critical enzyme in the synthesis of palmitate, a precursor for more complex lipids. These lipids are essential for membrane formation, energy storage, and protein modification (e.g., palmitoylation). In cancer cells, elevated FASN activity supports the high demand for these building blocks. This compound inhibits FASN, leading to a depletion of palmitate and downstream effects on cellular signaling and survival.

FASN_Pathway cluster_upstream Upstream Signaling cluster_fasn FASN-Mediated Synthesis cluster_downstream Downstream Cellular Processes Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR MAPK MAPK Pathway RTK->MAPK FASN Fatty Acid Synthase (FASN) PI3K_AKT_mTOR->FASN Upregulates MAPK->FASN Upregulates Acetyl_CoA Acetyl-CoA Acetyl_CoA->FASN Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN NADPH NADPH NADPH->FASN Palmitate Palmitate FASN->Palmitate Lipid_Rafts Lipid Raft Architecture Palmitate->Lipid_Rafts Protein_Palm Protein Palmitoylation Palmitate->Protein_Palm Beta_Catenin β-catenin Signaling Lipid_Rafts->Beta_Catenin Cell_Growth Cell Growth & Proliferation Protein_Palm->Cell_Growth Apoptosis Apoptosis TVB_3166 This compound TVB_3166->FASN Inhibits TVB_3166->Apoptosis Induces Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plates Add_TVB3166 Add serial dilutions of this compound Seed_Cells->Add_TVB3166 Incubate Incubate for 7 days Add_TVB3166->Incubate Add_CTG Add CellTiter-Glo® reagent Incubate->Add_CTG Incubate_RT Incubate at room temperature Add_CTG->Incubate_RT Measure_Luminescence Measure luminescence Incubate_RT->Measure_Luminescence Calculate_IC50 Calculate IC50 values Measure_Luminescence->Calculate_IC50

References

Application Notes and Protocols for TVB-3166 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in cancer cell culture experiments. The information is intended to assist in the design and execution of studies investigating the anti-tumor effects of FASN inhibition.

Introduction

This compound is an orally-available, reversible, and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] FASN is overexpressed in many cancer types and is associated with tumor progression, chemoresistance, and poor prognosis.[3][4] this compound exerts its anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and disrupting key signaling pathways in cancer cells.[1][3][5]

Mechanism of Action: this compound inhibits FASN, leading to a depletion of palmitate, a crucial substrate for the synthesis of more complex lipids. This disruption in lipid metabolism affects cellular processes that are vital for cancer cell growth and survival, including membrane structure, signaling, and energy metabolism.[1] Specifically, FASN inhibition has been shown to disrupt lipid raft architecture and inhibit the PI3K-Akt-mTOR and β-catenin signaling pathways.[3][5]

Quantitative Data Summary

The following tables summarize the effective concentrations and incubation times of this compound in various cancer cell lines as reported in the literature.

Table 1: In Vitro Efficacy of this compound in Various Cell Lines

Cell LineCancer TypeParameterValueIncubation TimeReference
Various (50 cell lines)Breast, Colon, Lung, Ovary, Pancreas, Prostate, HematopoieticIC50Varies7 days[6]
CALU-6Non-small-cell lung cancerCellular IC500.10 µM24 hours[2]
CALU-6Non-small-cell lung cancerPalmitate Synthesis IC500.081 µMNot Specified[4]
Biochemical AssayCell-freeFASN IC5042 nMNot Applicable[1][7]
Cellular AssayGeneralPalmitate Synthesis IC5081 nMNot Specified[1][2]
HEK293T-hACE2, Caco-2, MEF-hACE2Not Applicable (SARS-CoV-2 research)EC5011 nM16 hours pre-treatment, 24 hours post-infection[7]
Colorectal Cancer Cell Lines (Panel)Colorectal CancerProliferation InhibitionEffective at 0.2 µM7 days[8]
PC3-TxR, DU145-TxRTaxane-Resistant Prostate CancerSynergistic Effect with Docetaxel10 µM72 hours[9]

Table 2: Experimental Conditions for this compound Treatment

Cell LineSeeding DensityMediaThis compound Concentration(s)Incubation TimeAssayReference
CALU-6, COLO-205, OVCAR-8, 22Rv1Not SpecifiedGrowth Media0.02, 0.2, 2.0 µM96 hoursWestern Blot[4]
COLO-205, A549Not SpecifiedGrowth Media0.2 µM48 hoursTCF promoter-driven luciferase expression[4]
COLO-205, A549Not SpecifiedGrowth Media0.2 µM96 hoursWestern Blot[4]
HEK293T-hACE21 x 10^5 cells/well (24-well plate)Culture MediumStarting at 320 nM (four-fold serial dilution)16 hours (pre-treatment)SARS-CoV-2 Infection Assay[7]
Caco-22 x 10^5 cells/well (24-well plate)Culture MediumStarting at 320 nM (four-fold serial dilution)16 hours (pre-treatment)SARS-CoV-2 Infection Assay[7]
MEF-hACE25 x 10^4 cells/well (24-well plate)Culture MediumStarting at 320 nM (four-fold serial dilution)16 hours (pre-treatment)SARS-CoV-2 Infection Assay[7]
PC3, PC3-TxR, DU145-TxR2000-3000 cells/well (96-well plate)RPMI 1640 + 10% FBSVarious (for synergy studies)72 hoursCell Viability Assay (CCK-8)[9]
Colorectal Cancer Cell Lines (Panel)Not SpecifiedNormal Medium + 10% FBS0.2 µM7 days (media and drug changed on day 4)Cell Proliferation (Cell Count)[8]
50 Tumor Cell LinesNot SpecifiedAdvanced MEM + 1% charcoal-stripped FBSVaries7 daysCell Viability (Cell Titer Glo)[6]

Experimental Protocols

Cell Viability and Proliferation Assays

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., RPMI 1640, DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of this compound in complete growth medium. A common starting concentration for a dose-response curve is 10 µM, with 2- to 10-fold serial dilutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

  • Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period. Incubation times can range from 24 hours to 7 days, depending on the cell line and experimental goals.[2][6][8][9] For longer incubation periods (e.g., 7 days), the medium and drug may need to be replenished.[8]

  • Viability Assessment: At the end of the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions. For example, for CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Western Blot Analysis for Signaling Pathway Modulation

This protocol allows for the investigation of this compound's effect on key signaling proteins.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete growth medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-catenin, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) for a specified time (e.g., 96 hours).[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cellular Palmitate Synthesis Assay

This protocol measures the direct inhibitory effect of this compound on de novo palmitate synthesis.

Materials:

  • Cancer cell line of interest

  • Cell culture plates

  • Complete growth medium

  • This compound stock solution

  • ¹³C-labeled acetate

  • Reagents for lipid extraction (e.g., methanol, chloroform)

  • Gas chromatography-mass spectrometry (GC-MS) system

Protocol:

  • Cell Treatment: Culture cells in the presence of various concentrations of this compound for a defined period.

  • Metabolic Labeling: Add ¹³C-labeled acetate to the culture medium and incubate for a specific duration (e.g., 18 hours) to allow for its incorporation into newly synthesized fatty acids.[4]

  • Lipid Extraction: Harvest the cells and extract the total lipids.

  • Fatty Acid Analysis: Saponify the lipid extracts to release the fatty acids and convert them to fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Analyze the FAMEs by GC-MS to quantify the amount of ¹³C-labeled palmitate, which reflects the rate of de novo synthesis.

  • Data Analysis: Calculate the inhibition of palmitate synthesis at different this compound concentrations to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

TVB3166_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K LipidRaft Lipid Raft LipidRaft->PI3K Activates TVB3166 This compound FASN FASN TVB3166->FASN Inhibits Apoptosis Apoptosis TVB3166->Apoptosis Induces Palmitate Palmitate FASN->Palmitate Synthesizes CellGrowth Cell Growth & Proliferation FASN->CellGrowth Supports Palmitate->LipidRaft Maintains Structure Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->CellGrowth Promotes BetaCatenin β-catenin BetaCatenin->CellGrowth Promotes

Caption: Mechanism of action of this compound.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere prepare_drug Prepare serial dilutions of this compound adhere->prepare_drug treat Treat cells with This compound dilutions prepare_drug->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add cell viability reagent (e.g., CCK-8) incubate->add_reagent measure Measure absorbance/ luminescence add_reagent->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a cell viability assay.

References

How to dissolve and prepare TVB-3166 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for TVB-3166

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of this compound, a potent and selective inhibitor of Fatty Acid Synthase (FASN), for use in a variety of experimental settings. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction to this compound

This compound is an orally-available, reversible, and selective inhibitor of fatty acid synthase (FASN) with IC₅₀ values of 42 nM in biochemical assays and 81 nM for cellular palmitate synthesis.[1] By inhibiting FASN, this compound disrupts de novo palmitate synthesis, a pathway often upregulated in cancer cells to support rapid proliferation and survival.[2][3][4] This inhibition leads to the disruption of lipid raft architecture, interference with key signaling pathways such as PI3K-AKT-mTOR and β-catenin, and ultimately, the induction of apoptosis in tumor cells.[2][4][5][6]

Physicochemical Properties and Storage
PropertyValueSource
Molecular Weight 384.47 g/mol [7]
Appearance Powder[7]
Storage (Powder) 3 years at -20°C[7]
Storage (Stock Solution) 1 year at -80°C in solvent; 1 month at -20°C in solvent[7]

To prevent degradation, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Solubility Data

The solubility of this compound is a critical factor in the preparation of solutions for experimental use. It is highly soluble in DMSO, which is the recommended solvent for preparing stock solutions. For in vivo studies, specific formulations are required to ensure bioavailability and stability.

SolventSolubilityNotesSource
DMSO 62.5 mg/mL (162.56 mM)Use of newly opened, anhydrous DMSO is highly recommended as it is hygroscopic, and moisture can impact solubility. Ultrasonic assistance may be required.[1]
DMSO 77 mg/mL (200.27 mM)Fresh DMSO is crucial as moisture absorption can reduce solubility.[7]
Water Insoluble[7]
Ethanol Insoluble[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, suitable for dilution in cell culture media for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Pre-warming: Allow the this compound vial and DMSO to equilibrate to room temperature before opening to minimize moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is recommended to use fresh, anhydrous DMSO.[1][7]

  • Mixing: Vortex the solution thoroughly to facilitate dissolution. If precipitation occurs, gentle warming and/or sonication in an ultrasonic water bath can be used to aid dissolution.[1]

  • Sterilization: While DMSO is a sterile solvent, if necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month.[7]

Example Dilutions for a 10 mM Stock Solution:

Desired Final ConcentrationVolume of 10 mM StockFinal Volume in Media
1 µM 1 µL10 mL
10 µM 10 µL10 mL
100 µM 100 µL10 mL

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Gavage (Suspension)

This protocol describes the preparation of a suspended solution of this compound suitable for oral administration in animal models.

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • 20% SBE-β-CD in Saline

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Initial Dilution: In a sterile tube, add 100 µL of a 20.8 mg/mL this compound DMSO stock solution.

  • Vehicle Addition: To the DMSO solution, add 900 µL of 20% SBE-β-CD in Saline.

  • Mixing: Mix the solution thoroughly by vortexing to create a uniform suspension. This will yield a 2.08 mg/mL suspended solution.[1]

  • Administration: The freshly prepared suspended solution can be used for oral and intraperitoneal injections. It is recommended to use the formulation on the same day it is prepared.[1]

Protocol 3: Preparation of this compound Formulation for In Vivo Injection (Clear Solution)

This protocol details the preparation of a clear solution of this compound for injection, utilizing a co-solvent system.

Materials:

  • This compound stock solution in DMSO (e.g., 77 mg/mL)

  • PEG300

  • Tween-80

  • ddH₂O (double-distilled water)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Initial Dilution: In a sterile tube, take 50 µL of a 77 mg/mL clarified this compound DMSO stock solution.

  • Co-solvent Addition: Add 400 µL of PEG300 to the DMSO solution and mix until clear.

  • Surfactant Addition: Add 50 µL of Tween-80 to the mixture and mix until clear.

  • Aqueous Phase Addition: Add 500 µL of ddH₂O to bring the final volume to 1 mL.

  • Final Mixing: Mix the solution thoroughly. The resulting clear solution should be used immediately for optimal results.[7]

Signaling Pathway and Experimental Workflow

This compound exerts its anti-tumor effects by inhibiting FASN, which in turn affects multiple downstream signaling pathways crucial for cancer cell proliferation and survival.

FASN_Inhibition_Pathway cluster_cell Cancer Cell cluster_signaling Signaling Pathways cluster_outcomes Cellular Outcomes TVB3166 This compound FASN FASN TVB3166->FASN Palmitate De Novo Palmitate Synthesis FASN->Palmitate Apoptosis Apoptosis FASN->Apoptosis LipidRafts Lipid Raft Architecture Palmitate->LipidRafts PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway LipidRafts->PI3K_AKT_mTOR BetaCatenin β-catenin Pathway LipidRafts->BetaCatenin TumorGrowth Inhibition of Tumor Growth PI3K_AKT_mTOR->TumorGrowth BetaCatenin->TumorGrowth

Caption: Mechanism of action of this compound.

The provided diagram illustrates that this compound inhibits FASN, leading to a reduction in de novo palmitate synthesis. This disrupts the architecture of lipid rafts, which in turn inhibits pro-survival signaling pathways like PI3K-AKT-mTOR and β-catenin. The overall effect is the induction of apoptosis and the inhibition of tumor growth.[2][4][5][6]

In_Vitro_Workflow cluster_assays Downstream Assays prep Prepare this compound Stock Solution (DMSO) dilute Dilute Stock in Cell Culture Media prep->dilute treat Treat Cells with This compound dilute->treat incubate Incubate for Desired Time treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot (Signaling Proteins) incubate->western apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis

Caption: General workflow for in vitro experiments with this compound.

This workflow diagram outlines the key steps for conducting in vitro experiments with this compound. It begins with the preparation of a DMSO stock solution, followed by dilution into cell culture media. Cells are then treated with the desired concentration of this compound and incubated for a specific period before being subjected to various downstream assays to assess cellular responses such as viability, protein expression, and apoptosis.

References

Application Notes and Protocols for TVB-3166 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TVB-3166 is a potent, selective, and reversible inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of palmitate.[1][2][3] Upregulation of FASN is a common feature in many human cancers and is associated with tumor progression, metastasis, and poor prognosis.[3][4] Inhibition of FASN by this compound has been shown to induce apoptosis in tumor cells, disrupt essential signaling pathways, and inhibit tumor growth in various preclinical animal models, making it a promising candidate for cancer therapy.[1][3][4] These application notes provide detailed protocols for the formulation and administration of this compound for in vivo animal studies, particularly in the context of xenograft tumor models.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting FASN, which leads to a depletion of palmitate and downstream lipid products essential for cancer cell proliferation and survival.[4] This disruption of lipid metabolism has several downstream consequences, including the alteration of cell membrane composition, particularly lipid rafts, and the inhibition of critical oncogenic signaling pathways such as PI3K-AKT-mTOR and β-catenin.[1][4] The inhibition of these pathways ultimately leads to decreased expression of oncogenic effectors like c-Myc, cell cycle arrest, and apoptosis in tumor cells.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo anti-tumor efficacy of this compound in various preclinical models.

Table 1: In Vitro Potency of this compound

Assay TypeIC50 ValueCell Line/TargetReference
Biochemical FASN Assay42 nMCell-free[1][2]
Cellular Palmitate Synthesis81 nM-[2]
Cell Viability0.10 µMCALU-6
SARS-CoV-2-mNG Infection11 nM (EC50)-[5]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelAnimal ModelThis compound DoseAdministration RouteKey FindingsReference
Non-Small-Cell Lung Cancer (NSCLC) PDX--Oral87% mean Tumor Growth Inhibition (TGI)[6]
NSCLC PDX--Oral49% and 55% tumor regression in 2 of 3 tumors[6]
Ovarian Cancer (OVCAR-8)BALB/c-nude mice-Oral GavageDose-dependent tumor growth inhibition[1][6]
Pancreatic Cancer (PANC-1)BALB/c-nude mice-Oral GavageDose-dependent tumor growth inhibition[1]
Colorectal Cancer (CRC) Cell Lines-0.2 µM (in vitro)-Varied sensitivity to FASN inhibition[7]
Murine Hepatitis Virus (MHV-S) InfectionA/J mice30 mg/kgOral GavagePromoted survival in a lethal infection model

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage in Mice

This protocol describes the preparation of a 5 mg/mL this compound solution in corn oil for oral administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath at 37°C

Procedure:

  • Weigh the required amount of this compound powder.

  • To the vial containing this compound, add a volume of DMSO equivalent to 10% of the final desired volume.

  • Briefly vortex the mixture to dissolve the this compound in DMSO.

  • Gently warm the solution in a 37°C water bath to aid dissolution.

  • Add corn oil to reach the final desired volume (to make a 5 mg/mL solution).

  • Vortex the solution thoroughly to ensure a homogenous suspension.

  • The formulation should be prepared fresh before each administration.

Note: An alternative formulation for a this compound analog, TVB-3664, has been described as 30% PEG400 in water.

Protocol 2: Subcutaneous Xenograft Tumor Model in Mice

This protocol outlines the establishment of a subcutaneous xenograft tumor model and subsequent treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., PANC-1, OVCAR-8)

  • Female BALB/c-nude mice (4-6 weeks old)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer and Trypan blue

  • 1-cc syringes with 27- or 30-gauge needles

  • Digital calipers

  • This compound formulation (from Protocol 1)

  • Vehicle control (e.g., 10% DMSO in corn oil)

Procedure:

  • Cell Preparation:

    • Culture cancer cells in complete medium until they reach 70-80% confluency.

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium.

    • Perform a cell count using a hemocytometer and assess viability with Trypan blue.

    • Adjust the cell concentration for injection (e.g., 5 x 10^6 cells in 0.1 mL).

  • Tumor Cell Implantation:

    • Acclimatize mice for 3-5 days upon arrival.

    • Inject the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth by measuring the length and width of the tumors with digital calipers twice weekly.

    • Calculate tumor volume using the formula: V = (width)^2 × length × 0.5.[1]

    • When the mean tumor volume reaches approximately 150 mm³, randomize the mice into treatment and control groups (n=10 per group).[1]

  • Drug Administration:

    • Administer this compound (e.g., 30 mg/kg) or the vehicle control daily via oral gavage.

    • Monitor the body weight of the mice regularly as an indicator of toxicity. Doses up to 100 mg/kg have been shown to be well-tolerated with minimal to no body weight loss.[6]

  • Study Termination and Analysis:

    • Continue treatment for the specified duration.

    • The study can be terminated 6 hours after the final dose for pharmacodynamic analysis.[1]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Visualizations

Signaling Pathways Affected by this compound

TVB3166_Signaling_Pathway cluster_PI3K PI3K-AKT-mTOR Pathway cluster_BetaCatenin β-catenin Pathway TVB3166 This compound FASN FASN TVB3166->FASN inhibits Palmitate Palmitate Synthesis FASN->Palmitate Apoptosis Apoptosis FASN->Apoptosis inhibition leads to LipidRafts Lipid Raft Integrity Palmitate->LipidRafts BetaCatenin β-catenin Palmitate->BetaCatenin maintains PI3K PI3K LipidRafts->PI3K maintains AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Tumor Cell Growth & Survival mTOR->CellGrowth cMyc c-Myc BetaCatenin->cMyc cMyc->CellGrowth CellGrowth->Apoptosis inhibition of

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow CellCulture 1. Cancer Cell Culture (70-80% confluency) Harvest 2. Cell Harvesting & Preparation CellCulture->Harvest Implantation 3. Subcutaneous Implantation in Nude Mice Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring (Volume = (width)² x length x 0.5) Implantation->TumorGrowth Randomization 5. Randomization (Tumor Volume ~150 mm³) TumorGrowth->Randomization Treatment 6. Daily Oral Gavage (this compound or Vehicle) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Termination 8. Study Termination & Tissue Collection Monitoring->Termination Analysis 9. Data Analysis Termination->Analysis

Caption: Workflow for a xenograft tumor model study.

References

Application Notes and Protocols for TVB-3166 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TVB-3166 is a potent and selective, orally available, and reversible inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is a key enzyme in the de novo synthesis of palmitate, a saturated fatty acid crucial for various cellular functions, including membrane synthesis, energy storage, and protein modification.[3][4] In many cancer types, FASN is overexpressed and has been linked to tumor progression, chemoresistance, and poor patient prognosis.[1][2] Inhibition of FASN by this compound has been shown to induce apoptosis in tumor cells, inhibit tumor growth in preclinical xenograft models, and modulate key oncogenic signaling pathways.[1][5] These application notes provide detailed protocols for the use of this compound in mouse xenograft models, along with a summary of its effects and the signaling pathways involved.

Data Presentation

This compound In Vivo Efficacy in Xenograft Models
Xenograft ModelCell Line/PDX IDMouse StrainThis compound Dosage (mg/kg, p.o., q.d.)Treatment DurationTumor Growth Inhibition (TGI) (%)Reference
Pancreatic CancerPANC-1BALB/c-nude3020 days19[4]
Pancreatic CancerPANC-1BALB/c-nude10020 days57[4]
Ovarian CancerOVCAR-8BALB/c-nude3020 daysNot Significant[4]
Ovarian CancerOVCAR-8BALB/c-nude6020 daysNot Significant[4]
Ovarian CancerOVCAR-8BALB/c-nude10020 daysNot Significant[4]
Non-Small Cell Lung Cancer (PDX)CTG-0165Not Specified60Not Specified87[4]
Non-Small Cell Lung CancerA549Not Specified60 (in combination with paclitaxel)Not Specified76[5]
Non-Small Cell Lung CancerA549Not Specified60 (in combination with docetaxel)Not Specified81[5]
Non-Small Cell Lung CancerCALU-6Not Specified60 (in combination with paclitaxel)Not SpecifiedTumor Regression[5]
Prostate Cancer22Rv1Not SpecifiedNot Specified (in combination with paclitaxel)Not Specified97 (amplified effect)[5]

Experimental Protocols

Preparation of this compound for Oral Gavage

A formulation of a similar FASN inhibitor, TVB-3664, has been described for in vivo studies and can be adapted for this compound.[2]

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG400)

  • Sterile water for injection

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate the required amount of this compound and vehicle for the entire study, including a small overage.

  • Prepare a 30% PEG400 solution by mixing 3 parts PEG400 with 7 parts sterile water.

  • Weigh the calculated amount of this compound powder.

  • In a sterile conical tube, add the this compound powder.

  • Add a small amount of the 30% PEG400 vehicle to the powder and vortex to create a paste.

  • Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.

  • If necessary, sonicate the suspension in a water bath to aid dissolution and create a uniform mixture.

  • Prepare the dosing solution fresh daily.

Mouse Xenograft Model Protocol

Animal Models:

  • Female athymic nude mice (e.g., BALB/c-nude), 6-8 weeks old.

Tumor Cell Implantation (Cell Line-Derived Xenograft - CDX):

  • Culture the desired cancer cell line (e.g., PANC-1, OVCAR-8) under standard conditions.

  • Harvest cells and resuspend in a sterile solution, such as a 1:1 mixture of serum-free media and Matrigel.

  • Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

Patient-Derived Xenograft (PDX) Model:

  • Implant small tumor fragments (approximately 20-30 mm³) from a donor mouse subcutaneously into the flank of recipient mice.

Treatment Protocol:

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.[1]

  • Administer this compound or the vehicle control daily via oral gavage at the desired dosage (e.g., 30, 60, or 100 mg/kg).[4] The volume of administration is typically 100-200 µL for a 20-25g mouse.

  • Measure tumor volume twice weekly using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.[1]

  • Monitor the body weight of the mice twice weekly as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, western blotting).

Calculation of Tumor Growth Inhibition (TGI): TGI (%) = [1 - ((Mean tumor volume of treated group at end) - (Mean tumor volume of treated group at start)) / ((Mean tumor volume of control group at end) - (Mean tumor volume of control group at start))] x 100

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

FASN is regulated by several upstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are often activated by growth factor receptors like EGFR and HER2.[6] The transcription factor SREBP-1c also plays a crucial role in regulating FASN expression.[6]

This compound directly inhibits the enzymatic activity of FASN, leading to a depletion of palmitate. This has several downstream consequences that contribute to its anti-tumor activity:

  • Disruption of Lipid Rafts: Reduced palmitate levels disrupt the structure of lipid rafts in the cell membrane, which are critical for the proper localization and function of signaling proteins like N-Ras.[1][3]

  • Inhibition of PI3K-AKT-mTOR Pathway: FASN inhibition leads to decreased phosphorylation and activation of key components of the PI3K-AKT-mTOR pathway, including AKT and S6 ribosomal protein.[1] This pathway is crucial for cell growth, proliferation, and survival.

  • Inhibition of β-catenin Pathway: this compound treatment results in reduced phosphorylation of β-catenin at Serine 675 and a decrease in its overall protein levels.[1] This inhibits the transcriptional activity of the β-catenin/TCF complex, which regulates the expression of oncogenes like c-Myc.[1]

  • Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis) in cancer cells.[1]

TVB_3166_Signaling_Pathway cluster_upstream Upstream Regulators cluster_target Drug Target cluster_drug Inhibitor cluster_downstream Downstream Effects GFR Growth Factor Receptors (EGFR, HER2) PI3K_AKT_up PI3K/AKT Pathway GFR->PI3K_AKT_up MAPK MAPK Pathway GFR->MAPK SREBP1c SREBP-1c PI3K_AKT_up->SREBP1c MAPK->SREBP1c FASN FASN SREBP1c->FASN LipidRafts Disruption of Lipid Rafts FASN->LipidRafts Palmitate Production PI3K_AKT_down Inhibition of PI3K-AKT-mTOR Pathway FASN->PI3K_AKT_down BetaCatenin Inhibition of β-catenin Pathway FASN->BetaCatenin TVB3166 This compound TVB3166->FASN Apoptosis Induction of Apoptosis LipidRafts->Apoptosis PI3K_AKT_down->Apoptosis BetaCatenin->Apoptosis

Caption: Signaling pathway of this compound action.

Experimental Workflow for this compound in Mouse Xenograft Models

The following diagram outlines the typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis CellCulture 1. Tumor Cell Culture or PDX Preparation Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Monitor Tumor Growth Implantation->TumorGrowth Randomization 4. Randomize Mice into Treatment & Control Groups TumorGrowth->Randomization Dosing 5. Daily Oral Gavage: This compound or Vehicle Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. End of Study: Euthanasia & Tumor Excision Monitoring->Endpoint TGI 8. Calculate Tumor Growth Inhibition (TGI) Endpoint->TGI PD_Analysis 9. Pharmacodynamic Analysis (e.g., Western Blot) Endpoint->PD_Analysis

Caption: Experimental workflow for this compound in vivo studies.

References

Application Notes and Protocols for Western Blot Analysis Following TVB-3166 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting Western blot analysis to investigate the cellular effects of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). This document outlines the mechanism of action of this compound, its impact on key signaling pathways, detailed protocols for Western blot analysis, and representative data.

Introduction to this compound

This compound is an orally bioavailable small molecule that selectively inhibits the enzymatic activity of FASN, a key enzyme in the de novo synthesis of palmitate.[1] In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and protein modification.[2] By inhibiting FASN, this compound disrupts these processes, leading to anti-tumor effects such as the induction of apoptosis and the inhibition of cell proliferation.[3][4]

Mechanism of Action and Key Signaling Pathways

This compound-mediated inhibition of FASN leads to a depletion of intracellular palmitate stores. This has profound effects on cellular signaling, primarily through the disruption of lipid raft architecture and the modulation of key oncogenic pathways.[2] Western blot analysis is an essential tool to elucidate these changes. The primary pathways affected are:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. This compound treatment has been shown to decrease the phosphorylation of key proteins in this pathway, such as Akt and the downstream effector ribosomal protein S6 (RPS6), indicating a suppression of this signaling cascade.[3]

  • β-Catenin Pathway: Wnt/β-catenin signaling is critical in development and is often dysregulated in cancer, promoting cell proliferation. This compound treatment has been observed to reduce the levels of both total and phosphorylated β-catenin, suggesting an inhibition of this pathway.[3]

  • Apoptosis Pathway: By disrupting cellular metabolism and signaling, this compound induces programmed cell death, or apoptosis. A key indicator of apoptosis that can be monitored by Western blot is the cleavage of Poly (ADP-ribose) polymerase (PARP).[3]

Data Presentation: Representative Quantitative Western Blot Analysis

The following tables present representative quantitative data obtained from densitometric analysis of Western blots after treating various cancer cell lines with this compound. The data is normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the vehicle-treated control.

Table 1: Effect of this compound on the PI3K/Akt/mTOR Pathway

Cell LineTreatment (96h)p-Akt (S473) (Fold Change)p-RPS6 (Fold Change)
CALU-6 Vehicle1.001.00
0.02 µM this compound0.750.80
0.2 µM this compound0.400.50
2.0 µM this compound0.150.20
COLO-205 Vehicle1.001.00
0.02 µM this compound0.800.85
0.2 µM this compound0.500.60
2.0 µM this compound0.250.30

Table 2: Effect of this compound on the β-Catenin Pathway

Cell LineTreatment (96h)Total β-Catenin (Fold Change)p-β-Catenin (S675) (Fold Change)
A549 Vehicle1.001.00
0.2 µM this compound0.600.50
COLO-205 Vehicle1.001.00
0.2 µM this compound0.550.45

Table 3: Effect of this compound on Apoptosis Induction

Cell LineTreatment (96h)Cleaved PARP (Fold Change)
CALU-6 Vehicle1.00
0.02 µM this compound1.50
0.2 µM this compound3.00
2.0 µM this compound5.50
22Rv1 Vehicle1.00
0.02 µM this compound1.80
0.2 µM this compound4.20
2.0 µM this compound7.00

Experimental Protocols

A detailed protocol for performing Western blot analysis to assess the effects of this compound is provided below.

1. Cell Culture and this compound Treatment

  • Culture your cancer cell line of interest in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 60-70% confluency.

  • Prepare stock solutions of this compound in DMSO.

  • Treat the cells with the desired concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) or vehicle (DMSO) for the specified duration (e.g., 24, 48, 72, or 96 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

2. Protein Extraction

  • After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting

  • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm the transfer efficiency by staining the membrane with Ponceau S.

4. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Anti-FASN

    • Anti-phospho-Akt (S473)

    • Anti-Akt (total)

    • Anti-phospho-RPS6

    • Anti-RPS6 (total)

    • Anti-β-catenin

    • Anti-phospho-β-catenin (S675)

    • Anti-PARP (total and cleaved)

    • Anti-β-actin or Anti-GAPDH (as a loading control)

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the protein of interest to the loading control.

Visualizations

TVB_3166_Signaling_Pathway TVB3166 This compound FASN FASN TVB3166->FASN Inhibits Apoptosis Apoptosis TVB3166->Apoptosis Palmitate Palmitate Synthesis FASN->Palmitate LipidRafts Lipid Raft Integrity Palmitate->LipidRafts PI3K PI3K LipidRafts->PI3K Maintains Wnt Wnt Signaling LipidRafts->Wnt Maintains Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR RPS6 RPS6 mTOR->RPS6 Proliferation Cell Proliferation & Survival RPS6->Proliferation BetaCatenin β-Catenin Wnt->BetaCatenin GeneTranscription Gene Transcription BetaCatenin->GeneTranscription GeneTranscription->Proliferation PARP PARP Cleavage Apoptosis->PARP

Caption: Signaling pathways affected by this compound treatment.

Western_Blot_Workflow start Start: Cell Culture treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis end End: Data Analysis analysis->end

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols: Flow Cytometry Assay for Apoptosis with TVB-3166

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing apoptosis in cancer cell lines treated with TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), using flow cytometry. The accompanying data and diagrams offer a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound.

Introduction

This compound is an orally available, reversible, and selective inhibitor of FASN.[1][2][3] Inhibition of FASN disrupts de novo palmitate synthesis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and survival.[1][2][4] By blocking this pathway, this compound has been shown to induce apoptosis in various tumor cells, making it a promising therapeutic agent in oncology research.[1][2][5] This document outlines a robust method to quantify this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometric analysis.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[7] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[7] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[7][8] This dual-staining method allows for the differentiation between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[8]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest (e.g., CALU-6, 22Rv1)[1]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Treatment with this compound:

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 20 nM to 200 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 96 hours).[1]

  • Cell Harvesting:

    • For adherent cells, gently collect the culture medium (which may contain floating apoptotic cells).

    • Wash the adherent cells once with PBS.

    • Trypsinize the cells and combine them with the collected supernatant from the previous step.

    • For suspension cells, directly collect the cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cells once with cold PBS.

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[9]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.[8]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Set up appropriate compensation and gates using unstained, single-stained (Annexin V only and PI only), and vehicle-treated controls.

    • Collect data for at least 10,000 events per sample.

Data Presentation

The following table summarizes representative data from studies investigating the effect of this compound on apoptosis in cancer cell lines.

Cell LineTreatment ConcentrationDuration of TreatmentFold Increase in Annexin V Positive Cells (compared to vehicle)Reference
CALU-6 (Lung Cancer)Not specifiedNot specified~4-5 fold[1]
22Rv1 (Prostate Cancer)Not specifiedNot specified~4-5 fold[1]
PANC-1 (Pancreatic Cancer)50 nM48 hours~8-9 fold[10]
MiaPaCa-2 (Pancreatic Cancer)50 nM48 hours~8-9 fold[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and the experimental workflow for the apoptosis assay.

TVB3166_Signaling_Pathway TVB3166 This compound FASN FASN TVB3166->FASN Inhibits Apoptosis Apoptosis TVB3166->Apoptosis Induces Palmitate De Novo Palmitate Synthesis FASN->Palmitate Proliferation Cell Proliferation & Survival Membrane Membrane Integrity & Lipid Raft Formation Palmitate->Membrane PI3K_AKT PI3K-AKT-mTOR Signaling Membrane->PI3K_AKT Beta_Catenin β-catenin Signaling Membrane->Beta_Catenin PI3K_AKT->Proliferation Beta_Catenin->Proliferation

Caption: Proposed mechanism of this compound-induced apoptosis.

Apoptosis_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Seed Seed Cells Treat Treat with this compound & Vehicle Control Seed->Treat Harvest Harvest & Wash Cells Treat->Harvest Resuspend Resuspend in 1X Binding Buffer Harvest->Resuspend Stain Stain with Annexin V & Propidium Iodide Resuspend->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze Apoptotic Populations Acquire->Analyze

Caption: Experimental workflow for apoptosis detection.

References

Application Notes and Protocols: Investigating the Synergy of TVB-3166 and Vinblastine in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic combination of targeted therapies and conventional chemotherapy holds significant promise for improving anti-cancer efficacy and overcoming drug resistance. This document outlines the experimental design for investigating the synergistic effects of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and vinblastine, a microtubule-destabilizing agent.

Fatty Acid Synthase (FASN) is a key enzyme responsible for the synthesis of palmitate, a crucial component for membrane biosynthesis and energy storage.[1] In many cancers, FASN is overexpressed and has been linked to tumor growth, survival, and poor prognosis.[1][2] this compound is an orally-available, reversible, and selective FASN inhibitor that has been shown to induce apoptosis in cancer cells.[3][4] Its mechanism of action involves the disruption of lipid raft architecture and the inhibition of critical signaling pathways such as PI3K-AKT-mTOR.[5][6]

Vinblastine, a vinca alkaloid derived from the Madagascar periwinkle, is a well-established chemotherapeutic agent.[7] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin.[8][9] This disruption of microtubule dynamics leads to mitotic arrest in the M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.[7][8]

Preclinical studies have indicated a synergistic relationship between FASN inhibitors and microtubule-destabilizing drugs, including vinca alkaloids.[10][11] The combination of this compound and vinblastine has been observed to have a synergistic effect on inhibiting cell viability in cancer cells, including those resistant to other chemotherapies.[10][12] This synergy appears to enhance microtubule destabilization, suggesting a cooperative mechanism of action.[10][11] These application notes provide a detailed framework for researchers to explore and quantify this synergy, offering protocols for key in vitro experiments.

Signaling Pathways and Hypothesized Synergy

The following diagrams illustrate the individual signaling pathways of this compound and vinblastine, and the proposed mechanism for their synergistic interaction.

cluster_TVB This compound Pathway TVB This compound FASN FASN TVB->FASN inhibits MalonylCoA Malonyl-CoA Accumulation TVB->MalonylCoA Palmitate Palmitate Synthesis ↓ FASN->Palmitate LipidRafts Lipid Raft Disruption Palmitate->LipidRafts PI3K_AKT PI3K/AKT/mTOR Pathway ↓ LipidRafts->PI3K_AKT Apoptosis_TVB Apoptosis PI3K_AKT->Apoptosis_TVB inhibition leads to

Figure 1: this compound Signaling Pathway.

cluster_Vinblastine Vinblastine Pathway Vinblastine Vinblastine Tubulin Tubulin Vinblastine->Tubulin binds to Microtubule Microtubule Polymerization ↓ Tubulin->Microtubule MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle M_Phase_Arrest M-Phase Arrest MitoticSpindle->M_Phase_Arrest Apoptosis_Vin Apoptosis M_Phase_Arrest->Apoptosis_Vin

Figure 2: Vinblastine Signaling Pathway.

cluster_Synergy Hypothesized Synergy TVB This compound FASN_inhibition FASN Inhibition TVB->FASN_inhibition Vinblastine Vinblastine Microtubule_destabilization Microtubule Destabilization Vinblastine->Microtubule_destabilization Enhanced_Destabilization Enhanced Microtubule Destabilization FASN_inhibition->Enhanced_Destabilization Microtubule_destabilization->Enhanced_Destabilization CellCycle_Arrest Enhanced Cell Cycle Arrest Enhanced_Destabilization->CellCycle_Arrest Synergistic_Apoptosis Synergistic Apoptosis CellCycle_Arrest->Synergistic_Apoptosis cluster_Workflow Experimental Workflow Start Select Cancer Cell Line Dose_Response Single-Agent Dose-Response (this compound & Vinblastine) Start->Dose_Response IC50 Determine IC50 Values Dose_Response->IC50 Synergy_Screen Combination Synergy Screen (MTS Assay) IC50->Synergy_Screen CI Calculate Combination Index (CI) Synergy_Screen->CI Synergistic_Concentrations Identify Synergistic Concentrations CI->Synergistic_Concentrations Mechanism_Studies Mechanism of Action Studies Synergistic_Concentrations->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (PI Staining) Mechanism_Studies->CellCycle_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis CellCycle_Assay->Data_Analysis

References

Application Notes and Protocols: TVB-3166 for SARS-CoV-2 Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of TVB-3166, a potent inhibitor of Fatty Acid Synthase (FASN), in SARS-CoV-2 infection models. The information presented herein is intended to guide researchers in utilizing this compound as a tool to investigate the role of host lipid metabolism in viral replication and to evaluate its potential as an antiviral therapeutic.

Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on host cellular machinery for its replication and propagation.[1][2] One critical host pathway is de novo fatty acid synthesis, which is essential for various viral processes, including the post-translational modification of viral proteins. The SARS-CoV-2 spike (S) protein, crucial for viral entry, undergoes S-acylation, a lipid modification that is vital for its function.[1][3] this compound is a small molecule inhibitor of FASN, the key enzyme in de novo fatty acid synthesis.[4][5] By inhibiting FASN, this compound reduces the cellular pool of palmitate, thereby preventing the S-acylation of the spike protein and ultimately inhibiting viral spread.[1][3][5][6]

Mechanism of Action

This compound exerts its antiviral activity by targeting the host enzyme FASN. This inhibition leads to a depletion of palmitoyl-CoA, the substrate for S-acylation. The SARS-CoV-2 spike protein requires S-acylation on conserved cysteine residues for proper function, including mediating membrane fusion.[1][5] By preventing this critical post-translational modification, this compound impairs the ability of the virus to efficiently infect host cells and produce virulent progeny.[1][5][6] As FASN is a host enzyme, the likelihood of the virus developing resistance to this compound is considered low.[1]

TVB3166 This compound FASN Fatty Acid Synthase (FASN) TVB3166->FASN Inhibits PalmitoylCoA Palmitoyl-CoA Synthesis FASN->PalmitoylCoA Catalyzes SpikeAcylation Spike Protein S-acylation PalmitoylCoA->SpikeAcylation Required for ViralFunction Viral Entry & Progeny Production SpikeAcylation->ViralFunction Essential for

Figure 1: Signaling pathway of this compound antiviral activity.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies on the efficacy of this compound against coronaviruses.

In Vitro Efficacy of this compound against SARS-CoV-2
Parameter Value
EC5011 nM[7]
Reduction in Viral Spread (HEK293 A2T2 cells, 0.1-1 µM)~70%[8]
Inhibition of Plaque Formation (229E, MRC-5 cells, 0.2 µM)~86%[5]
In Vivo Efficacy of this compound against Murine Coronavirus (MHV-S)
Animal Model A/J Mice[5]
Dosage 30 mg/kg daily (oral gavage)[5]
Outcome Prolonged survival and recovery from lethal infection[5][8][9]

Experimental Protocols

In Vitro SARS-CoV-2 Infection Assay

This protocol is adapted from studies using HEK293T cells expressing ACE2 and TMPRSS2 (HEK293 A2T2).[1]

Materials:

  • HEK293 A2T2 cells

  • DMEM supplemented with 10% FBS

  • SARS-CoV-2 (e.g., strain SB3)

  • This compound

  • DMSO (vehicle control)

  • 24-well plates

  • Coverslips

  • 4% Paraformaldehyde (PFA)

Procedure:

  • Seed approximately 20,000 HEK293 A2T2 cells per well on coverslips in a 24-well plate and incubate overnight.

  • Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.1 in DMEM for 1 hour.

  • Remove the infectious media and replace it with fresh DMEM containing 2% FBS.

  • At 6 hours post-infection, replace the media with fresh DMEM containing 2% FBS and either DMSO (control) or this compound at the desired final concentration (e.g., 0.1 µM or 1 µM).[1]

  • Incubate the cells for 18 hours at 37°C with 5% CO2.

  • After incubation, fix the cells with 4% PFA for 1 hour at room temperature.

  • Proceed with immunofluorescence staining for viral nucleocapsid protein to quantify infection.

Start Start Seed Seed HEK293 A2T2 cells on coverslips Start->Seed Infect Infect with SARS-CoV-2 (MOI 0.1) Seed->Infect Treat Treat with this compound or DMSO (6 hpi) Infect->Treat Incubate Incubate for 18 hours Treat->Incubate Fix Fix cells with 4% PFA Incubate->Fix Analyze Immunofluorescence Analysis Fix->Analyze End End Analyze->End

Figure 2: Workflow for in vitro SARS-CoV-2 infection assay.

Plaque Assay for Human Coronavirus 229E

This protocol is based on studies using MRC-5 cells.[5]

Materials:

  • MRC-5 cells

  • Human Coronavirus 229E

  • This compound

  • Infection media

  • 4% Paraformaldehyde (PFA)

Procedure:

  • Seed MRC-5 cells on glass coverslips.

  • Infect the cells with Human CoV 229E at an MOI of 0.005 for 2 hours.

  • After virus adsorption, wash the cells twice with infection media and then add 2 ml of fresh infection media containing this compound (e.g., 0.2 µM) or a vehicle control.

  • Incubate the cells at 33°C for 72 hours.

  • Fix the cells with 4% PFA for 1 hour.

  • Proceed with staining and visualization of plaques to determine the effect of this compound on viral spread.

In Vivo Murine Coronavirus Infection Model

This protocol is based on a study using A/J mice and Murine Hepatitis Virus (MHV-S).[5]

Materials:

  • A/J mice

  • Murine Hepatitis Virus (MHV-S)

  • This compound

  • Vehicle control

  • Oral gavage equipment

Procedure:

  • Infect A/J mice intranasally with a lethal dose of MHV-S (e.g., 150,000 TCID50).

  • Treat one group of mice daily with 30 mg/kg of this compound via oral gavage.

  • Treat the control group with a vehicle control.

  • Monitor the mice daily for health indicators such as temperature, body weight, and activity level.

  • Continue treatment and monitoring for the duration of the experiment, noting survival rates. Control mice typically succumb by day 5 post-infection.[5]

Concluding Remarks

This compound represents a promising host-targeted antiviral strategy against SARS-CoV-2 and other coronaviruses. Its mechanism of action, centered on the inhibition of FASN and the subsequent disruption of spike protein S-acylation, offers a low-resistance potential therapeutic avenue. The protocols and data presented here provide a foundation for further research into the role of lipid metabolism in viral infections and the development of novel antiviral therapies. A structurally related compound, TVB-2640, has advanced to clinical trials for other indications, suggesting a potential path forward for FASN inhibitors in the treatment of COVID-19.[5]

References

Measuring FASN Inhibition in Cells Treated with TVB-3166: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the inhibition of Fatty Acid Synthase (FASN) in cells treated with TVB-3166, a potent and selective FASN inhibitor.[1][2] These protocols are intended for researchers in academia and the pharmaceutical industry engaged in cancer research and drug development.

Introduction

Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids.[3] Upregulated FASN expression is a hallmark of many cancers and is associated with tumor growth, survival, and resistance to therapy.[1][2] this compound is an orally bioavailable, reversible, and selective small-molecule inhibitor of FASN.[1][3] It has been shown to induce apoptosis and inhibit tumor growth in various preclinical cancer models.[1][2][4] Measuring the cellular effects of this compound is crucial for understanding its mechanism of action and for the development of FASN-targeted therapies.

This guide outlines three primary methods to quantify FASN inhibition by this compound in a cellular context:

  • Direct Measurement of Fatty Acid Synthesis: A radioactive metabolic labeling assay to directly measure the inhibition of de novo palmitate synthesis.

  • Analysis of Downstream Signaling Pathways: Western blotting to assess the impact of FASN inhibition on key signaling pathways such as PI3K/AKT/mTOR and β-catenin.

  • Comprehensive Lipid Profiling: A mass spectrometry-based lipidomics approach to analyze global changes in the cellular lipid landscape following this compound treatment.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro and Cellular IC50 Values for this compound

Assay TypeTarget/ProcessIC50 ValueReference
Biochemical AssayFASN Enzyme42 nM[3]
Cellular AssayPalmitate Synthesis81 nM[3]
Cell Viability AssayCALU-6 (NSCLC)100 nM[1]

Table 2: Effective Concentrations of this compound in Cellular Assays

Cell LineAssay TypeConcentration RangeObserved EffectReference
Various Cancer Cell LinesCell Viability20 - 200 nMDose-dependent induction of cell death[1][3]
CALU-6, COLO-205, OVCAR-8, 22Rv1Western Blot0.02, 0.2, 2.0 µMInhibition of AKT and S6 phosphorylation[1]
COLO-205, A549Western Blot0.2 µMInhibition of β-catenin phosphorylation and expression[1]
PC3-TxRCell Viability (in combination with docetaxel)10 µMSynergistic reduction in cell viability[5]
SCC-9 ZsG, LN-1A (OSCC)MTT, Cell ProliferationNot specifiedReduced cell viability and proliferation[6]

Experimental Protocols

Protocol 1: Measurement of De Novo Palmitate Synthesis using [¹⁴C]-Acetate Labeling

This protocol describes a method to directly measure the rate of fatty acid synthesis in cells by tracing the incorporation of radiolabeled acetate into the lipid fraction.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI)

  • Fetal Bovine Serum (FBS)

  • This compound

  • [¹⁴C]-Sodium Acetate

  • Phosphate Buffered Saline (PBS)

  • Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Scintillation vials

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) or a vehicle control (e.g., DMSO). Incubate for the desired treatment time (e.g., 24 hours).

  • Radiolabeling: Add [¹⁴C]-Sodium Acetate to each well to a final concentration of 1 µCi/mL. Incubate for 2-4 hours at 37°C.

  • Cell Lysis and Lipid Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of lipid extraction solvent to each well and incubate for 20 minutes at room temperature with gentle agitation.

    • Collect the solvent in a clean tube.

  • Phase Separation and Scintillation Counting:

    • Add 0.5 mL of water to the solvent and vortex thoroughly.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Transfer a known volume of the upper (organic) phase to a scintillation vial.

    • Allow the solvent to evaporate completely in a fume hood.

    • Add 5 mL of scintillation fluid to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the total protein concentration in a parallel well to account for differences in cell number. Calculate the percentage of inhibition relative to the vehicle-treated control.

Protocol 2: Western Blot Analysis of FASN-Related Signaling Pathways

This protocol details the procedure for analyzing the phosphorylation status and expression levels of key proteins in the PI3K/AKT/mTOR and β-catenin pathways following this compound treatment.[1][2]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described in Protocol 1.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[8]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Table 3: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinPhosphorylation Site (if applicable)Pathway
FASN-Fatty Acid Synthesis
p-AKTSer473PI3K/AKT/mTOR
AKT-PI3K/AKT/mTOR
p-S6 Ribosomal ProteinSer240/244PI3K/AKT/mTOR
S6 Ribosomal Protein-PI3K/AKT/mTOR
p-β-cateninSer675β-catenin
β-catenin-β-catenin
c-Myc-β-catenin Downstream
PARP (cleaved)-Apoptosis
GAPDH or β-actin-Loading Control
Protocol 3: Mass Spectrometry-Based Lipidomics for Profiling FASN Inhibition

This protocol provides a workflow for the untargeted analysis of cellular lipids to assess the global impact of this compound on lipid metabolism.[9][10]

Materials:

  • Cell culture reagents

  • This compound

  • Methanol, Chloroform, Water (LC-MS grade)

  • Internal lipid standards

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat cells with this compound as described in Protocol 1.

  • Metabolite Quenching and Lipid Extraction:

    • Rapidly wash cells with ice-cold PBS.

    • Quench metabolic activity by adding ice-cold methanol.

    • Scrape the cells and transfer to a tube.

    • Perform a Bligh-Dyer or a similar two-phase lipid extraction using chloroform, methanol, and water.

    • Spike the samples with a cocktail of internal lipid standards.

  • Sample Preparation:

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid film in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

  • LC-MS Analysis:

    • Inject the samples onto a reverse-phase or HILIC column for separation.

    • Analyze the eluting lipids using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.

  • Data Processing and Analysis:

    • Process the raw data using software such as XCMS, MZmine, or vendor-specific software for peak picking, alignment, and integration.

    • Identify lipids by matching the accurate mass and fragmentation spectra to lipid databases (e.g., LIPID MAPS).

    • Perform statistical analysis (e.g., t-test, volcano plots, PCA) to identify lipids that are significantly altered by this compound treatment.

Visualization of Cellular Pathways and Workflows

Signaling Pathways Affected by FASN Inhibition

The following diagram illustrates the key signaling pathways modulated by FASN inhibition with this compound.

FASN_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptors (RTKs) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 beta_catenin_complex β-catenin Destruction Complex AKT->beta_catenin_complex Inhibition S6K S6K mTORC1->S6K FASN FASN S6K->FASN Activation Palmitate Palmitate FASN->Palmitate Synthesis Palmitate->AKT Maintains Activation beta_catenin β-catenin beta_catenin_complex->beta_catenin Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Gene_Expression Gene Expression (e.g., c-Myc) TCF_LEF->Gene_Expression TVB3166 This compound TVB3166->FASN Inhibition Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_protocol1 Protocol 1: Metabolic Labeling cluster_protocol2 Protocol 2: Western Blot cluster_protocol3 Protocol 3: Lipidomics start Seed Cells treat Treat with this compound start->treat labeling [¹⁴C]-Acetate Labeling treat->labeling lysis Cell Lysis treat->lysis extraction2 Lipid Extraction treat->extraction2 extraction1 Lipid Extraction labeling->extraction1 scintillation Scintillation Counting extraction1->scintillation end Data Interpretation scintillation->end sds_page SDS-PAGE & Transfer lysis->sds_page immunoblot Immunoblotting sds_page->immunoblot immunoblot->end lcms LC-MS Analysis extraction2->lcms data_analysis Data Analysis lcms->data_analysis data_analysis->end

References

Application Notes and Protocols for Anchorage-Independent Growth Assay Using TVB-3166

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing TVB-3166, a potent and selective Fatty Acid Synthase (FASN) inhibitor, in anchorage-independent growth assays. This document is intended to guide researchers in assessing the anti-tumorigenic potential of this compound in various cancer cell models.

Introduction

Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells, allowing them to proliferate without attachment to a solid substrate. The soft agar colony formation assay is a gold-standard in vitro method to evaluate this aspect of tumorigenicity. This compound is an orally-available, reversible, and selective inhibitor of FASN, a critical enzyme in the de novo synthesis of fatty acids.[1][2][3] Upregulation of FASN is a common feature in many cancers, contributing to membrane biosynthesis, energy storage, and signaling molecule production necessary for rapid cell proliferation and survival.[1][2] Inhibition of FASN by this compound has been shown to induce apoptosis and disrupt crucial oncogenic signaling pathways, making it a promising candidate for cancer therapy.[3][4][5]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by inhibiting FASN, which catalyzes the synthesis of palmitate.[1][3] This inhibition leads to a cascade of cellular events detrimental to cancer cells:

  • Disruption of Lipid Metabolism: By blocking de novo fatty acid synthesis, this compound deprives cancer cells of essential building blocks for cellular membranes.[4]

  • Induction of Apoptosis: The disruption of lipid homeostasis and downstream signaling pathways triggers programmed cell death in tumor cells.[3][4]

  • Inhibition of Oncogenic Signaling: this compound has been demonstrated to suppress key cancer-promoting signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[3][4][5]

  • Alteration of Lipid Raft Architecture: FASN inhibition disrupts the structure of lipid rafts, specialized membrane microdomains crucial for signal transduction.[3][4]

Data Presentation

The following tables summarize the effects of this compound on various cancer cell lines.

Table 1: Biochemical and Cellular Activity of this compound

ParameterIC50 ValueCell Line/Assay ConditionReference
FASN Biochemical Assay42 nMIn vitro biochemical assay[1]
Cellular Palmitate Synthesis81 nMCellular assay[2]
Cellular Viability (Cell Death)0.10 µMCALU-6 (Non-small-cell lung cancer)[6]

Table 2: Effect of this compound on Anchorage-Independent Growth (Soft Agar Assay)

Cell LineCancer TypeThis compound ConcentrationObserved Effect on Colony FormationReference
COLO-205Colorectal0.1 µMReduction in colony size[6]
1.0 µMReduction in colony size and number[6]
CALU-6Lung0.1 µMReduction in colony size[6]
1.0 µMReduction in colony size and number[6]
OVCAR-8Ovary0.1 µMReduction in colony size[6]
1.0 µMReduction in colony size and number[6]
22Rv1Prostate0.1 µMReduction in colony size[6]
1.0 µMReduction in colony size and number[6]

Experimental Protocols

Protocol 1: Soft Agar Colony Formation Assay

This protocol outlines the procedure for assessing the effect of this compound on the anchorage-independent growth of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound (stock solution prepared in DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Noble Agar

  • Sterile phosphate-buffered saline (PBS)

  • 6-well or 12-well tissue culture plates

  • Sterile conical tubes and pipettes

  • Incubator (37°C, 5% CO2)

  • Microscope for colony visualization and counting

  • Crystal Violet staining solution (optional)

Procedure:

1. Preparation of the Bottom Agar Layer (Base Layer): a. Prepare a 1.2% Noble Agar solution in sterile water and autoclave. b. In a sterile environment, mix the 1.2% agar solution with an equal volume of 2x complete cell culture medium to obtain a final concentration of 0.6% agar. c. Aliquot 1.5 mL (for 6-well plates) or 1 mL (for 12-well plates) of the 0.6% agar mixture into each well of the tissue culture plate. d. Allow the base layer to solidify at room temperature for at least 30 minutes.

2. Preparation of the Top Agar Layer (Cell Layer): a. Prepare a 0.7% Noble Agar solution and keep it in a 42°C water bath to prevent solidification. b. Harvest and count the cells. Resuspend the cells in complete culture medium at a concentration of 2x the desired final plating density. c. In a sterile conical tube, mix equal volumes of the cell suspension and the 0.7% agar solution to get a final agar concentration of 0.35% and the desired cell density (e.g., 5,000 to 10,000 cells per well). d. Immediately add the desired concentrations of this compound or vehicle control (DMSO) to the cell-agar mixture and mix gently.

3. Plating the Top Agar Layer: a. Carefully overlay 1.5 mL (for 6-well plates) or 1 mL (for 12-well plates) of the cell-agar-treatment mixture onto the solidified base layer. b. Allow the top layer to solidify at room temperature for 30-60 minutes.

4. Incubation and Maintenance: a. Add 100-200 µL of complete medium containing the respective concentrations of this compound or vehicle to the top of the agar to prevent drying. b. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-28 days, depending on the cell line's growth rate. c. Feed the cells twice a week by adding fresh medium containing the treatments.

5. Colony Visualization and Quantification: a. Monitor colony formation regularly using a microscope. b. At the end of the incubation period, colonies can be stained with a solution like 0.005% Crystal Violet for better visualization. c. Count the number of colonies and measure their size using an imaging system with appropriate software. d. Calculate the percentage of inhibition of colony formation for each treatment condition compared to the vehicle control.

Visualizations

FASN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates LipidRaft Lipid Raft AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates BetaCatenin β-catenin AKT->BetaCatenin Phosphorylates & Stabilizes FASN FASN AKT->FASN Promotes expression mTOR->FASN Promotes expression TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates & Activates FASN->BetaCatenin Inhibition of FASN destabilizes β-catenin Palmitate Palmitate FASN->Palmitate Synthesizes Palmitate->LipidRaft Component of TVB3166 This compound TVB3166->FASN Inhibits GeneExpression Gene Expression (Proliferation, Survival) TCF_LEF->GeneExpression

Caption: FASN Signaling Pathway and Inhibition by this compound.

Soft_Agar_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis PrepBase 1. Prepare 0.6% Agar Base Layer PlateTop 4. Plate Top Agar Layer onto Base Layer PrepBase->PlateTop PrepCells 2. Prepare Cell Suspension & this compound Treatment PrepTop 3. Mix Cells with 0.35% Agar & Treatment PrepCells->PrepTop PrepTop->PlateTop Incubate 5. Incubate (14-28 days) & Feed regularly PlateTop->Incubate Stain 6. Stain Colonies (e.g., Crystal Violet) Incubate->Stain Quantify 7. Quantify Colony Number & Size Stain->Quantify Analyze 8. Analyze Data & Determine Inhibition Quantify->Analyze

Caption: Experimental Workflow for Anchorage-Independent Growth Assay.

References

Application Notes and Protocols: Immunohistochemistry for FASN Expression in TVB-3166 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Fatty Acid Synthase (FASN) in cancer, the mechanism of the FASN inhibitor TVB-3166, and detailed protocols for assessing FASN expression using immunohistochemistry (IHC) in preclinical and clinical studies.

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. While its expression is low in most normal adult tissues, it is significantly upregulated in many human cancers, including breast, prostate, colon, and lung cancer.[1][2][3] This elevated FASN expression is associated with tumor progression, metastasis, and poor patient prognosis.[4][5] Cancer cells rely on FASN-mediated lipogenesis to provide lipids for membrane synthesis, energy storage, and signaling molecules.[3][6][7]

This compound is a potent, selective, and orally available small-molecule inhibitor of FASN.[1][4][8] By blocking FASN, this compound disrupts these crucial cellular processes, leading to apoptosis (programmed cell death) in tumor cells while having minimal effect on normal cells.[1][4][5] Mechanistic studies have shown that FASN inhibition by this compound also impacts key oncogenic signaling pathways, including the PI3K/AKT/mTOR and β-catenin pathways.[1][4] Given the central role of FASN in tumor biology, assessing its expression via immunohistochemistry is a critical component of preclinical and clinical research involving FASN inhibitors like this compound.

FASN Signaling Pathway in Cancer

The upregulation of FASN in cancer is driven by various oncogenic signaling pathways. Growth factor receptors, such as EGFR and HER2, can activate the PI3K/AKT and MAPK pathways, which in turn promote the transcription of the FASN gene.[6][7] The lipids produced by FASN are essential for the proper localization and function of signaling proteins within lipid rafts, which are specialized membrane microdomains. Inhibition of FASN disrupts these rafts and can attenuate the signaling of pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and β-catenin pathways.[1][4]

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fasn FASN Regulation and Function cluster_downstream Downstream Effects cluster_inhibition Therapeutic Intervention GFR Growth Factor Receptors (e.g., EGFR, HER2) PI3K_AKT PI3K/AKT Pathway GFR->PI3K_AKT MAPK MAPK Pathway GFR->MAPK FASN_Gene FASN Gene Transcription PI3K_AKT->FASN_Gene MAPK->FASN_Gene FASN_Protein FASN Protein FASN_Gene->FASN_Protein Lipogenesis De Novo Lipogenesis (Palmitate Synthesis) FASN_Protein->Lipogenesis Lipid_Rafts Lipid Raft Integrity Lipogenesis->Lipid_Rafts Signaling Oncogenic Signaling (PI3K/AKT/mTOR, β-catenin) Lipid_Rafts->Signaling Cell_Processes Tumor Cell Proliferation, Survival, Metastasis Signaling->Cell_Processes TVB3166 This compound TVB3166->FASN_Protein

FASN signaling pathway and the mechanism of action of this compound.

Data Presentation: Preclinical Efficacy of this compound

The following tables summarize key quantitative data from preclinical studies of this compound, demonstrating its potency and anti-tumor activity.

Table 1: In Vitro Activity of this compound

ParameterValueReference
FASN Biochemical IC500.042 µM[4][8]
Cellular Palmitate Synthesis IC500.081 µM[5]
CALU-6 Cell Viability IC500.10 µM[5]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatmentDosingTumor Growth Inhibition (%)Reference
PANC-1 (Pancreatic)This compound30 mg/kg, PO, QD19[6]
PANC-1 (Pancreatic)This compound100 mg/kg, PO, QD57[6]
PDX NSCLC (Lung)This compound60 mg/kg, PO, QD87[6]
A549 (Lung)This compound + Paclitaxel60 mg/kg + 10 mg/kg76[9][10]
A549 (Lung)This compound + Docetaxel60 mg/kg + 8 mg/kg81[9][10]
CALU-6 (Lung)This compound + Paclitaxel60 mg/kg + 10 mg/kgSignificant Regression[9][10]
CTG-0165_P+6 (Lung)This compound + Paclitaxel60 mg/kg + 10 mg/kgSignificant Regression[9][10]

Note: While FASN is overexpressed in a high percentage of certain tumors (e.g., 91% of colorectal cancers in one study), research indicates that FASN expression levels alone do not always correlate with sensitivity to FASN inhibitors.[3][5] Other factors, such as the activity of oncogenic pathways like Akt and AMPK, may also determine responsiveness.[3]

Experimental Protocols

Immunohistochemistry (IHC) Protocol for FASN Expression in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol provides a general guideline for the immunohistochemical staining of FASN in FFPE tissue sections. Optimization may be required for specific tissues and antibodies.

1. Deparaffinization and Rehydration:

  • Bake slides at 60°C for 20-30 minutes.

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Immerse slides in two changes of 100% ethanol for 3 minutes each.

  • Immerse slides in 95% ethanol for 3 minutes.

  • Immerse slides in 70% ethanol for 3 minutes.

  • Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval:

  • Immerse slides in a high-pH antigen retrieval solution (e.g., EnVision™ FLEX Target Retrieval Solution, High pH).

  • Heat the solution to 95-100°C for 20-40 minutes in a water bath or steamer.

  • Allow slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse slides in Tris-buffered saline with Tween 20 (TBST).

3. Peroxidase Blocking:

  • Incubate slides with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

  • Rinse slides with TBST.

4. Blocking:

  • Incubate slides with a protein blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

  • Dilute the primary anti-FASN antibody (e.g., Clone C20G5 or Clone H300) to its optimal concentration in antibody diluent.[11][12] A common starting dilution is 1:100 to 1:200.

  • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

6. Detection System:

  • Rinse slides with TBST.

  • Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Rinse slides with TBST.

  • Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Rinse slides with TBST.

7. Chromogen and Counterstaining:

  • Apply a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution and incubate until the desired brown staining intensity is reached (typically 1-10 minutes).

  • Rinse slides with distilled water.

  • Counterstain with hematoxylin for 30-60 seconds.

  • "Blue" the slides in running tap water or a bluing reagent.

8. Dehydration and Mounting:

  • Dehydrate slides through graded alcohols (70%, 95%, 100% ethanol).

  • Clear in two changes of xylene.

  • Mount with a permanent mounting medium.

9. Interpretation of Staining:

  • FASN expression is typically observed in the cytoplasm of tumor cells.

  • Staining intensity and the percentage of positive cells should be semi-quantitatively scored. A common scoring system is:

    • 0: No positive cells

    • 1: ≤ 10% positive cells

    • 2: 10–50% positive cells

    • 3: ≥ 50% positive cells

Experimental Workflow for FASN IHC in this compound Studies

IHC_Workflow cluster_sample Sample Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis and Correlation Tissue Tumor Tissue Collection (Xenograft or Patient Biopsy) Fixation Formalin Fixation Tissue->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-FASN) Blocking->PrimaryAb Detection Secondary Antibody & Detection System PrimaryAb->Detection Chromogen Chromogen Application (DAB) Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Imaging Microscopic Imaging Counterstain->Imaging Scoring Semi-quantitative Scoring (Intensity & Percentage of Positive Cells) Imaging->Scoring Correlation Correlation with this compound Treatment Outcome Scoring->Correlation

Workflow for assessing FASN expression via IHC in this compound studies.

Conclusion

Immunohistochemistry for FASN is an indispensable tool in the research and development of FASN inhibitors like this compound. It allows for the assessment of target expression in preclinical models and patient samples, providing valuable insights into the potential efficacy of the therapeutic agent. While FASN expression is a key biomarker, a comprehensive understanding of its interplay with other molecular pathways is crucial for predicting treatment response. The protocols and data presented here serve as a foundational resource for researchers working to advance FASN-targeted cancer therapies.

References

Application Notes and Protocols for Gene Expression Analysis Following TVB-3166 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TVB-3166 is a potent and selective, orally-available, and reversible inhibitor of Fatty Acid Synthase (FASN). FASN is a key enzyme in the de novo synthesis of palmitate, a crucial saturated fatty acid. In many cancer types, FASN is overexpressed and has been linked to tumor progression, chemoresistance, and poor patient survival. Inhibition of FASN by this compound has been shown to induce apoptosis in tumor cells, disrupt lipid raft architecture, and inhibit critical oncogenic signaling pathways. A key consequence of FASN inhibition is the extensive reprogramming of gene expression, affecting pathways involved in cell metabolism, proliferation, and survival.[1]

These application notes provide a comprehensive overview of the methodologies used to analyze gene expression changes in cancer cell lines following treatment with this compound. The included protocols for RNA sequencing and quantitative PCR, along with illustrative data and pathway diagrams, offer a guide for researchers investigating the molecular effects of FASN inhibition.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of FASN, which catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[2] This blockade of de novo lipogenesis in cancer cells leads to a cascade of downstream effects:

  • Disruption of Membrane Structures: Reduced palmitate levels disrupt the architecture of lipid rafts, specialized membrane microdomains crucial for signal transduction.[3]

  • Inhibition of Signaling Pathways: this compound treatment has been demonstrated to inhibit the PI3K-AKT-mTOR and β-catenin signaling pathways.[4]

  • Reprogramming of Gene Expression: The inhibition of FASN leads to global changes in the transcriptional landscape of cancer cells, notably affecting the expression of oncogenes like c-Myc.[1]

  • Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis) in tumor cells, while largely sparing normal cells.[1][4]

Data Presentation: Gene Expression Changes

The following tables summarize representative quantitative data on gene expression changes observed in cancer cell lines after treatment with this compound. This data is illustrative and based on the findings reported in studies on pancreatic (PANC-1) and prostate (22Rv1) cancer cell lines, where FASN inhibition was shown to significantly alter the expression of genes involved in key cancer-related pathways.

Table 1: Representative Gene Expression Changes in PANC-1 Cells Treated with this compound

Gene SymbolPathwayPutative FunctionFold Change (Illustrative)p-value (Illustrative)
Down-regulated Genes
FASNLipid MetabolismFatty Acid Synthesis-5.2< 0.001
SCDLipid MetabolismFatty Acid Desaturation-4.8< 0.001
ACACALipid MetabolismFatty Acid Synthesis Precursor-3.5< 0.001
CCND1Cell CycleG1/S Transition-2.9< 0.01
MYCTranscription FactorCell Proliferation, Metabolism-3.1< 0.01
Up-regulated Genes
CDKN1A (p21)Cell CycleCell Cycle Arrest3.8< 0.01
DDIT3 (CHOP)ApoptosisER Stress-induced Apoptosis4.5< 0.001
TRIB3ApoptosisPro-apoptotic protein4.1< 0.001

Table 2: Representative Gene Expression Changes in 22Rv1 Cells Treated with this compound

Gene SymbolPathwayPutative FunctionFold Change (Illustrative)p-value (Illustrative)
Down-regulated Genes
FASNLipid MetabolismFatty Acid Synthesis-6.1< 0.001
SREBF1Lipid MetabolismMaster regulator of lipogenesis-4.2< 0.001
E2F1Cell CycleG1/S Transition-3.3< 0.01
TCF4Wnt/β-catenin SignalingTranscription factor-2.5< 0.01
Up-regulated Genes
GADD45ADNA Damage ResponseCell Cycle Arrest3.5< 0.01
NOXA (PMAIP1)ApoptosisPro-apoptotic protein4.9< 0.001
PUMA (BBC3)ApoptosisPro-apoptotic protein4.3< 0.001

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, visualize the key signaling pathways affected by this compound and a typical experimental workflow for gene expression analysis.

TVB3166_Signaling_Pathway cluster_inhibition Mechanism of Action cluster_downstream Downstream Effects TVB3166 This compound FASN FASN TVB3166->FASN inhibits Palmitate De Novo Palmitate Synthesis FASN->Palmitate catalyzes PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Palmitate->PI3K_AKT_mTOR disruption leads to inhibition Beta_Catenin β-catenin Pathway Palmitate->Beta_Catenin disruption leads to inhibition Gene_Expression Altered Gene Expression (e.g., ↓c-Myc) PI3K_AKT_mTOR->Gene_Expression Beta_Catenin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound inhibits FASN, leading to downstream effects on signaling and gene expression.

Gene_Expression_Workflow cluster_seq RNA Sequencing cluster_qpcr qPCR Validation start Cancer Cell Culture (e.g., PANC-1, 22Rv1) treatment Treatment with this compound (and vehicle control) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->qc library_prep Library Preparation (e.g., mRNA enrichment, cDNA synthesis) qc->library_prep cDNA_synthesis cDNA Synthesis qc->cDNA_synthesis sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Alignment, Quantification, DEG) sequencing->data_analysis validation Validation of DEG data_analysis->validation select genes for qpcr Quantitative PCR (Target & Housekeeping Genes) cDNA_synthesis->qpcr qpcr->validation

Caption: Experimental workflow for gene expression analysis following this compound treatment.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate cancer cell lines (e.g., PANC-1, 22Rv1) in appropriate growth medium in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in growth medium to the desired final concentrations (e.g., 0.1 µM and 1.0 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the growth medium from the wells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours).

Protocol 2: Total RNA Extraction
  • Cell Lysis: After the treatment period, wash the cells once with ice-cold PBS. Add 1 ml of TRIzol reagent or a similar lysis buffer directly to each well and lyse the cells by pipetting up and down.

  • Phase Separation: Transfer the lysate to a microfuge tube, add 0.2 ml of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 ml of isopropanol, mix gently, and incubate at room temperature for 10 minutes.

  • RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.

  • RNA Wash: Discard the supernatant, wash the pellet with 1 ml of 75% ethanol, and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.

  • Quality Control: Assess RNA concentration and purity using a NanoDrop spectrophotometer and RNA integrity using an Agilent Bioanalyzer.

Protocol 3: RNA Sequencing (RNA-Seq)
  • Library Preparation:

    • mRNA Enrichment: Start with high-quality total RNA (RIN > 8). Isolate mRNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.

    • Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces.

    • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.

    • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.

    • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.

    • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

    • PCR Amplification: Amplify the adapter-ligated library to enrich for fragments that have adapters on both ends and to add indexes for multiplexing.

  • Library Quality Control: Validate the quality and quantity of the prepared library using a Bioanalyzer and qPCR.

  • Sequencing: Pool the indexed libraries and sequence them on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.

  • Data Analysis:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the high-quality reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.

    • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.

    • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR to normalize the read counts and identify differentially expressed genes between this compound-treated and vehicle-treated samples. Genes with a p-value < 0.01 and a fold change > 1.6 are typically considered significantly differentially expressed.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Validation
  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Primer Design: Design primers for the genes of interest (identified from RNA-seq) and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. Each reaction should contain cDNA template, forward and reverse primers, and a SYBR Green master mix. Include no-template controls for each primer set.

  • qPCR Run: Perform the qPCR on a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Ct Value Determination: Determine the cycle threshold (Ct) value for each sample and gene.

    • Relative Quantification: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.

Conclusion

The analysis of gene expression following treatment with the FASN inhibitor this compound provides critical insights into its anti-cancer mechanisms. By employing robust techniques like RNA sequencing and qPCR, researchers can identify key molecular pathways and potential biomarkers associated with the response to FASN inhibition. The protocols and illustrative data presented here serve as a valuable resource for scientists and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of targeting lipogenesis in cancer.

References

Troubleshooting & Optimization

TVB-3166 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TVB-3166. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a specific focus on addressing solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally-available, potent, and selective inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo synthesis of palmitate, a saturated fatty acid. By inhibiting FASN, this compound disrupts lipid biosynthesis, which can lead to the inhibition of tumor cell growth and induction of apoptosis.[1][4][5] Its mechanism of action involves the disruption of lipid raft architecture and the inhibition of critical signaling pathways such as PI3K-AKT-mTOR and β-catenin.[1][5]

Q2: What are the general solubility properties of this compound?

A2: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but is insoluble in water and ethanol.[3] It is crucial to prepare a concentrated stock solution in a suitable organic solvent before diluting it into aqueous buffers for experiments.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[2][3] It is advisable to use a fresh, unopened bottle of DMSO to avoid moisture, which can impact the solubility and stability of the compound.[3]

Q4: How should I store the this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. When stored at -80°C, the stock solution is stable for up to two years, and at -20°C, it is stable for up to one year.[2]

Q5: Why does my this compound precipitate when I dilute it in my aqueous buffer for an experiment?

A5: Precipitation upon dilution in aqueous buffers is a common issue for hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in water. When the DMSO stock is added to the aqueous buffer, the solvent environment changes drastically, causing the compound to fall out of solution. The final concentration of this compound in the aqueous buffer may have exceeded its solubility limit under those conditions.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound when preparing working solutions in aqueous buffers.

Problem: A precipitate is observed immediately or shortly after diluting the this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture medium).

Troubleshooting Workflow:

G start Precipitation Observed step1 Verify Final DMSO Concentration Is it > 0.5%? start->step1 step2 Reduce final DMSO concentration. Prepare a more diluted intermediate in DMSO before adding to buffer. step1->step2 Yes step3 Implement Step-wise Dilution Did you add the stock directly to the final volume? step1->step3 No step2->step3 end_success Solution is clear. Proceed with experiment. step2->end_success step4 Perform serial dilutions in buffer. Add a small volume of stock to a portion of the buffer, mix well, and then add more buffer. step3->step4 Yes step5 Assess Buffer Composition Does the buffer have high salt or protein content? step3->step5 No step4->step5 step4->end_success step6 Consider Buffer Modification Test with lower salt concentration or add a carrier protein like BSA. step5->step6 Yes step7 Explore Alternative Solubilization Methods step5->step7 No step6->step7 step6->end_success step8 Use Co-solvents (e.g., PEG300, Tween 80) step7->step8 step9 Use Cyclodextrins (e.g., HP-β-CD) step7->step9 step8->end_success step9->end_success end_fail Precipitation persists. Contact Technical Support. step9->end_fail

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: this compound Solubility

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO62.5[2]162.56[2]May require ultrasonic treatment to fully dissolve.[2]
DMSO77[3]200.27[3]Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3]
DMSO5[6]13.0-
WaterInsoluble[3]--
EthanolInsoluble[3]--

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, use an ultrasonic bath for a short period.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solution for In Vitro Assays (Step-wise Dilution)

This protocol is designed to minimize precipitation when diluting the DMSO stock into an aqueous buffer or cell culture medium.

G cluster_0 Step 1: Prepare Intermediate Dilution in DMSO cluster_1 Step 2: Prepare Final Working Solution in Aqueous Buffer stock High Concentration DMSO Stock (e.g., 20 mM) intermediate Intermediate Dilution in DMSO (e.g., 2 mM) stock->intermediate Dilute 1:10 with DMSO final Final Working Solution (e.g., 20 µM, with 0.1% DMSO) intermediate->final Dilute 1:100 into buffer buffer Aqueous Buffer (e.g., Cell Culture Medium)

Caption: Workflow for preparing a working solution of this compound.

  • Prepare an intermediate dilution: Dilute your high-concentration DMSO stock solution (e.g., 20 mM) to a lower concentration (e.g., 2 mM) using fresh DMSO.

  • Add to aqueous buffer: Slowly add the intermediate DMSO dilution to your pre-warmed aqueous buffer or cell culture medium while gently vortexing or swirling. Ensure the final DMSO concentration is as low as possible, ideally below 0.5%, and does not exceed a level that is toxic to your cells.

  • Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as your drug-treated samples.

Protocol 3: Formulation with Co-solvents for Improved Solubility

For applications requiring higher concentrations in aqueous solutions, a co-solvent system can be employed. The following is a formulation adapted for research use.

  • Materials:

    • This compound DMSO stock solution (e.g., 77 mg/mL)[3]

    • PEG300

    • Tween 80

    • Sterile water or saline

  • Procedure (to prepare 1 mL of working solution):

    • To 400 µL of PEG300, add 50 µL of the 77 mg/mL this compound DMSO stock solution. Mix until the solution is clear.[3]

    • Add 50 µL of Tween 80 to the mixture and mix thoroughly until clear.[3]

    • Add 500 µL of sterile water or saline to bring the final volume to 1 mL. Mix well.[3]

    • This solution should be prepared fresh before each use.[3]

This compound Signaling Pathway

This compound inhibits FASN, which has downstream effects on several key oncogenic signaling pathways.

G TVB3166 This compound FASN FASN TVB3166->FASN Inhibits Palmitate Palmitate Synthesis FASN->Palmitate Catalyzes Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to LipidRafts Lipid Raft Integrity Palmitate->LipidRafts Maintains PI3K_AKT PI3K-AKT-mTOR Pathway LipidRafts->PI3K_AKT Supports BetaCatenin β-catenin Pathway LipidRafts->BetaCatenin Supports CellGrowth Tumor Cell Growth and Proliferation PI3K_AKT->CellGrowth Promotes BetaCatenin->CellGrowth Promotes CellGrowth->Apoptosis Inhibition promotes

Caption: Signaling pathways affected by this compound.

References

Optimizing TVB-3166 Concentration for Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TVB-3166 in cell viability assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and reversible inhibitor of Fatty Acid Synthase (FASN).[1][2][3][4] FASN is a key enzyme in the de novo synthesis of palmitate, a crucial fatty acid for various cellular processes, including membrane biosynthesis and protein localization.[5] By inhibiting FASN, this compound disrupts these processes, leading to apoptosis (programmed cell death) in tumor cells, while having minimal effect on normal cells.[2][3][6][7]

Q2: What is a good starting concentration range for this compound in a new cell line?

A2: For a new cancer cell line, a logarithmic dilution series ranging from 5 nM to 10 µM is a recommended starting point.[7] This broad range helps to capture the full dose-response curve and accurately determine the IC50 value.[7] Dose-dependent effects in sensitive cell lines are often observed between 20 nM and 200 nM.[2][3][6][7]

Q3: How long should I incubate my cells with this compound?

A3: Incubation times can vary depending on the cell line and the specific assay. Common incubation periods for cell viability assays are 72 to 96 hours.[2] Some studies have conducted experiments with incubation times as long as 7 days, with a media and drug change around day 4.[8][9] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line.[7]

Q4: What solvent should I use to dissolve this compound?

A4: this compound is soluble in DMSO (Dimethyl sulfoxide).[1] It is advisable to use fresh, high-quality DMSO as moisture can reduce solubility.[1] For in vivo studies, specific formulations involving DMSO, PEG300, Tween80, and ddH2O or corn oil are used.[1]

Q5: Can the presence of lipids in the media affect the activity of this compound?

A5: Yes. The presence of exogenous palmitate in the cell growth media can rescue the tumor cell killing activity of this compound.[2] Therefore, it is crucial to consider the composition of your media. For some experiments, charcoal-stripped fetal bovine serum (FBS) is used to reduce the levels of lipids.[8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No significant decrease in cell viability 1. Concentration is too low: The cell line may be less sensitive to this compound. 2. Incubation time is too short: The effect of the inhibitor may not be apparent yet. 3. High lipid content in media: Exogenous fatty acids can counteract the effect of FASN inhibition.[2] 4. Cell line is resistant: Some cell lines may have intrinsic resistance mechanisms.1. Increase the concentration range: Test higher concentrations, up to 10 µM or more. 2. Extend the incubation time: Perform a time-course experiment (e.g., 48, 72, 96 hours). 3. Use lipid-depleted media: Culture cells in media with charcoal-stripped serum.[8] 4. Test other cell lines: Compare with a known sensitive cell line to validate the compound's activity.
High variability between replicate wells 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Inaccurate drug dilution: Errors in preparing the serial dilutions. 3. Edge effects on the plate: Evaporation from wells on the edge of the plate.1. Ensure proper cell suspension: Mix the cell suspension thoroughly before and during seeding. 2. Use a calibrated pipette: Ensure accurate and consistent pipetting. Prepare a fresh dilution series for each experiment. 3. Avoid using the outer wells: Fill the outer wells with sterile PBS or media to minimize evaporation from the experimental wells.
IC50 value is significantly different from published data 1. Different cell line passage number or source: Cell line characteristics can change over time and between labs. 2. Different assay method: Different viability assays (e.g., MTT, CellTiter-Glo) can yield different results. 3. Different culture conditions: Variations in media, serum, or CO2 levels can influence cell sensitivity.1. Standardize cell culture practices: Use cells with a consistent and low passage number. 2. Use the same assay as the reference study: If possible, replicate the conditions of the published work. 3. Report all experimental details: Clearly document all materials and methods for accurate comparison.

Quantitative Data Summary

The following table summarizes the IC50 values of this compound in various cancer cell lines. These values can serve as a reference for designing experiments.

Cell LineCancer TypeIC50 Value (nM)Assay / Conditions
Biochemical FASN Assay-42In vitro biochemical assay
Cellular Palmitate Synthesis-81Cellular assay
CALU-6Non-small-cell lung100Cell viability assay[2]
HeLaCervical Cancer-Dose-dependent inhibition of palmitate synthesis observed
COLO-205Colorectal-Dose-dependent inhibition of colony growth at 100 nM and 1 µM[2]
OVCAR-8Ovarian-Dose-dependent inhibition of colony growth at 100 nM and 1 µM[2]
22Rv1Prostate-Dose-dependent inhibition of colony growth at 100 nM and 1 µM[2]
SCC-9 & LN-1AOral Squamous Cell Carcinoma-Significantly reduced cell viability and proliferation[10]

Note: IC50 values can vary between different studies and experimental conditions.

Experimental Protocols

Standard Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This protocol provides a general framework for determining the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., a 2X working solution). A typical starting range is 10 nM to 20 µM (final concentration).

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control to each well.

    • Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

      • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence.

  • Data Analysis:

    • Subtract the background absorbance/luminescence from all readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Visualizations

TVB3166_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lipid_Rafts Lipid_Rafts PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Lipid_Rafts->PI3K_AKT_mTOR Activates Beta_Catenin β-catenin Pathway Lipid_Rafts->Beta_Catenin Activates Acetyl_CoA Acetyl_CoA FASN FASN Acetyl_CoA->FASN Malonyl_CoA Malonyl_CoA Malonyl_CoA->FASN Palmitate Palmitate FASN->Palmitate Synthesis Apoptosis Apoptosis FASN->Apoptosis Inhibition Leads to Palmitate->Lipid_Rafts Maintains Architecture Cell_Growth_Survival Cell_Growth_Survival PI3K_AKT_mTOR->Cell_Growth_Survival Beta_Catenin->Cell_Growth_Survival TVB_3166 This compound TVB_3166->FASN Inhibits

Caption: this compound inhibits FASN, disrupting signaling pathways and inducing apoptosis.

Troubleshooting_Workflow Start Start Experiment NoEffect No significant effect on cell viability? Start->NoEffect CheckConc Increase this compound concentration range NoEffect->CheckConc Yes HighVariability High variability between replicates? NoEffect->HighVariability No CheckTime Increase incubation time (e.g., 48, 72, 96h) CheckConc->CheckTime CheckMedia Use media with charcoal-stripped serum CheckTime->CheckMedia ProblemPersists Problem Persists? CheckMedia->ProblemPersists CheckSeeding Ensure uniform cell seeding HighVariability->CheckSeeding Yes Success Experiment Optimized HighVariability->Success No CheckDilution Verify accuracy of serial dilutions CheckSeeding->CheckDilution EdgeEffect Avoid using outer wells of the plate CheckDilution->EdgeEffect EdgeEffect->ProblemPersists ProblemPersists->Success No ContactSupport Consult literature for cell-line specific resistance mechanisms or contact technical support. ProblemPersists->ContactSupport Yes

Caption: A workflow for troubleshooting common issues in this compound cell viability assays.

References

Preventing TVB-3166 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TVB-3166. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful in vitro experiments using the fatty acid synthase (FASN) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally-available, reversible, and selective inhibitor of fatty acid synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo synthesis of palmitate, a saturated fatty acid.[4] By inhibiting FASN, this compound disrupts lipid biosynthesis, which can induce apoptosis in cancer cells that overexpress FASN.[5][6] It has been shown to modulate lipid synthesis, signal transduction, cell cycle, and apoptosis pathways in various cancer cell lines.[5][6]

Q2: What are the primary signaling pathways affected by this compound?

A2: Inhibition of FASN by this compound has been shown to impact several critical signaling pathways in cancer cells, including:

  • PI3K-AKT-mTOR pathway: This pathway is crucial for cell growth, proliferation, and survival. FASN inhibition can disrupt this pathway.[5][6]

  • β-catenin signaling: this compound has been observed to inhibit β-catenin pathway signal transduction and transcriptional activity.[2][6][7]

  • MAPK signaling pathway: FASN activity is also linked to the MAPK signaling pathway.[3]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of up to 77 mg/mL (200.27 mM).[1] It is insoluble in water and ethanol.[1] For in vivo studies, formulations using PEG300, Tween80, and ddH2O or corn oil have been described.[1][2]

Q4: What is the recommended storage condition for this compound?

A4: this compound powder can be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for one year or at -20°C for one month.[1][2]

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in cell culture media is a common issue due to its hydrophobic nature. This guide provides step-by-step solutions to prevent and troubleshoot this problem.

Issue: this compound precipitates immediately upon addition to cell culture media.

Potential Cause Recommended Solution
High Final Concentration of this compound Ensure the final concentration of this compound in the media is within the recommended range for your cell line (typically in the nM to low µM range).[3][6] Perform a dose-response experiment to determine the optimal, non-precipitating concentration.
High Final DMSO Concentration The final concentration of DMSO in the cell culture media should not exceed 0.5%, as higher concentrations can be toxic to cells and may also contribute to compound precipitation. A final DMSO concentration of 0.1% is commonly used and well-tolerated by most cell lines.[8]
Direct Addition of Concentrated Stock to Media Avoid adding the highly concentrated DMSO stock solution directly to a large volume of aqueous media. This rapid dilution can cause the hydrophobic compound to crash out of solution. Instead, perform a serial dilution.
Low Temperature of Media Adding the compound to cold media can decrease its solubility. Ensure your cell culture media is pre-warmed to 37°C before adding this compound.

Issue: this compound precipitates over time during incubation.

Potential Cause Recommended Solution
Interaction with Serum Proteins Components in fetal bovine serum (FBS) can sometimes interact with compounds and lead to precipitation. Try reducing the serum concentration in your media if your experimental design allows. Alternatively, consider using a serum-free medium for the duration of the treatment.
Compound Instability in Aqueous Solution While this compound is relatively stable, prolonged incubation in aqueous media at 37°C can potentially lead to degradation or aggregation. Minimize the incubation time as much as experimentally feasible.
pH of the Media Although less common for this compound, significant shifts in the pH of the culture media during long-term experiments could affect solubility. Ensure your incubator's CO2 levels are stable to maintain the media's pH.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous or fresh, high-quality Dimethyl Sulfoxide (DMSO)

    • Sterile, RNase/DNase-free microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.845 mg of this compound (Molecular Weight: 384.47 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][2]

Protocol 2: Treating Cells with this compound and Preventing Precipitation
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture media

    • Cells seeded in appropriate culture vessels

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Serial Dilution (Crucial Step):

      • Prepare an intermediate dilution of this compound in pre-warmed complete media. For example, to achieve a final concentration of 1 µM in your cell culture well containing 1 mL of media, you can first dilute the 10 mM stock 1:100 in pre-warmed media to make a 100 µM intermediate solution.

      • To do this, add 2 µL of the 10 mM stock to 198 µL of media. Mix gently by pipetting.

      • Then, add 10 µL of this 100 µM intermediate solution to the 1 mL of media in your well. This results in a final DMSO concentration of 0.1%.

    • Gently swirl the culture vessel to ensure even distribution of the compound.

    • For the vehicle control, add the same final concentration of DMSO to the control wells.

    • Incubate the cells for the desired experimental duration.

Data Presentation

Table 1: Solubility and IC50 Values for this compound

ParameterValueReference
Solubility in DMSO 77 mg/mL (200.27 mM)[1]
Solubility in Water Insoluble[1]
Solubility in Ethanol Insoluble[1]
IC50 (Biochemical FASN) 42 nM[1][2]
IC50 (Cellular Palmitate Synthesis) 81 nM[2]

Visualizations

Signaling Pathways Affected by this compound

FASN_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR FASN FASN mTOR->FASN Proliferation Cell Proliferation & Survival mTOR->Proliferation Palmitate Palmitate FASN->Palmitate Beta_Catenin β-catenin FASN->Beta_Catenin Modulates TVB3166 This compound TVB3166->FASN Apoptosis Apoptosis TVB3166->Apoptosis Beta_Catenin->Proliferation

Caption: FASN inhibition by this compound blocks palmitate synthesis and downregulates pro-survival signaling pathways.

Experimental Workflow for Preventing Precipitation

Experimental_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_treatment Treatment cluster_outcome Outcome A Prepare 10 mM this compound stock in DMSO C Create intermediate dilution (e.g., 100 µM) in pre-warmed media A->C B Pre-warm complete cell culture media to 37°C B->C D Add intermediate dilution to cells in culture vessel B->D Cold Media C->D G Precipitation Occurs C->G Incorrect Dilution E Gently mix and incubate D->E F Successful Experiment (No Precipitation) E->F

Caption: A step-by-step workflow for the successful application of this compound in cell culture.

References

How to assess TVB-3166 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TVB-3166

This technical support guide provides researchers, scientists, and drug development professionals with essential information for assessing the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally-available, reversible, and selective inhibitor of fatty acid synthase (FASN). FASN is a key enzyme involved in the synthesis of palmitate. By inhibiting FASN, this compound disrupts various cellular processes in cancer cells, including the architecture of lipid rafts and signaling pathways like PI3K-AKT-mTOR and β-catenin, ultimately leading to apoptosis (cell death). It has shown anti-tumor activity in a range of preclinical cancer models.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO). It is insoluble in water and ethanol. For in vivo studies, stock solutions in DMSO are often further diluted in vehicles like corn oil or a mixture of PEG300, Tween-80, and saline.

Q3: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in fresh, high-quality DMSO, as hygroscopic (moisture-absorbing) DMSO can reduce the solubility of the compound. To prepare a stock solution, dissolve the this compound powder in DMSO to the desired concentration; sonication or gentle heating may be used to aid dissolution. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.

Q4: What are the recommended storage conditions and shelf-life for this compound?

The stability of this compound depends on its form (powder or solution) and the storage temperature.

  • Powder: Can be stored for up to 3 years at -20°C.

  • Stock Solutions (in DMSO):

    • Up to 2 years at -80°C.

    • Up to 1 year at -20°C.

Q5: How stable is this compound in working solutions for in vitro and in vivo experiments?

Working solutions for in vivo experiments, especially those involving mixtures with aqueous components or oils, should be prepared fresh and used on the same day for optimal results. For in vitro cell culture experiments, where the DMSO stock is diluted in media, the stability should be sufficient for the duration of typical experiments (e.g., 16-24 hours), but it is always best practice to add the compound to the media just before treating the cells.

Q6: What are the visual signs of this compound instability or degradation in solution?

Signs of instability can include:

  • Precipitation or crystal formation in the solution.

  • A change in the color of the solution.

  • Cloudiness or the appearance of particulate matter.

If any of these are observed, the solution should be discarded.

Data Summary

Solubility Data
SolventSolubilityNotes
DMSO 77 mg/mL (200.27 mM) or 62.5 mg/mL (162.56 mM)Use of fresh, non-hygroscopic DMSO is critical for maximum solubility. Ultrasonic assistance may be needed.
Water Insoluble
Ethanol Insoluble
Storage and Stability
FormStorage TemperatureShelf-LifeSource
Powder -20°C3 years
Stock Solution in Solvent -80°C1-2 years
Stock Solution in Solvent -20°C1 month - 1 year

Visualizations

TVB3166 This compound FASN FASN (Fatty Acid Synthase) TVB3166->FASN Inhibits TumorGrowth Inhibition of Tumor Growth TVB3166->TumorGrowth Palmitate De Novo Palmitate Synthesis FASN->Palmitate Catalyzes FASN->TumorGrowth Promotes LipidRafts Lipid Raft Architecture Palmitate->LipidRafts Maintains Signaling PI3K-AKT-mTOR & β-catenin Pathways Palmitate->Signaling Supports LipidRafts->Signaling Apoptosis Apoptosis in Tumor Cells Signaling->Apoptosis Suppresses

Caption: Mechanism of action for this compound.

PrepStock Prepare Stock Solution (e.g., in DMSO) StoreStock Aliquot & Store Stock (-20°C or -80°C) PrepStock->StoreStock PrepWorking Prepare Working Solution (Dilute in Media/Vehicle) StoreStock->PrepWorking Incubate Incubate Under Experimental Conditions (Time, Temp, Light) PrepWorking->Incubate CollectSamples Collect Samples at Time Points Incubate->CollectSamples Analysis Analyze Samples (e.g., HPLC, Visual) CollectSamples->Analysis Assess Assess Stability (% Remaining vs. T0) Analysis->Assess

Caption: Experimental workflow for stability assessment.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitation observed in stock solution upon thawing. 1. Exceeded solubility limit. 2. Poor quality or wet DMSO was used. 3. Repeated freeze-thaw cycles.1. Gently warm the solution (e.g., 37°C water bath) and vortex/sonicate to redissolve. 2. Always use fresh, anhydrous grade DMSO. 3. Prepare smaller aliquots to avoid multiple freeze-thaw cycles.
Working solution (in aqueous media) is cloudy or has precipitate. 1. this compound is insoluble in aqueous solutions. 2. The final concentration of DMSO is too low to maintain solubility.1. Ensure the final DMSO concentration in your working solution is sufficient to keep the compound dissolved. 2. Prepare the working solution immediately before use. 3. For in vivo formulations, follow established protocols using co-solvents like PEG300 and Tween-80.
Inconsistent or weaker-than-expected biological activity. 1. Degradation of this compound in solution. 2. Inaccurate initial concentration due to incomplete dissolution.1. Confirm the stability of your stock solution using an analytical method like HPLC. 2. Always ensure the compound is fully dissolved when making the stock solution. 3. Prepare fresh working solutions for each experiment.

Experimental Protocols

Protocol 1: Stability Assessment by Visual Inspection

This protocol is a qualitative method to quickly assess the short-term stability of this compound in a specific solvent or buffer system.

Methodology:

  • Preparation: Prepare a working solution of this compound at the highest intended experimental concentration in the desired solvent or medium.

  • Incubation: Store the solution under your standard experimental conditions (e.g., 37°C, 5% CO₂ for cell culture).

  • Observation: At regular intervals (e.g., 0, 2, 4, 8, and 24 hours), visually inspect the solution against a dark background.

  • Documentation: Record any signs of precipitation, cloudiness, or color change. The absence of these signs suggests the compound is likely stable under these conditions for the tested duration.

Protocol 2: Quantitative Stability Assessment by HPLC

This protocol provides a quantitative measure of this compound concentration over time, offering a definitive assessment of its stability.

Methodology:

  • Standard Curve Preparation: Prepare a series of known concentrations of this compound in the chosen solvent to create a standard curve.

  • Sample Preparation: Prepare a solution of this compound at the desired experimental concentration in the buffer or medium to be tested. This is your Time 0 (T₀) sample.

  • Incubation: Incubate the remaining solution under the desired stress conditions (e.g., 37°C, room temperature, exposure to light).

  • Time Points: At specified time points (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the incubated solution.

  • HPLC Analysis:

    • Analyze the T₀ sample and all subsequent time-point samples using a validated High-Performance Liquid Chromatography (HPLC) method.

    • The method should be capable of separating the parent this compound peak from any potential degradants.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T₀ sample.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Start Inconsistent Experimental Results? CheckPrecipitate Is there visible precipitate in the solution? Start->CheckPrecipitate YesPrecipitate Yes CheckPrecipitate->YesPrecipitate NoPrecipitate No CheckPrecipitate->NoPrecipitate ActionRedissolve Action: Warm/Sonicate to redissolve CheckStorage Was the stock stored correctly & aliquoted? CheckStillPrecipitate Still Precipitated? ActionRedissolve->CheckStillPrecipitate YesStillPrecipitate Yes CheckStillPrecipitate->YesStillPrecipitate NoStillPrecipitate No CheckStillPrecipitate->NoStillPrecipitate ActionRemake Action: Remake solution with fresh solvent ActionProceed Proceed with Experiment NoStorage No CheckStorage->NoStorage YesStorage Yes CheckStorage->YesStorage ActionNewStock Action: Use a fresh aliquot or new stock ActionHPLC Consider HPLC analysis to quantify degradation

Caption: Troubleshooting logic for this compound stability issues.

Technical Support Center: TVB-3166 Treatment and Cell Line Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the FASN inhibitor, TVB-3166. The information is tailored for scientists in drug development and cancer research to anticipate and address experimental challenges, particularly concerning the emergence of cell line resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and reversible inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is the key enzyme responsible for the synthesis of palmitate, a saturated fatty acid.[2] By inhibiting FASN, this compound disrupts de novo lipogenesis, which is highly active in many cancer cells. This disruption leads to an accumulation of malonyl-CoA and a depletion of palmitate, which in turn can induce apoptosis, inhibit cell proliferation, and alter signaling pathways crucial for cancer cell survival, such as the PI3K-Akt-mTOR and β-catenin pathways.[1]

Q2: How do I determine if my cell line of interest is likely to be sensitive to this compound?

A2: The sensitivity of cancer cell lines to this compound can vary. Some studies suggest that cell lines with mutations in KRAS, particularly in non-small cell lung cancer, may exhibit increased sensitivity.[1] Additionally, cell lines with lower basal levels of palmitate and total saturated fatty acids may be more susceptible to FASN inhibition.[1] It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Q3: What are the known mechanisms of resistance to FASN inhibitors like this compound?

A3: Resistance to FASN inhibitors can arise from several mechanisms. One key mechanism is the upregulation of signaling pathways that promote cell survival, thereby bypassing the apoptotic signals induced by FASN inhibition. For instance, increased basal activation of pAkt and pAMPK has been associated with resistance in colorectal cancer cell lines.[3][4] Additionally, cells may adapt by increasing the uptake of exogenous fatty acids to compensate for the inhibition of de novo synthesis. Overexpression of FASN itself can also contribute to resistance by inhibiting the production of TNF-α and ceramide, which are important mediators of apoptosis.

Q4: Can this compound be used in combination with other anti-cancer agents?

A4: Yes, preclinical studies have shown that this compound can act synergistically with other chemotherapeutic agents. For example, it has been shown to enhance the anti-tumor effects of taxanes in prostate cancer models. The combination of FASN inhibition with other agents can be a strategy to overcome resistance and improve therapeutic outcomes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50 values between experiments 1. Variation in cell seeding density.2. Cells are at different growth phases.3. Inconsistent drug concentration due to improper mixing or storage.4. Cell line has a high passage number, leading to genetic drift.1. Ensure consistent cell seeding density across all wells and experiments.2. Use cells in the logarithmic growth phase for all assays.3. Prepare fresh drug dilutions for each experiment and vortex thoroughly.4. Use low-passage cells and regularly perform cell line authentication.
Low potency of this compound (high IC50 value) 1. The cell line may be intrinsically resistant.2. The cell culture medium is rich in lipids, allowing cells to bypass the need for de novo fatty acid synthesis.1. Assess the expression of FASN and the activation status of survival pathways like PI3K/Akt.2. Culture cells in a lipid-depleted medium or serum-stripped fetal bovine serum (FBS) to enhance sensitivity.
Drug precipitation in culture medium 1. This compound has limited solubility in aqueous solutions at high concentrations.2. The stock solution was not properly prepared or stored.1. Prepare the final drug dilutions in pre-warmed medium and mix well. Avoid using concentrations significantly above the known solubility limit.2. Ensure the DMSO stock solution is clear before dilution. If necessary, gently warm the stock solution at 37°C.
High background in Western blot for p-Akt 1. Non-specific antibody binding.2. Insufficient blocking.3. High concentration of primary or secondary antibody.1. Use a well-validated antibody for p-Akt.2. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).3. Optimize antibody concentrations by performing a titration.

Quantitative Data: this compound IC50 Values in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines, providing a comparative view of sensitive and potentially resistant lines.

Cell LineCancer TypeThis compound IC50 (µM)SensitivityReference
CALU-6Non-Small Cell Lung Cancer0.10Sensitive[1]
OVCAR-8Ovarian Cancer- (Sensitive)Sensitive[1]
COLO-205Colorectal Cancer- (Sensitive)Sensitive[1]
PANC-1Pancreatic Cancer- (Sensitive)Sensitive[1]
22Rv1Prostate Cancer- (Less Sensitive)Moderately Resistant[1]
LIM2405Colorectal Cancer- (Resistant)Resistant[4]
HT29Colorectal Cancer- (Sensitive)Sensitive[4]
CaCo2Colorectal Cancer- (Sensitive)Sensitive[4]
SCC-9 ZsGOral Squamous Cell Carcinoma- (Effective)Sensitive[5]
LN-1AOral Squamous Cell Carcinoma (Metastatic)- (Effective)Sensitive[5]

Note: Some studies report sensitivity without providing a specific IC50 value. The classification of "Sensitive" or "Resistant" is based on the context provided in the cited literature.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of FASN and PI3K/Akt Signaling

This protocol is for analyzing the protein expression levels of FASN and the phosphorylation status of Akt in response to this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-FASN, anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

FASN_Signaling_Pathway TVB_3166 This compound FASN FASN TVB_3166->FASN Inhibits Palmitate Palmitate FASN->Palmitate Synthesizes Apoptosis Apoptosis FASN->Apoptosis Inhibits Malonyl_CoA Malonyl-CoA Lipid_Rafts Lipid Raft Integrity Palmitate->Lipid_Rafts Maintains PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Lipid_Rafts->PI3K_Akt_mTOR Activates Beta_Catenin β-catenin Pathway Lipid_Rafts->Beta_Catenin Activates Proliferation Cell Proliferation PI3K_Akt_mTOR->Proliferation Promotes Beta_Catenin->Proliferation Promotes

Caption: FASN Signaling and Inhibition by this compound.

Resistance_Workflow Start Start: Cell Line Treatment with this compound Dose_Response Determine IC50 (e.g., MTT Assay) Start->Dose_Response Sensitive_Resistant Sensitive or Resistant? Dose_Response->Sensitive_Resistant Sensitive Sensitive (Low IC50) Sensitive_Resistant->Sensitive Low IC50 Resistant Resistant (High IC50) Sensitive_Resistant->Resistant High IC50 Mechanism_Investigation Investigate Resistance Mechanisms Resistant->Mechanism_Investigation Western_Blot Western Blot: - FASN Expression - p-Akt/Akt Levels Mechanism_Investigation->Western_Blot Lipid_Analysis Lipidomics: - Fatty Acid Uptake - Palmitate Levels Mechanism_Investigation->Lipid_Analysis Combination_Therapy Test Combination Therapy Mechanism_Investigation->Combination_Therapy

Caption: Experimental Workflow for this compound Resistance.

Troubleshooting_Logic Start Start: Inconsistent Experimental Results Check_Protocol Review Experimental Protocol Start->Check_Protocol Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Revise_Protocol Revise and Repeat Protocol_OK->Revise_Protocol No Check_Reagents Check Reagents and Cell Culture Protocol_OK->Check_Reagents Yes Reagents_OK Reagents and Cells OK? Check_Reagents->Reagents_OK Replace_Reagents Replace Reagents/ Use Low-Passage Cells Reagents_OK->Replace_Reagents No Consider_Resistance Consider Intrinsic or Acquired Resistance Reagents_OK->Consider_Resistance Yes Investigate_Resistance Investigate Resistance (See Workflow) Consider_Resistance->Investigate_Resistance

Caption: Troubleshooting Logic for this compound Experiments.

References

Technical Support Center: Interpreting Unexpected Phenotypes with TVB-3166

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected phenotypes during experiments with TVB-3166.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally-available, reversible, and selective inhibitor of Fatty Acid Synthase (FASN).[1][2][3][4] FASN is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid. By inhibiting FASN, this compound blocks the production of endogenous palmitate, which is crucial for cancer cell proliferation, membrane synthesis, and signaling.[2][4][5]

Q2: What are the expected on-target effects of this compound in sensitive cancer cell lines?

A2: In sensitive cancer cell lines, this compound is expected to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent anchorage-independent growth.[1][2][5] Mechanistically, these effects are linked to the disruption of lipid raft architecture in the cell membrane and the inhibition of key oncogenic signaling pathways, including PI3K-AKT-mTOR and β-catenin.[1][2][5]

Q3: Is this compound toxic to non-cancerous cells?

A3: this compound has been shown to be highly selective for tumor cells, with minimal cytotoxic effects on normal, non-cancerous cells at therapeutic concentrations.[1][5][6] This selectivity is attributed to the fact that most normal tissues preferentially use circulating dietary fatty acids rather than relying on de novo synthesis.[4] In vivo studies have also indicated that this compound is well-tolerated.[1][7]

Q4: What is the recommended concentration range for in vitro experiments?

A4: Dose-dependent effects of this compound are typically observed between 20 nM and 200 nM.[1][2] The IC50 for FASN inhibition in biochemical assays is approximately 42 nM, and for cellular palmitate synthesis, it is around 81 nM.[4] However, the optimal concentration will vary depending on the cell line and experimental conditions.

Troubleshooting Guides

Issue 1: Reduced or Lack of Sensitivity (Resistance) in Cancer Cells

Q: My cancer cell line, which overexpresses FASN, is not responding to this compound treatment. What could be the cause?

A: While FASN overexpression is a prerequisite for sensitivity, some cancer cells can develop resistance to FASN inhibitors through metabolic reprogramming and other mechanisms.

Possible Causes and Troubleshooting Steps:

  • Metabolic Flexibility: Cancer cells can adapt to the blockage of de novo lipogenesis by upregulating the uptake of exogenous lipids from the culture medium.

    • Troubleshooting: Culture cells in lipid-depleted serum (e.g., using charcoal-stripped fetal bovine serum) to reduce the availability of external fatty acids. This can enhance the cytotoxic effects of FASN inhibitors.[8]

  • Activation of Alternative Survival Pathways: Overexpression of FASN has been linked to resistance to various anticancer drugs by inhibiting drug-induced ceramide production and apoptosis.[9] Cells treated with this compound might activate compensatory survival signals.

    • Troubleshooting: Perform a western blot analysis to probe for the activation of pro-survival pathways (e.g., p-ERK, Bcl-2). Consider combination therapies to block these escape routes.

  • Variability in FASN Dependency: Not all tumors with high FASN expression are equally dependent on it for survival.

    • Troubleshooting: Confirm the dependency of your cell line on de novo lipogenesis. You can do this by assessing the impact of lipid deprivation on cell viability, independent of this compound treatment.

Issue 2: Paradoxical Increase in Specific Lipids

Q: I've treated my cells with this compound, and while palmitate levels are down, my lipidomics data shows an unexpected increase in other fatty acids and glycerophospholipids. Is this a known effect?

A: Yes, this is a documented paradoxical effect. Despite the inhibition of FASN and palmitate synthesis, some cancer cells respond by remodeling their lipid metabolism, leading to an increase in other lipid species.

Possible Explanations:

  • Metabolic Reprogramming: This is a key indicator of metabolic flexibility. To compensate for the lack of endogenously produced palmitate, cells may increase the uptake and processing of other available fatty acids, leading to their accumulation and incorporation into glycerophospholipids.[10]

  • Changes in Polyamine Metabolism: FASN inhibition has been shown to alter polyamine metabolism, which is interconnected with lipid metabolism through shared precursors like acetyl-CoA.[10]

Experimental Workflow for Investigating Paradoxical Lipid Increase

G start Unexpected Lipid Profile (Increased non-palmitate lipids) metabolomics Confirm with Untargeted Metabolomics start->metabolomics lipid_uptake Assess Exogenous Lipid Uptake (e.g., Bodipy-FA assay) metabolomics->lipid_uptake gene_expression Analyze Gene Expression (e.g., qPCR for lipid transporters like CD36) metabolomics->gene_expression polyamine Measure Polyamine Levels metabolomics->polyamine conclusion Conclusion: Metabolic adaptation to FASN inhibition lipid_uptake->conclusion gene_expression->conclusion polyamine->conclusion G TVB3166 This compound FASN FASN TVB3166->FASN inhibits Palmitate Palmitate Pool FASN->Palmitate produces Tubulin Tubulin Palmitoylation Palmitate->Tubulin Microtubule Microtubule Instability Tubulin->Microtubule destabilizes Synergy Synergistic Cell Death Microtubule->Synergy Taxane Taxanes / Vinca Alkaloids Taxane->Microtubule disrupts

References

Adjusting TVB-3166 treatment time for optimal apoptosis induction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TVB-3166. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize their experiments for apoptosis induction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it induce apoptosis?

A1: this compound is an orally-available, potent, and selective inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is the enzyme responsible for the synthesis of palmitate, a saturated fatty acid.[3][4] Many cancer cells overexpress FASN and are highly dependent on this de novo lipogenesis for survival and proliferation.[2][4]

By inhibiting FASN, this compound leads to a series of downstream cellular events that culminate in apoptosis:

  • Disruption of Lipid Rafts: FASN inhibition alters the composition of cell membranes, leading to the disruption of lipid raft architecture.[1][4][5]

  • Inhibition of Signaling Pathways: The integrity of lipid rafts is crucial for proper signal transduction. Their disruption by this compound treatment leads to the inhibition of key pro-survival signaling pathways, including PI3K-AKT-mTOR and β-catenin.[1][4][5]

  • Induction of Apoptosis: The suppression of these survival signals ultimately triggers programmed cell death, or apoptosis, selectively in tumor cells while having minimal effect on non-cancerous cells.[1][2]

TVB3166 This compound FASN FASN (Fatty Acid Synthase) TVB3166->FASN inhibits Palmitate ↓ De Novo Palmitate Synthesis FASN->Palmitate Rafts Disrupted Lipid Raft Architecture Palmitate->Rafts PI3K Inhibition of PI3K-AKT-mTOR Pathway Rafts->PI3K BetaCatenin Inhibition of β-catenin Pathway Rafts->BetaCatenin Apoptosis Apoptosis PI3K->Apoptosis BetaCatenin->Apoptosis

Caption: this compound mechanism of action leading to apoptosis.

Q2: What is a recommended starting point for this compound concentration and treatment time to observe apoptosis?

A2: A good starting point for this compound concentration is in the range of 20-200 nM, as dose-dependent effects are commonly observed within this range.[1][2][5] For treatment duration, a time-course experiment is highly recommended. Based on published data, significant effects can be observed between 48 and 96 hours. A common experimental timeframe to analyze various apoptotic markers is 24, 48, and 72 hours, with the 72-hour point often being critical for observing pronounced anti-proliferative and cytotoxic effects.[5] Some studies have extended treatment to 7 or even 14 days for cell viability assays.[1][6][7]

Troubleshooting Guide

Q3: I am not observing apoptosis (e.g., no PARP cleavage, no caspase activation) after this compound treatment. What are the potential issues?

A3: If you are not detecting apoptotic markers, consider the following factors:

  • Time Point: Apoptosis is a dynamic process, and different markers appear at different times.[8] You may be analyzing your samples too early or too late. The peak of caspase activity can be transient and might be missed if only a single time point is checked.[8][9]

    • Solution: Perform a time-course experiment (e.g., 12, 24, 48, 72, 96 hours) to identify the optimal window for detecting the specific apoptotic markers you are probing for.

  • Cell Line Sensitivity: The sensitivity of cancer cell lines to this compound can vary significantly.[7] Some cell lines may be inherently resistant or require longer exposure or higher concentrations to undergo apoptosis.

    • Solution: Review literature for data on your specific cell line or test a range of concentrations (e.g., 20 nM to 2 µM) to determine the effective dose.[1]

  • Assay Specificity: Certain cell lines may have defects in specific apoptotic pathways. For example, the MCF-7 breast cancer cell line lacks a functional caspase-3, so assays relying on caspase-3 activity or its specific cleavage of substrates will not yield positive results.[8]

    • Solution: Use multiple assays to confirm apoptosis. For instance, combine a PARP cleavage Western blot with an Annexin V staining assay, which is independent of caspase-3.

  • Drug Concentration: While counterintuitive, very high concentrations of a pro-apoptotic drug can sometimes induce rapid necrosis instead of apoptosis.[10] Necrotic cells lose membrane integrity quickly, leading to the degradation or leakage of cellular proteins, which can result in the loss of signal for markers like cleaved caspases.[10]

    • Solution: Test a dose-response curve to ensure the concentration used is within the apoptotic range and not inducing widespread necrosis.

Q4: My Western blot shows cleaved PARP, but I cannot detect cleaved caspase-3. How is this possible?

A4: While caspase-3 is a primary executioner caspase responsible for PARP cleavage, its absence does not entirely rule out apoptosis.[9] Several factors could explain this observation:

  • Other Executioner Caspases: Other caspases, such as caspase-7, can also cleave PARP. Your experimental conditions might be preferentially activating a caspase-3-independent apoptotic pathway.

  • Transient Caspase-3 Activation: The peak of cleaved caspase-3 expression might be very brief. You may have missed the window of detection, while the resulting cleaved PARP, a more stable marker, remains detectable for a longer period.[10]

  • Antibody Issues: Ensure your primary antibody for cleaved caspase-3 is validated and working correctly. Use a positive control (e.g., cells treated with staurosporine) to confirm the antibody's performance.

Experimental Protocols & Data

Q5: Can you provide a general protocol for a time-course experiment to detect PARP and caspase-3 cleavage via Western Blot?

A5: This protocol provides a general workflow. Optimization for specific cell lines and laboratory conditions is necessary.

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 2-5: Time-Course Harvest cluster_3 Day 6-7: Western Blot Analysis Seed Seed cells in multi-well plates. Allow to adhere overnight. Treat Treat cells with this compound (e.g., 200 nM) and a vehicle control. Seed->Treat Harvest Harvest cell lysates at multiple time points (e.g., 0, 24, 48, 72, 96 hours). Treat->Harvest Quantify Quantify protein concentration (e.g., BCA assay). Harvest->Quantify SDS_PAGE Separate proteins by SDS-PAGE. Quantify->SDS_PAGE Transfer Transfer proteins to a PVDF membrane. SDS_PAGE->Transfer Block Block membrane (e.g., 5% milk or BSA). Transfer->Block Incubate Incubate with primary antibodies (anti-PARP, anti-cleaved caspase-3, loading control). Block->Incubate Wash Wash and incubate with secondary HRP-conjugated antibody. Incubate->Wash Detect Detect signal using ECL substrate. Wash->Detect

Caption: Workflow for time-course analysis of apoptosis by Western blot.

Detailed Steps:

  • Cell Culture & Treatment:

    • Seed your cancer cell line of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere for 24 hours.

    • Treat cells with the desired concentration of this compound and a vehicle control (e.g., DMSO).

  • Cell Lysis (Harvesting):

    • At each time point (e.g., 24, 48, 72, 96 hours), wash cells with ice-cold PBS.

    • Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against full-length PARP, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. The full-length PARP is ~116 kDa, and the cleaved fragment is ~89 kDa.[11] Pro-caspase-3 is ~32-35 kDa, and the cleaved fragments are ~17-19 kDa.[11]

Q6: What is an example of the expected results from a time-course experiment?

A6: The following table summarizes expected, representative results for apoptotic markers in a sensitive cell line treated with an effective dose of this compound. Actual results will vary based on the cell line and experimental conditions.

Time PointCaspase-3/7 Activity (Relative Luminescence Units)Cleaved PARP (89 kDa) (Western Blot Band Intensity)Annexin V Positive Cells (Flow Cytometry %)
0 hr (Control) 1,500Not Detected3%
24 hr 8,000Low15%
48 hr 25,000 (Peak)Moderate45%
72 hr 18,000 (Decreasing)High65%
96 hr 9,500 (Decreasing)High / Decreasing70%

Data Interpretation:

  • Caspase-3/7 Activity: This is an earlier marker of apoptosis.[8] Activity often peaks and then declines as cells progress to secondary necrosis and lose cellular integrity.[9]

  • Cleaved PARP: This marker appears after caspase activation and tends to be more stable, often remaining high at later time points.[11]

  • Annexin V: This assay detects the externalization of phosphatidylserine, an event that occurs mid-apoptosis. The percentage of positive cells typically continues to increase with longer treatment times.

References

Technical Support Center: TVB-3166 and DMSO Solvent Effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using TVB-3166 and controlling for the solvent effects of Dimethyl Sulfoxide (DMSO). Adhering to these protocols and troubleshooting steps will help ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO required for experiments involving this compound?

A1: this compound is a lipophilic molecule that is insoluble in water and ethanol.[1] However, it is highly soluble in DMSO, reaching concentrations up to 77 mg/mL (200.27 mM).[1] Therefore, DMSO is the required solvent to prepare a concentrated stock solution that can be subsequently diluted to working concentrations in aqueous cell culture media or in vivo formulations.

Q2: What are the potential off-target effects of DMSO in my experiment?

A2: DMSO is not inert and can exert biological effects, especially at higher concentrations. These effects are dose-dependent and can include altered gene expression, induced cellular differentiation, membrane pore formation, and cytotoxicity.[2][3] Generally, most cell lines exhibit sensitivity to DMSO concentrations above 1% (v/v), while some sensitive cell lines can be affected at concentrations as low as 0.1%.[4][5][6] It is crucial to determine the tolerance of your specific experimental system.

Q3: What is a "vehicle control," and why is it absolutely essential?

A3: A vehicle control is a sample that contains all the components of the experimental treatment except for the active compound (this compound). In this case, it would be cell culture media or an in vivo formulation containing the same final concentration of DMSO as your this compound treated group.[7] This control is critical because it allows you to distinguish the biological effects of this compound from any potential effects caused by the DMSO solvent itself.[8] Without a proper vehicle control, experimental results can be misinterpreted.

Q4: What is the maximum recommended final concentration of DMSO for my experiment?

A4: The maximum tolerable DMSO concentration is highly dependent on the cell type, assay duration, and experimental endpoint. A preliminary DMSO tolerance test is always recommended. However, general guidelines are summarized in the table below.

Data Presentation

Table 1: Recommended Final DMSO Concentrations for Various Experimental Systems

Experimental SystemRecommended Max ConcentrationNotes
Sensitive Cell Lines ≤ 0.1% (v/v) For cell lines known to be sensitive, or for long-duration experiments (> 72 hours), keeping the DMSO concentration at or below 0.1% is safest to minimize artifacts.[5][6]
Most Cancer Cell Lines ≤ 0.5% (v/v) Many robust cell lines can tolerate up to 0.5% DMSO for standard assay durations (24-72 hours) without significant effects on viability.[6]
Short-Term Assays ≤ 1.0% (v/v) For short-term exposures (e.g., < 24 hours), some cell lines may tolerate up to 1%, but this should be validated.[5][9] Concentrations above 1% often cause toxicity.[4]
In Vivo (Rodent) Studies < 2.0% (v/v) The final concentration depends on the formulation and route of administration. The goal is to use the lowest possible concentration to avoid systemic toxicity.[9][10]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution

  • Materials: this compound powder, anhydrous or low-moisture DMSO (fresh bottle recommended), sterile microcentrifuge tubes.

  • Calculation: this compound has a molecular weight of approximately 384.4 g/mol . To make a 50 mM stock, you need to dissolve 19.22 mg of this compound in 1 mL of DMSO.

  • Procedure:

    • Weigh out 19.22 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of high-quality, anhydrous DMSO. Moisture can reduce the solubility of this compound.[1]

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparing a Vehicle Control for an In Vitro Cell-Based Assay

This protocol assumes your highest desired final concentration of this compound is 200 nM and your final DMSO concentration will be 0.2%.

  • Prepare Intermediate Dilutions:

    • Drug Intermediate: Create a 100 µM intermediate dilution of this compound by diluting your 50 mM stock solution 1:500 in DMSO (e.g., 1 µL of 50 mM stock + 499 µL of DMSO).

    • Vehicle Intermediate: The vehicle intermediate is simply 100% DMSO.

  • Prepare Working Solutions:

    • Drug Working Solution: Prepare a 200X working solution (40 µM) by diluting the 100 µM intermediate 1:2.5 in cell culture medium (e.g., 40 µL of 100 µM intermediate + 60 µL of medium).

    • Vehicle Working Solution: Prepare a corresponding vehicle working solution by diluting the 100% DMSO 1:2.5 in cell culture medium (e.g., 40 µL of 100% DMSO + 60 µL of medium).

  • Treat Cells:

    • Add the same volume of the drug working solution and vehicle working solution to your cells. For example, adding 5 µL of the 40 µM drug working solution to 1 mL of cells in a well will yield a final drug concentration of 200 nM.

    • Adding 5 µL of the vehicle working solution to 1 mL of cells will result in the exact same final DMSO concentration as the drug-treated well, properly controlling for solvent effects.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues with DMSO and this compound

ProblemPotential CauseRecommended Solution
High cell death in all groups, including vehicle control The final DMSO concentration is too high for your cell line.Perform a DMSO tolerance curve to determine the maximum non-toxic concentration for your specific cells and assay duration. Reduce the final DMSO concentration in your experiment to below this threshold.[10]
This compound precipitates when diluted into aqueous media The compound is crashing out of solution due to its low aqueous solubility.Make serial dilutions in DMSO first.[11] When making the final dilution into media, add the DMSO-drug solution to the media while vortexing. Diluting into media that contains serum can also help, as the compound may bind to proteins like albumin.[11]
Inconsistent or not reproducible results 1. Inconsistent final DMSO concentrations between groups.2. Degradation of this compound from multiple freeze-thaw cycles.3. Use of old or water-absorbed DMSO.1. Ensure the vehicle control and all treatment groups have the exact same final DMSO concentration.[7]2. Use fresh aliquots of your stock solution for each experiment.3. Use a fresh, sealed bottle of anhydrous or low-moisture DMSO.[1]
Vehicle control shows a biological effect DMSO is impacting the biology of your system at the concentration used.This highlights the importance of the vehicle control. Report this effect and subtract it from the drug effect. If the effect is too strong and confounds the results, you must redesign the experiment to use a lower, non-interfering DMSO concentration.[4]

Mandatory Visualizations

G cluster_drug This compound Treatment Arm cluster_vehicle Vehicle Control Arm stock 50 mM this compound Stock in 100% DMSO drug_dil Serial Dilutions in 100% DMSO stock->drug_dil Prepare Drug Series dmso 100% DMSO (Solvent) veh_dil Matching Dilutions in 100% DMSO dmso->veh_dil Prepare Vehicle Series drug_final Final Dilution into Media (e.g., 1:1000) drug_dil->drug_final drug_exp Experimental Group (e.g., 0.1% DMSO final) drug_final->drug_exp veh_final Final Dilution into Media (e.g., 1:1000) veh_dil->veh_final veh_exp Vehicle Control Group (e.g., 0.1% DMSO final) veh_final->veh_exp

Caption: Experimental workflow for preparing this compound and vehicle controls.

G tvb This compound fasn FASN (Fatty Acid Synthase) tvb->fasn Inhibits palmitate ↓ Palmitate Synthesis fasn->palmitate rafts Disrupted Lipid Rafts palmitate->rafts pi3k PI3K/AKT/mTOR Pathway rafts->pi3k Inhibits catenin β-catenin Pathway rafts->catenin Inhibits apoptosis ↑ Apoptosis ↓ Proliferation pi3k->apoptosis catenin->apoptosis

Caption: Simplified signaling pathway of FASN inhibition by this compound.

References

Technical Support Center: Optimizing Western Blot for p-AKT after TVB-3166 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for optimizing Western blot conditions for phosphorylated AKT (p-AKT) following treatment with the Fatty Acid Synthase (FASN) inhibitor, TVB-3166.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on p-AKT levels?

A1: this compound is a potent and selective inhibitor of FASN. Inhibition of FASN has been shown to disrupt lipid raft architecture and inhibit multiple signal transduction pathways, including the PI3K-AKT-mTOR pathway.[1][2] Therefore, treatment with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of AKT at Serine 473 (p-AKT Ser473).

Q2: At what concentrations is this compound effective?

A2: The effective concentration of this compound can vary between cell lines. Dose-dependent effects have been observed in the range of 20-200 nM.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: Why is it critical to use phosphatase inhibitors when preparing cell lysates for p-AKT detection?

A3: Phosphorylation is a reversible post-translational modification. Endogenous phosphatases present in the cell lysate can rapidly dephosphorylate proteins, including p-AKT, leading to a loss of signal. Including phosphatase inhibitors in your lysis buffer is essential to preserve the phosphorylation state of AKT during sample preparation.[3][4]

Q4: Why is BSA recommended over milk for blocking when detecting p-AKT?

A4: Milk contains phosphoproteins, such as casein, which can be recognized by phospho-specific antibodies, leading to high background and non-specific bands.[3] Bovine Serum Albumin (BSA) is a non-phosphorylated protein and is therefore the recommended blocking agent for Western blotting of phosphorylated proteins to minimize background and improve signal specificity.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound in various cancer cell lines, which can serve as a reference for designing experiments.

Cell LineCancer TypeIC50 (µM)Reference
CALU-6Non-small-cell lung0.10[1]
LNCaP-LN3ProstateNot specified, but effective at various concentrations[5]
PC3-TxRProstate (Taxane-Resistant)Synergistic effects observed at 10 µM with docetaxel[6]
DU145-TxRProstate (Taxane-Resistant)Synergistic effects observed with docetaxel[6]
SCC-9 ZsGOral Squamous Cell CarcinomaNot specified, but shown to reduce viability[7]
LN-1AOral Squamous Cell CarcinomaNot specified, but shown to reduce viability[7]

Experimental Protocols

Detailed Protocol for Western Blotting of p-AKT (Ser473)

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Cell Lysis and Protein Extraction:

  • Treat cells with the desired concentrations of this compound for the appropriate duration.
  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride).
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Sonicate briefly to shear DNA and reduce viscosity.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant containing the protein extract.
  • Determine protein concentration using a standard assay (e.g., BCA assay).

2. Sample Preparation and SDS-PAGE:

  • Mix 20-50 µg of protein with Laemmli sample buffer. For detection of phosphorylated proteins, a higher protein load may be necessary.[8][9]
  • Denature the samples by heating at 95-100°C for 5 minutes.[10]
  • Load samples onto a 10% SDS-polyacrylamide gel.
  • Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is often recommended for better efficiency.

4. Immunoblotting:

  • Blocking: Block the membrane with 5% (w/v) BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[3][10]
  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-AKT (Ser473) (e.g., Cell Signaling Technology #9271) diluted in 5% BSA in TBST. The recommended dilution is typically 1:1000, but should be optimized.[10][11] Incubate overnight at 4°C with gentle agitation.[10]
  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.
  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.
  • Washing: Wash the membrane three times for 10 minutes each with TBST.

5. Detection:

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
  • Incubate the membrane with the ECL reagent.
  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

6. Stripping and Re-probing for Total AKT:

  • To normalize for protein loading, the membrane can be stripped and re-probed for total AKT.
  • Incubate the membrane in a stripping buffer (e.g., Restore™ Western Blot Stripping Buffer) for 15-30 minutes at room temperature.
  • Wash the membrane thoroughly with TBST.
  • Repeat the blocking and antibody incubation steps using an antibody for total AKT.

Visualizations

FASN_AKT_Pathway TVB3166 This compound FASN FASN TVB3166->FASN inhibits Lipid_Rafts Lipid Raft Integrity FASN->Lipid_Rafts maintains PI3K PI3K Lipid_Rafts->PI3K facilitates AKT AKT PI3K->AKT activates pAKT p-AKT (Active) AKT->pAKT phosphorylates mTOR mTOR pAKT->mTOR activates Downstream Cell Growth & Survival mTOR->Downstream promotes Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis A Cell Treatment with this compound B Cell Lysis with Phosphatase Inhibitors A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking (5% BSA) E->F G Primary Antibody (p-AKT) F->G H Secondary Antibody G->H I Detection (ECL) H->I J Imaging & Densitometry I->J K Normalization to Total AKT J->K Troubleshooting_Tree Start Western Blot Issue with p-AKT NoSignal No or Weak Signal Start->NoSignal HighBg High Background Start->HighBg NonSpecific Non-specific Bands Start->NonSpecific CheckProtein Increase Protein Load (50-100µg) NoSignal->CheckProtein CheckInhibitors Add Fresh Phosphatase Inhibitors NoSignal->CheckInhibitors OptimizeAb Optimize Primary Ab Dilution NoSignal->OptimizeAb CheckTransfer Verify Transfer Efficiency NoSignal->CheckTransfer UseBSA Block with 5% BSA, not Milk HighBg->UseBSA IncreaseWash Increase Wash Steps/Duration HighBg->IncreaseWash DecreaseAb Decrease Antibody Concentration HighBg->DecreaseAb VerifyAb Check Antibody Specificity NonSpecific->VerifyAb AddProtease Add Protease Inhibitors NonSpecific->AddProtease Normalize Normalize to Total AKT CheckTransfer->Normalize DecreaseAb->Normalize AddProtease->Normalize

References

Technical Support Center: Quantifying Lipid Raft Disruption by TVB-3166

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the Fatty Acid Synthase (FASN) inhibitor, TVB-3166, on lipid raft integrity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound disrupts lipid rafts?

A1: this compound is a potent and selective inhibitor of Fatty Acid Synthase (FASN), an enzyme responsible for the de novo synthesis of palmitate.[1][2] Palmitate is a crucial saturated fatty acid that, along with cholesterol and sphingolipids, is a key component of lipid rafts.[3] By inhibiting FASN, this compound depletes the cellular pool of palmitate, which in turn alters the composition and architecture of cell membranes, leading to the disruption of lipid rafts.[2][4] This disruption affects the localization and function of raft-associated proteins, thereby impacting signaling pathways such as PI3K-AKT-mTOR and β-catenin.[1][2]

Q2: What are the common methods to quantify lipid raft disruption?

A2: Several methods can be employed to quantify the disruption of lipid rafts, each with its own advantages and limitations. The most common techniques include:

  • Fluorescence Microscopy: This method uses fluorescent probes that bind to specific lipid raft components, such as the cholera toxin B subunit (CT-B) which binds to the ganglioside GM1.[4][5] Disruption of lipid rafts is observed as a change from a clustered to a more diffuse staining pattern on the cell membrane.[4]

  • Sucrose Density Gradient Centrifugation: This biochemical method isolates detergent-resistant membranes (DRMs), which are considered to be equivalent to lipid rafts.[6][7] Following treatment with this compound, a shift of lipid raft marker proteins (e.g., flotillin, caveolin) from low-density to high-density fractions in the gradient indicates raft disruption.[8][9]

  • Fluorescence Recovery After Photobleaching (FRAP): FRAP measures the lateral mobility of fluorescently-labeled proteins and lipids in the cell membrane.[10][11] An increase in the mobile fraction or diffusion coefficient of raft-associated proteins after this compound treatment can suggest a breakdown of raft structures that would otherwise constrain their movement.[12][13]

Q3: What concentrations of this compound are typically used to observe lipid raft disruption?

A3: Dose-dependent effects of this compound on lipid raft architecture have been observed in the range of 20-200 nM.[1][4] However, for more pronounced effects on signaling pathways and cell viability, concentrations up to 2.0 µM have been used in studies.[4] The optimal concentration will be cell-type dependent and should be determined empirically.

Troubleshooting Guides

Fluorescence Microscopy
Problem Possible Cause Suggested Solution
No observable change in CT-B staining pattern after this compound treatment. 1. Insufficient incubation time or concentration of this compound.2. Cell type is resistant to this compound.3. Suboptimal staining protocol.1. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.2. Confirm FASN expression in your cell line and its sensitivity to this compound through a cell viability assay.[14]3. Optimize CT-B concentration, incubation time, and temperature. Ensure proper fixation and permeabilization methods are used.
High background fluorescence. 1. Non-specific binding of the fluorescent probe.2. Autofluorescence of the cells.1. Include a blocking step (e.g., with BSA) before adding the fluorescent probe. Titrate the probe to the lowest effective concentration.2. Use a mounting medium with an anti-fade reagent. Acquire images using appropriate filter sets and include an unstained control to set the background threshold.
Difficulty in quantifying changes in staining pattern. Subjectivity of visual assessment.Use image analysis software (e.g., ImageJ, CellProfiler) to quantify parameters such as cluster size, number, and fluorescence intensity distribution. This will provide a more objective measure of lipid raft disruption.
Sucrose Density Gradient Centrifugation
Problem Possible Cause Suggested Solution
Lipid raft markers are not in the low-density fractions in the control sample. 1. Incomplete cell lysis.2. Incorrect sucrose gradient preparation.3. Inappropriate detergent or concentration.1. Ensure complete cell lysis using appropriate mechanical disruption (e.g., Dounce homogenization, sonication).[15]2. Carefully prepare the sucrose gradients to ensure sharp interfaces between the layers.[8]3. The choice of detergent and its concentration is critical. Triton X-100 at 1% is commonly used, but may need to be optimized for your cell type.[6][15]
No shift of raft markers to higher density fractions after this compound treatment. 1. Insufficient drug effect (see fluorescence microscopy troubleshooting).2. The chosen marker is not exclusively localized to lipid rafts in your cell model.1. Confirm the efficacy of this compound using a complementary method like fluorescence microscopy.2. Validate the localization of your chosen raft marker (e.g., flotillin, caveolin) in your specific cell line. Consider using multiple raft markers.
Protein degradation in fractions. Protease activity during the long centrifugation step.Add a protease inhibitor cocktail to all buffers used during the procedure.[15]
Fluorescence Recovery After Photobleaching (FRAP)
Problem Possible Cause Suggested Solution
High variability in FRAP data. 1. Phototoxicity or significant photobleaching during image acquisition.2. Cell movement during the experiment.3. Inconsistent region of interest (ROI) selection.1. Use the lowest possible laser power for imaging and minimize the number of pre- and post-bleach images.[13]2. Ensure cells are well-adhered and the imaging stage is stable. Use a heated stage and CO2-controlled chamber for long-term imaging.3. Define clear criteria for ROI selection (e.g., size, location on the membrane) and apply them consistently across all experiments.
No significant change in mobile fraction or diffusion coefficient. 1. The protein of interest is not significantly constrained by lipid rafts.2. The effect of this compound on membrane fluidity is minimal under the experimental conditions.1. Choose a protein that is known to be strongly associated with lipid rafts. Compare its mobility to a known non-raft membrane protein as a control.[10]2. Increase the concentration or incubation time of this compound. Confirm raft disruption by another method.
Complex FRAP recovery curves that do not fit a simple diffusion model. The protein may exhibit complex dynamics, such as binding to other structures or anomalous diffusion.Use more advanced FRAP analysis models that can account for binding interactions or anomalous diffusion.[13]

Experimental Protocols

Fluorescence Microscopy for Lipid Raft Visualization
  • Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat the cells with the desired concentration of this compound or vehicle control for the appropriate duration (e.g., 96 hours).[4]

  • Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Staining: Wash the cells with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes. Incubate with a fluorescently-conjugated Cholera Toxin Subunit B (e.g., FITC-CT-B) at a pre-determined optimal concentration for 1 hour at 4°C to label GM1 in lipid rafts.[4]

  • Mounting and Imaging: Wash the cells with PBS, mount the coverslips on glass slides using a mounting medium containing an anti-fade reagent.

  • Image Acquisition: Acquire images using a confocal microscope. Use consistent settings for laser power, gain, and pinhole size for all samples.

  • Image Analysis: Quantify the clustering and distribution of the fluorescent signal using image analysis software.

Sucrose Density Gradient Centrifugation for DRM Isolation
  • Cell Lysis: After treatment with this compound or vehicle, wash cells with ice-cold PBS and lyse them in a Triton X-100-based lysis buffer (e.g., 1% Triton X-100 in MES-buffered saline) on ice for 30 minutes.[6][15]

  • Homogenization: Scrape the cell lysate and homogenize using a Dounce homogenizer.[15]

  • Gradient Preparation: Mix the lysate with an equal volume of 80% sucrose in MES-buffered saline to achieve a final concentration of 40% sucrose. Place this mixture at the bottom of an ultracentrifuge tube.

  • Layering: Carefully layer 35% and 5% sucrose solutions on top of the 40% layer.[8]

  • Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 175,000 x g) for 16-18 hours at 4°C.[15]

  • Fraction Collection: Carefully collect fractions from the top of the gradient. The lipid raft fraction is typically found at the interface of the 5% and 35% sucrose layers.[8]

  • Analysis: Analyze the protein content of each fraction by Western blotting using antibodies against lipid raft markers (e.g., flotillin, caveolin) and non-raft markers (e.g., transferrin receptor).

FRAP Analysis of Membrane Protein Dynamics
  • Cell Preparation: Transfect cells with a plasmid encoding a fluorescently-tagged (e.g., GFP-tagged) lipid raft-associated protein. Seed the transfected cells on glass-bottom dishes.

  • Treatment: Treat the cells with this compound or vehicle control.

  • Image Acquisition Setup: Place the dish on the stage of a confocal microscope equipped with a live-cell imaging chamber.

  • Pre-Bleach Imaging: Acquire a few images of the region of interest (ROI) on the cell membrane at low laser power.

  • Photobleaching: Use a high-intensity laser to photobleach the fluorescent proteins within the ROI.

  • Post-Bleach Imaging: Immediately after bleaching, acquire a time-series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.[13]

  • Data Analysis: Measure the fluorescence intensity in the ROI over time. Normalize the data and fit to a diffusion model to determine the mobile fraction and diffusion coefficient.[13]

Visualizations

TVB_3166_Signaling_Pathway TVB_3166 This compound FASN FASN TVB_3166->FASN inhibits Palmitate Palmitate Synthesis FASN->Palmitate Lipid_Rafts Lipid Raft Integrity Palmitate->Lipid_Rafts maintains Signaling Raft-Dependent Signaling (e.g., PI3K/AKT, β-catenin) Lipid_Rafts->Signaling enables Apoptosis Apoptosis Signaling->Apoptosis inhibits

Caption: Mechanism of this compound induced apoptosis via lipid raft disruption.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Quantification Methods cluster_2 Data Analysis cluster_3 Conclusion Start Seed Cells Treatment Treat with this compound or Vehicle Control Start->Treatment Microscopy Fluorescence Microscopy (CT-B Staining) Treatment->Microscopy Centrifugation Sucrose Density Gradient Centrifugation Treatment->Centrifugation FRAP FRAP Analysis Treatment->FRAP Analysis_M Image Analysis: Cluster Size, Intensity Microscopy->Analysis_M Analysis_C Western Blot: Marker Protein Shift Centrifugation->Analysis_C Analysis_F FRAP Curve Fitting: Mobile Fraction, D FRAP->Analysis_F Conclusion Quantification of Lipid Raft Disruption Analysis_M->Conclusion Analysis_C->Conclusion Analysis_F->Conclusion

Caption: Experimental workflow for quantifying lipid raft disruption by this compound.

Caption: Logical troubleshooting flow for lipid raft disruption experiments.

References

Technical Support Center: TVB-3166 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Fatty Acid Synthase (FASN) inhibitor, TVB-3166, in in vivo experiments. Our goal is to help you anticipate and address potential challenges to ensure the successful execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo tolerability of this compound?

A1: Preclinical studies have consistently demonstrated that this compound is generally well-tolerated in various in vivo models.[1][2][3] Doses that achieve significant anti-tumor efficacy are typically associated with minimal to no body weight loss in murine xenograft studies.[2]

Q2: What are the potential mechanisms of toxicity for FASN inhibitors?

A2: While this compound is designed for improved tolerability, older FASN inhibitors have been associated with reduced food intake and body weight. This is thought to be due to the accumulation of malonyl-CoA, a substrate of FASN. Inhibition of FASN can also induce endoplasmic reticulum (ER) stress in tumor cells.[4]

Q3: What are the recommended formulations for in vivo oral administration of this compound?

A3: this compound is a poorly water-soluble drug, requiring a specific formulation for oral gavage. Commonly used and effective formulations include:

  • A solution of 30% PEG400 in water.

  • A suspension in corn oil.[1]

For detailed preparation of a formulation involving PEG300, Tween80, and ddH2O, a step-by-step guide is available.[5]

Q4: How should I determine the optimal dose of this compound for my study?

A4: Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for your specific animal model and cancer type.[6] Efficacy and toxicity of this compound are dose-dependent.[3] Start with doses reported in the literature for similar models and carefully monitor for signs of toxicity.

Troubleshooting Guide

Issue 1: Observed Body Weight Loss in Study Animals

Symptoms:

  • A statistically significant decrease in the average body weight of the treatment group compared to the control group.

  • Individual animals showing a body weight loss exceeding 15-20%.[6]

Possible Causes:

  • The administered dose is too high for the specific animal strain, age, or sex.

  • Issues with the formulation leading to poor absorption or local irritation.

  • Tumor-related cachexia being exacerbated by the treatment.

Solutions:

Step Action Rationale
1. Immediate Monitoring Increase the frequency of animal monitoring to twice daily. Assess for other clinical signs of toxicity (see Troubleshooting Issue 2).To ensure animal welfare and gather more data on the progression of toxicity.
2. Dose Reduction If body weight loss exceeds 15% in multiple animals, consider a dose reduction of 20-25% for subsequent administrations.To mitigate toxicity while potentially maintaining a therapeutic window.
3. Dosing Schedule Adjustment If toxicity persists with a daily dosing schedule, consider switching to an alternative schedule, such as every other day.To allow for a recovery period between doses, which may improve overall tolerability.
4. Formulation Check Prepare a fresh batch of the formulation to rule out any issues with stability or homogeneity. Ensure proper administration technique to avoid stress or injury.An improperly prepared or administered formulation can contribute to adverse effects.
5. Consider Alternative Formulation If using a PEG400-based formulation, consider switching to a corn oil-based formulation, or vice versa.Different formulations can alter the absorption kinetics and tolerability of a compound.
Issue 2: General Clinical Signs of Toxicity

Symptoms:

  • Changes in physical appearance: Piloerection (hair standing on end), hunched posture, dull or half-closed eyes.[7]

  • Changes in behavior: Lethargy, decreased motor activity, social isolation.[7][8]

  • Changes in physiological functions: Dehydration (skin tenting), changes in respiration.

Possible Causes:

  • Systemic toxicity due to the dose being above the MTD.

  • Off-target effects of the compound.

  • Underlying health issues in the animals being exacerbated by the treatment.

Solutions:

Step Action Rationale
1. Veterinary Consultation Consult with a veterinarian to assess the severity of the clinical signs and for guidance on supportive care.To ensure proper animal welfare and to get an expert opinion on the cause of the observed signs.
2. Follow Body Weight Loss Protocol Implement the steps outlined in Troubleshooting Issue 1 for dose and schedule adjustments.Clinical signs of toxicity are often correlated with significant body weight loss.[7]
3. Supportive Care Provide supportive care such as supplemental hydration (e.g., hydrogel packs) and easily accessible, palatable food.To help alleviate symptoms and support the animal's recovery.
4. Necropsy and Histopathology If an animal is euthanized due to reaching a humane endpoint, perform a gross necropsy and consider histopathological analysis of major organs.To identify any organ-specific toxicities that may be contributing to the clinical signs.

Data Summary and Experimental Protocols

Summary of In Vivo Dosing and Tolerability of FASN Inhibitors
Compound Dose Administration Route Animal Model Observed Tolerability Reference
This compoundUp to 100 mg/kgOral gavageMurine xenograftMinimal to no body weight loss[2]
Orlistat240 mg/kgOral gavageOvarian cancer xenograftNo significant weight loss (<5%)[9]
C75Not SpecifiedNot SpecifiedOb/Ob miceReduced food intake and body weight[10]
Protocol: Preparation of this compound Formulation for Oral Gavage (Corn Oil)
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Corn oil

    • Sterile microcentrifuge tubes

    • Vortexer

    • Water bath at 37°C

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add a small volume of DMSO (approximately 10% of the final volume) to the this compound powder in a microcentrifuge tube.

    • Briefly vortex the mixture.

    • Warm the mixture in a 37°C water bath to aid in dissolution.

    • Add the appropriate volume of corn oil to achieve the final desired concentration (e.g., 5 mg/mL).

    • Vortex thoroughly to ensure a homogenous suspension.

    • Administer to the animals via oral gavage at the desired dose.

Visualizations

Signaling Pathways Affected by FASN Inhibition

FASN_Signaling TVB3166 This compound FASN FASN TVB3166->FASN inhibits Palmitate Palmitate Synthesis FASN->Palmitate Apoptosis Apoptosis FASN->Apoptosis inhibition leads to LipidRafts Lipid Raft Integrity Palmitate->LipidRafts PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway LipidRafts->PI3K_AKT_mTOR maintains BetaCatenin β-catenin Pathway LipidRafts->BetaCatenin maintains CellGrowth Tumor Cell Growth and Survival PI3K_AKT_mTOR->CellGrowth BetaCatenin->CellGrowth InVivo_Toxicity_Workflow Start Start: In Vivo Study with this compound Dosing Daily Dosing (Oral Gavage) Start->Dosing Monitoring Daily Monitoring: - Body Weight - Clinical Signs Dosing->Monitoring ToxicityCheck Toxicity Observed? (e.g., >15% Weight Loss) Monitoring->ToxicityCheck NoToxicity Continue Dosing and Monitoring ToxicityCheck->NoToxicity No ToxicityAction Implement Troubleshooting: - Reduce Dose - Adjust Schedule - Check Formulation ToxicityCheck->ToxicityAction Yes NoToxicity->Dosing Endpoint Study Endpoint NoToxicity->Endpoint ToxicityAction->Dosing ToxicityAction->Endpoint Troubleshooting_Logic Toxicity Toxicity Observed (Weight Loss, Clinical Signs) Dose Is the dose appropriate? Toxicity->Dose Formulation Is the formulation optimal? Dose->Formulation Yes ReduceDose Action: Reduce Dose Dose->ReduceDose No Schedule Is the dosing schedule optimal? Formulation->Schedule Yes ChangeFormulation Action: Change Formulation Formulation->ChangeFormulation No ChangeSchedule Action: Alter Dosing Schedule Schedule->ChangeSchedule No Resolution Toxicity Resolved Schedule->Resolution Yes ReduceDose->Resolution ChangeFormulation->Resolution ChangeSchedule->Resolution

References

Technical Support Center: Ensuring Reproducibility in TVB-3166 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving the Fatty Acid Synthase (FASN) inhibitor, TVB-3166.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally-available, potent, and selective reversible inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is a key enzyme in de novo lipogenesis, the process of synthesizing fatty acids. By inhibiting FASN, this compound disrupts lipid metabolism, which is often upregulated in cancer cells. This disruption leads to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of tumor growth.[1][3] The mechanism of action involves the alteration of lipid raft architecture and the inhibition of critical signaling pathways, including PI3K-AKT-mTOR and β-catenin.[1]

Q2: What are the typical effective concentrations and IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. However, typical values are:

  • Biochemical FASN inhibition: ~42 nM[1][2]

  • Cellular palmitate synthesis inhibition: ~81 nM[1]

  • Cell viability (e.g., in CALU-6 cells): ~61-100 nM[4]

Dose-dependent effects in cellular assays are generally observed in the range of 20-200 nM.[1]

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, the DMSO stock can be further diluted in vehicles like corn oil or a mixture of PEG300, Tween 80, and saline.[2][5] It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of this compound.[2] Stock solutions should be stored at -20°C or -80°C for long-term stability. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[6]

Q4: Are there known mechanisms of resistance to this compound?

A4: While this compound has shown broad anti-tumor activity, the sensitivity of cancer cells can vary. Some factors that may influence sensitivity include the mutational status of genes like KRAS and TP53, the activation state of the AMPK and AKT pathways, and the cellular content of stored lipids.[7] It has been observed that in some patient-derived xenograft (PDX) models, there isn't a clear correlation between FASN expression levels and the response to this compound, suggesting complex resistance mechanisms.[7]

Troubleshooting Guides

Cell Viability Assays (e.g., MTS, MTT)

Issue: High variability between replicate wells.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before plating by gently pipetting up and down. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.

  • Possible Cause 2: Edge effects.

    • Solution: To minimize evaporation from wells on the edge of the plate, fill the outer wells with sterile PBS or media without cells.

  • Possible Cause 3: Inconsistent this compound concentration.

    • Solution: Prepare a serial dilution of this compound in a separate plate or tubes before adding to the cell culture plate. Ensure thorough mixing at each dilution step.

Issue: No dose-dependent effect on cell viability.

  • Possible Cause 1: Incorrect concentration range.

    • Solution: The effective concentration of this compound can be cell-line dependent. Test a broader range of concentrations, for example, from 10 nM to 10 µM, to determine the optimal range for your specific cell line.

  • Possible Cause 2: Cell line is resistant to FASN inhibition.

    • Solution: Consider using a positive control cell line known to be sensitive to this compound, such as CALU-6.[1] Also, verify FASN expression in your cell line.

  • Possible Cause 3: Insufficient incubation time.

    • Solution: The effects of this compound on cell viability are often time-dependent. Extend the incubation period (e.g., from 48 to 72 or 96 hours) to allow for the induction of apoptosis.[1]

Western Blotting for Signaling Pathways (e.g., p-AKT)

Issue: Weak or no signal for phosphorylated proteins (e.g., p-AKT).

  • Possible Cause 1: Inefficient cell lysis and protein extraction.

    • Solution: Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.[1] Keep samples on ice throughout the lysis and extraction process.

  • Possible Cause 2: Low abundance of the phosphorylated protein.

    • Solution: Ensure that the cells are stimulated to induce the signaling pathway of interest if necessary. For some pathways, serum starvation followed by stimulation may be required to see a robust signal.

  • Possible Cause 3: Poor antibody quality.

    • Solution: Use an antibody that has been validated for Western blotting and your specific species of interest. Run a positive control (e.g., lysate from cells known to have high levels of p-AKT) to verify antibody performance.

Issue: Inconsistent protein loading.

  • Possible Cause 1: Inaccurate protein quantification.

    • Solution: Use a reliable protein quantification assay (e.g., BCA assay) and ensure that all samples are within the linear range of the assay.

  • Possible Cause 2: Errors in pipetting.

    • Solution: Use calibrated pipettes and be meticulous when loading samples onto the gel.

  • Solution: Always normalize your protein of interest to a loading control like β-actin or GAPDH to account for any loading inaccuracies.

In Vivo Xenograft Experiments

Issue: High variability in tumor growth within the same treatment group.

  • Possible Cause 1: Inconsistent number of viable tumor cells injected.

    • Solution: Ensure a high percentage of viable cells in your suspension by using a viability stain (e.g., trypan blue) before injection. Keep the cell suspension on ice to maintain viability.

  • Possible Cause 2: Variation in injection site and technique.

    • Solution: Inject the tumor cells subcutaneously into the same flank for all animals. Ensure a consistent injection volume and depth.

  • Possible Cause 3: Animal health and stress.

    • Solution: Monitor the health of the animals regularly. Stress can impact tumor growth and response to treatment.

Issue: Lack of tumor growth inhibition with this compound treatment.

  • Possible Cause 1: Suboptimal dosing or administration route.

    • Solution: this compound is orally bioavailable and typically administered via oral gavage.[1][5] Ensure the correct dose is being administered based on the animal's body weight. Dosing regimens may need to be optimized for different tumor models.

  • Possible Cause 2: Poor drug formulation and solubility.

    • Solution: Ensure that this compound is properly dissolved in the vehicle. If precipitation is observed, vortexing or gentle heating may be necessary.[5] Prepare the formulation fresh daily.

  • Possible Cause 3: Intrinsic resistance of the tumor model.

    • Solution: Some tumor models may be inherently resistant to FASN inhibition.[7] Consider testing this compound in a different, more sensitive xenograft model.

Quantitative Data Summary

Parameter Value Context Reference
IC50 (Biochemical FASN) 42 nMIn vitro biochemical assay[1][2]
IC50 (Cellular Palmitate Synthesis) 81 nMCellular assay[1]
IC50 (Cell Viability - CALU-6) 61 - 100 nM7-day CellTiter-Glo assay[1][4]
Effective Concentration Range 20 - 200 nMDose-dependent effects in various cell lines[1]
In Vivo Dosing (Mice) 30 - 100 mg/kg/dayOral gavage in xenograft models[4]

Experimental Protocols

Cell Viability (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add an equal volume of the 2x this compound serial dilution. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only wells) and normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.

Western Blot for p-AKT (Ser473)
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

    • Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or similar protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed for total AKT and a loading control like β-actin.

Patient-Derived Xenograft (PDX) Model of Colorectal Cancer
  • Tumor Implantation:

    • Obtain fresh tumor tissue from a colorectal cancer patient under appropriate ethical guidelines.

    • Implant small fragments of the tumor subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID).

  • Tumor Growth and Passaging:

    • Monitor the mice for tumor growth. Once the tumors reach a certain size (e.g., >1000 mm³), they can be excised and passaged into new cohorts of mice.

  • Treatment Study:

    • Once the tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare the this compound formulation for oral gavage (e.g., in corn oil).

    • Administer this compound or the vehicle control daily via oral gavage.

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • The tumors can be weighed and processed for further analysis, such as histology, immunohistochemistry, or Western blotting.

Visualizations

FASN_Signaling_Pathway cluster_cell Cancer Cell cluster_PI3K PI3K-AKT-mTOR Pathway cluster_beta_catenin β-catenin Pathway FASN FASN Palmitate Palmitate FASN->Palmitate Lipid_Rafts Lipid Raft Formation Palmitate->Lipid_Rafts PI3K PI3K Lipid_Rafts->PI3K Activation beta_catenin β-catenin Lipid_Rafts->beta_catenin Stabilization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Gene Expression TCF_LEF->Gene_Expression TVB_3166 This compound TVB_3166->FASN Inhibits

Caption: FASN Signaling Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start_vitro Cancer Cell Lines treatment Treat with this compound (Dose-Response) start_vitro->treatment viability Cell Viability Assay (MTS/MTT) treatment->viability western Western Blot (p-AKT, etc.) treatment->western endpoint Endpoint Analysis (Tumor Weight, etc.) start_vivo Tumor Implantation (Xenograft) treatment_vivo Administer this compound (Oral Gavage) start_vivo->treatment_vivo monitoring Monitor Tumor Growth & Animal Health treatment_vivo->monitoring monitoring->endpoint

Caption: General Experimental Workflow for this compound.

References

Validation & Comparative

A Comparative Guide to FASN Inhibitors: TVB-3166 vs. C75

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two prominent Fatty Acid Synthase inhibitors, detailing their mechanisms, efficacy, and experimental validation for researchers and drug development professionals.

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1] While its expression is typically low in most normal adult tissues, it is significantly upregulated in many types of cancer cells to support rapid proliferation and survival.[2] This has made FASN an attractive target for anticancer drug development. This guide provides a detailed comparison of two key FASN inhibitors: TVB-3166, a newer, orally-available inhibitor, and C75, a well-studied first-generation inhibitor.

At a Glance: Key Differences

FeatureThis compoundC75
Mechanism Reversible, selective inhibitor of FASN.[3]Irreversible inhibitor, binds to the β-ketoacyl synthase domain.[4][5]
Oral Availability Yes[3]Limited, often administered via injection in studies.[6]
Potency (IC50) 42 nM (biochemical assay)[3]35 µM (PC3 cells, clonogenic assay)[7]
Selectivity High for FASN.[8][9]Can have off-target effects, including CPT-1 stimulation.[10]
Key Side Effect Generally well-tolerated in preclinical models.[11]Significant weight loss and anorexia.[12][13]
Radiosensitization Does not appear to radiosensitize cancer cells.[5]Enhances radiation-induced killing of cancer cells.[5][7]

In-Depth Comparison: Mechanism and Efficacy

This compound and C75, while both targeting FASN, exhibit distinct pharmacological profiles that influence their therapeutic potential and research applications.

This compound: A Potent and Selective Next-Generation Inhibitor

This compound is an orally-available, reversible, and highly selective inhibitor of FASN.[3][9] Its potency is demonstrated by a low nanomolar IC50 value of 42 nM in biochemical assays and 81 nM for cellular palmitate synthesis.[9] Preclinical studies have shown that this compound induces apoptosis and inhibits tumor growth in various xenograft models at well-tolerated doses.[9][14] A key advantage of this compound and related compounds is the absence of the significant weight loss that is a hallmark of C75 treatment.[9][13]

The mechanism of action for this compound extends beyond simple inhibition of fatty acid synthesis. It has been shown to disrupt the architecture of lipid rafts, which are specialized membrane microdomains crucial for signal transduction.[8][14] This disruption leads to the inhibition of major oncogenic signaling pathways, including PI3K-AKT-mTOR and β-catenin, ultimately leading to tumor cell-specific apoptosis.[8][14]

C75: A First-Generation Tool with Unique Properties

C75 is a synthetic, irreversible inhibitor of FASN that acts as a slow-binding inhibitor.[4][12] It has been instrumental in validating FASN as a therapeutic target. C75 demonstrates cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range (e.g., 35 µM in PC3 prostate cancer cells).[6][7]

A distinguishing feature of C75 is its dual mechanism of action; it not only inhibits FASN but also stimulates carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in fatty acid oxidation.[10] This dual action is thought to contribute to its potent effects on cellular metabolism.[10] However, this also contributes to significant side effects, most notably a rapid and reversible weight loss in animal models, which has limited its clinical development.[12] Interestingly, C75 has been shown to be the only FASN inhibitor among those tested (including this compound and Orlistat) that sensitizes prostate cancer cells to ionizing radiation.[5]

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data available for this compound and C75.

Table 1: General Properties of this compound and C75

PropertyThis compoundC75
Mechanism of Inhibition Reversible[3]Irreversible, slow-binding[4][12]
Target Domain Not specified in provided resultsβ-ketoacyl synthase[5][13]
Oral Availability Yes[3]No
Primary Advantage High potency, selectivity, oral availability, well-tolerated[8][11]Well-characterized research tool, radiosensitizing properties[5][7]
Primary Disadvantage Does not radiosensitize cells[5]Significant in vivo weight loss, lower potency[12][13]

Table 2: In Vitro Potency of this compound and C75

Assay / Cell LineThis compound IC50C75 IC50
Biochemical FASN Assay 42 nM[3]Not specified
Cellular Palmitate Synthesis 81 nM[9]Not specified
PC3 Prostate Cancer Cells Not specified35 µM (clonogenic assay)[7]
LNCaP Prostate Cancer Cells Not specified50 µM (spheroid growth assay)[7]
A375 Melanoma Cells Not specified32.43 µM[7]

Table 3: Cellular and In Vivo Effects of this compound and C75

EffectThis compoundC75
Induction of Apoptosis Yes, in a tumor-cell specific manner[8][14]Yes[4]
Inhibition of PI3K-AKT-mTOR Pathway Yes[8][14]Not specified
Inhibition of β-catenin Pathway Yes[8][14]Not specified
Disruption of Lipid Rafts Yes[8][14]Not specified
In Vivo Tumor Growth Inhibition Yes, in a dose-dependent manner[8][15]Yes[12]
In Vivo Weight Loss No significant weight loss observed[9]Yes, significant and reversible[12]
Radiosensitization No[5]Yes[5][7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the FASN signaling pathway, the distinct mechanisms of this compound and C75, and a typical experimental workflow.

FASN_Signaling_Pathway GFR Growth Factor Receptors (e.g., EGFR, HER2) PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP1c SREBP-1c AKT->SREBP1c activates mTOR->SREBP1c activates FASN_Gene FASN Gene Transcription SREBP1c->FASN_Gene FASN_Protein FASN Protein FASN_Gene->FASN_Protein Palmitate Palmitate FASN_Protein->Palmitate produces AcetylCoA Acetyl-CoA AcetylCoA->FASN_Protein MalonylCoA Malonyl-CoA MalonylCoA->FASN_Protein Signaling Oncogenic Signaling (e.g., β-catenin) Palmitate->Signaling Membrane Membrane Integrity & Lipid Rafts Palmitate->Membrane Proliferation Tumor Cell Proliferation & Survival Signaling->Proliferation Membrane->Proliferation

Caption: FASN signaling pathway in cancer cells.

Inhibitor_Mechanisms cluster_TVB This compound cluster_C75 C75 TVB This compound FASN_TVB FASN Enzyme TVB->FASN_TVB Reversible Inhibition Palmitate_Synth_Blocked_TVB Palmitate Synthesis FASN_TVB->Palmitate_Synth_Blocked_TVB Blocks C75 C75 FASN_C75 FASN Enzyme (β-ketoacyl synthase domain) C75->FASN_C75 Irreversible Inhibition CPT1 CPT-1 C75->CPT1 Stimulates Palmitate_Synth_Blocked_C75 Palmitate Synthesis FASN_C75->Palmitate_Synth_Blocked_C75 Blocks

Caption: Comparative mechanisms of this compound and C75.

Clonogenic_Assay_Workflow Start Seed Cells Treat Treat with FASN Inhibitor (e.g., C75) Start->Treat Irradiate Expose to Ionizing Radiation (X-rays) Treat->Irradiate Incubate Incubate for Colony Formation (10-14 days) Irradiate->Incubate FixStain Fix and Stain Colonies Incubate->FixStain Count Count Colonies (>50 cells) FixStain->Count Analyze Calculate Surviving Fraction & Analyze Data Count->Analyze

Caption: Experimental workflow for a clonogenic assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison.

Clonogenic Survival Assay (for Radiosensitization)

This assay assesses the ability of single cells to proliferate and form colonies after treatment with an inhibitor and/or radiation.

  • Cell Seeding: Plate cells (e.g., PC3 prostate cancer cells) into 6-well plates at a density determined to yield approximately 50-150 colonies per plate for each treatment condition. Allow cells to attach for 24 hours.

  • Treatment: Treat the cells with the FASN inhibitor (e.g., C75 at various concentrations) or vehicle control.

  • Irradiation: Immediately after adding the inhibitor, irradiate the plates with varying doses of X-rays (e.g., 0, 2, 4, 6 Gy).

  • Incubation: Remove the drug-containing medium after 24 hours, replace it with fresh medium, and incubate the cells for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid, then stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Analysis: Calculate the plating efficiency and the surviving fraction for each treatment. The enhancement ratio can be determined by comparing the dose of radiation required to achieve a certain level of cell kill with and without the inhibitor.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol evaluates the anti-tumor efficacy of an inhibitor in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses). Administer the compound as specified (e.g., oral gavage for this compound) daily or on another prescribed schedule.[15]

  • Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x length x width²).[15] Monitor animal body weight and general health throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised and can be used for further analysis (e.g., Western blot, immunohistochemistry).

  • Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Cellular Palmitate Synthesis Assay

This assay directly measures the enzymatic activity of FASN within cells.

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

  • Inhibitor Treatment: Treat cells with various concentrations of the FASN inhibitor (e.g., this compound) for a specified period.

  • Radiolabeling: Add a radiolabeled precursor, such as [¹⁴C]-acetate, to the culture medium and incubate for a period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized fatty acids.

  • Lipid Extraction: Lyse the cells and perform a lipid extraction using a solvent system (e.g., chloroform/methanol).

  • Quantification: Measure the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.

  • Analysis: Normalize the radioactivity counts to the total protein content in each sample. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce palmitate synthesis by 50%.

Conclusion

This compound and C75 represent two distinct generations of FASN inhibitors. C75 has been a valuable research tool, elucidating the role of FASN in cancer and revealing unique biological effects like radiosensitization. However, its challenging side-effect profile, particularly anorexia and weight loss, has impeded its clinical translation.[13]

In contrast, this compound emerges as a promising therapeutic candidate with high potency, selectivity, and oral bioavailability, devoid of the major toxicity concerns associated with C75.[8][9] Its ability to disrupt multiple oncogenic signaling pathways provides a strong rationale for its continued investigation in clinical trials.[16] The choice between these inhibitors depends on the research or therapeutic goal: C75 remains relevant for studies on metabolic reprogramming and radiosensitization, while this compound and its analogs represent the current forefront of clinical FASN inhibitor development.

References

A Head-to-Head Battle in Prostate Cancer Cells: TVB-3166 vs. Orlistat

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Comparison of Two Fatty Acid Synthase (FASN) Inhibitors

For researchers and drug development professionals vested in the oncology landscape, particularly in prostate cancer, the targeting of metabolic pathways has emerged as a promising therapeutic strategy. One key enzyme in this domain is Fatty Acid Synthase (FASN), which is often overexpressed in cancer cells and plays a crucial role in their proliferation and survival. This guide provides a detailed comparison of two FASN inhibitors, TVB-3166 and Orlistat, and their effects on prostate cancer cells, supported by experimental data.

At a Glance: Key Differences and Efficacies

This compound, a potent and selective FASN inhibitor, has demonstrated significant anti-tumor activity in preclinical models of prostate cancer. Orlistat, an FDA-approved drug for obesity, also functions as a FASN inhibitor but exhibits lower potency against prostate cancer cells compared to this compound. This difference in potency is a critical consideration for therapeutic development.

FeatureThis compoundOrlistat
Primary Target Fatty Acid Synthase (FASN)Fatty Acid Synthase (FASN), Pancreatic Lipase
Potency in Prostate Cancer Cells HighModerate to Low
Reported Effects in Prostate Cancer Cells Induces apoptosis, inhibits cell proliferation, disrupts lipid raft architecture, inhibits PI3K-AKT-mTOR signaling.Induces apoptosis, inhibits cell proliferation, arrests cell cycle at G1 phase, inhibits NF-κB signaling.
Clinical Development for Cancer TVB-2640 (an analog) is in clinical trials for various cancers.Not approved for cancer therapy, but its anti-cancer properties are under investigation.

Quantitative Analysis: A Closer Look at the Data

Direct comparative studies highlight the superior cytotoxic effects of this compound in prostate cancer cell lines.

Table 1: Comparative Cytotoxicity of this compound and Orlistat in Prostate Cancer Cell Lines
Cell LineDrugIC50 (µM)AssayReference
PC3This compound~50MTT Assay (24h)
PC3Orlistat~100MTT Assay (24h)
PC3Orlistat80AlamarBlue Assay (48h)
LNCaPThis compound~50MTT Assay (24h)
LNCaPOrlistat>100MTT Assay (24h)

Note: IC50 values are approximate as extracted from graphical data in the cited reference. Direct numerical values were not always provided.

Delving into the Mechanism: Signaling Pathways

Both this compound and Orlistat exert their anti-cancer effects by modulating critical signaling pathways involved in cell growth, survival, and proliferation.

cluster_TVB3166 This compound cluster_Orlistat Orlistat TVB3166 This compound FASN_T FASN TVB3166->FASN_T PI3K_T PI3K FASN_T->PI3K_T AKT_T AKT PI3K_T->AKT_T mTOR_T mTOR AKT_T->mTOR_T Apoptosis_T Apoptosis mTOR_T->Apoptosis_T Orlistat Orlistat FASN_O FASN Orlistat->FASN_O NFkB_O NF-κB FASN_O->NFkB_O Proliferation_O Cell Proliferation NFkB_O->Proliferation_O Apoptosis_O Apoptosis NFkB_O->Apoptosis_O cluster_workflow Experimental Workflow cluster_assays Assays A Prostate Cancer Cell Lines (PC3, LNCaP) B Treatment with This compound or Orlistat (Varying Concentrations) A->B C Incubation (24h or 48h) B->C D MTT / AlamarBlue Assay (Cell Viability) C->D E Flow Cytometry (Apoptosis/Cell Cycle) C->E F Western Blot (Protein Expression) C->F G Data Analysis and Comparison D->G E->G F->G

A Preclinical Head-to-Head: A Comparative Guide to FASN Inhibitors TVB-3166 and TVB-2640

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical profiles of two potent and selective Fatty Acid Synthase (FASN) inhibitors, TVB-3166 and its close analog, TVB-2640 (Denifanstat). While this compound has been extensively utilized in foundational preclinical research, TVB-2640 is the compound that has progressed into clinical development. This document synthesizes available preclinical data to offer an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action and experimental workflows.

At a Glance: Key Preclinical Data

The following tables summarize the quantitative data for this compound and TVB-2640 from various preclinical studies. It is important to note that direct head-to-head comparisons in the same studies are limited. TVB-2640 is an analog of this compound, and their preclinical activity is generally considered to be similar[1][2].

Table 1: In Vitro Activity of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
HeLaCervical CancerPalmitate Synthesis0.060[3]
CALU-6Non-Small Cell Lung CancerPalmitate Synthesis0.081[3]
CALU-6Non-Small Cell Lung CancerCell Viability (CellTiter-Glo)0.061 - 0.10[3]
Multiple Cell LinesVarious Solid TumorsCell Viability (CellTiter-Glo)Dose-dependent cell death observed at 0.2 µM[3]

Table 2: In Vivo Efficacy of this compound and TVB-2640 in Xenograft Models

CompoundTumor ModelAdministrationKey FindingsReference
This compound & TVB-2640COLO-205, HCT-116 (Colon)Once daily oral dosingBoth compounds inhibited xenograft tumor growth.[4]
This compoundPatient-Derived NSCLCOral>80% reduction in tumor growth.[5]
TVB-3664 (analog)Colorectal Cancer PDXOral gavageSignificant decrease in tumor volume in 30% of cases.[5]

Mechanism of Action: FASN Inhibition and Downstream Effects

Both this compound and TVB-2640 are potent and selective inhibitors of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of palmitate. In many cancer cells, there is an increased reliance on FASN for the production of lipids necessary for membrane formation, signaling, and energy storage. Inhibition of FASN leads to a depletion of palmitate, which in turn disrupts multiple oncogenic signaling pathways and induces apoptosis in tumor cells[1][3].

FASN_Inhibition_Pathway Mechanism of Action of this compound and TVB-2640 cluster_input Inputs for Fatty Acid Synthesis cluster_inhibitors FASN Inhibitors cluster_downstream Downstream Effects of FASN Inhibition Acetyl-CoA Acetyl-CoA FASN FASN Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Synthesis This compound This compound This compound->FASN TVB-2640 TVB-2640 TVB-2640->FASN Lipid_Raft_Disruption Disruption of Lipid Rafts Palmitate->Lipid_Raft_Disruption Depletion leads to Signaling_Inhibition Inhibition of Signaling (PI3K-AKT-mTOR, β-catenin) Lipid_Raft_Disruption->Signaling_Inhibition Apoptosis Induction of Apoptosis Signaling_Inhibition->Apoptosis

FASN Inhibition Pathway

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of FASN inhibitors on cancer cell proliferation.

Materials:

  • Cancer cell lines (e.g., CALU-6)

  • Complete culture medium (e.g., Advanced MEM with 1% charcoal-stripped FBS)

  • This compound or TVB-2640 stock solution in DMSO

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period and let them adhere overnight.

  • Prepare serial dilutions of the FASN inhibitor in complete culture medium. The final DMSO concentration should be kept constant across all wells, typically ≤0.5%.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor. Include vehicle control (DMSO) wells.

  • Incubate the plate for a specified period (e.g., 7 days)[3].

  • After the incubation period, bring the plate and its contents to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of FASN inhibitors.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

  • Cancer cell line for implantation (e.g., COLO-205)

  • Matrigel (optional, for subcutaneous injection)

  • This compound or TVB-2640 formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the FASN inhibitor (e.g., TVB-2640) or vehicle control to the respective groups via oral gavage daily[4].

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).

  • Evaluate the anti-tumor efficacy by comparing the tumor growth in the treatment group to the control group.

Experimental_Workflow General Experimental Workflow for FASN Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Culture Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Mechanism_Studies Mechanistic Studies (Western Blot, etc.) Cell_Culture->Mechanism_Studies Xenograft_Model Xenograft Tumor Model Establishment Viability_Assay->Xenograft_Model Promising candidates Drug_Administration Drug Administration (Oral Gavage) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Tumor_Measurement->Endpoint_Analysis

FASN Inhibitor Evaluation Workflow

Conclusion

The preclinical data available for this compound and TVB-2640 demonstrate their potent activity as FASN inhibitors with significant anti-tumor effects in both in vitro and in vivo models. While this compound has been instrumental in elucidating the mechanism of action and identifying responsive cancer types, TVB-2640 has shown a favorable profile for clinical development and is currently being evaluated in clinical trials. The choice between these two molecules for preclinical research may depend on the specific experimental context, with the understanding that they are closely related analogs with comparable biological activity. This guide provides a foundational overview to aid researchers in their study of FASN inhibition as a promising therapeutic strategy in oncology.

References

A Comparative In Vitro Efficacy Analysis of FASN Inhibitors: TVB-3166 vs. Fasnall

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of two prominent Fatty Acid Synthase (FASN) inhibitors, TVB-3166 and fasnall, supported by experimental data and detailed methodologies.

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids, a pathway frequently upregulated in various cancer types to support rapid cell growth and proliferation. This has positioned FASN as a promising therapeutic target for anticancer drug development. Among the numerous FASN inhibitors, this compound and fasnall have garnered significant attention. This guide provides a comprehensive in vitro comparison of their efficacy, mechanism of action, and effects on key cellular processes, drawing upon published experimental data.

Quantitative Efficacy Comparison

The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound and fasnall against FASN and in cellular assays. It is important to note that variations in experimental conditions, such as cell lines and assay methods, can influence IC50 values.

Inhibitor Target IC50 (Biochemical Assay) Cell Line Assay IC50 (Cell-Based Assay) Reference
This compoundFASN42 nMCALU-6 (Lung Cancer)Palmitate Synthesis81 nM[1]
This compoundFASN42 nMCALU-6 (Lung Cancer)Cell Viability61 nM[1]
FasnallFASN3.71 µM-Enzyme Activity-[2]
FasnallLipid Synthesis-HepG2 (Liver Cancer)Acetate Incorporation147 nM[3]
FasnallLipid Synthesis-HepG2 (Liver Cancer)Glucose Incorporation213 nM[3]

Note: A direct head-to-head comparison of IC50 values under identical experimental conditions was not available in the reviewed literature. The data presented is collated from separate studies and should be interpreted with consideration for potential variations in methodology.

Mechanism of Action and Cellular Effects

Both this compound and fasnall are inhibitors of FASN, the key enzyme in de novo fatty acid synthesis. However, their broader mechanisms and cellular consequences exhibit some distinctions.

This compound is a potent, orally-available, and reversible inhibitor of FASN.[4][5] Its inhibition of FASN leads to a depletion of palmitate, a crucial fatty acid for cancer cells. This disruption in lipid metabolism has several downstream effects:

  • Induction of Apoptosis: this compound has been shown to induce programmed cell death in various cancer cell lines.[5][6]

  • Inhibition of Signaling Pathways: The compound disrupts critical oncogenic signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[5]

  • Alteration of Lipid Rafts: By inhibiting palmitate synthesis, this compound alters the architecture of lipid rafts in the cell membrane, which can affect the localization and function of signaling proteins.[7]

Fasnall is a thiophenopyrimidine compound that also selectively inhibits FASN.[3][7][8] Its anti-tumor activity is attributed to the induction of apoptosis.[2][3] Interestingly, recent studies suggest that fasnall may have additional mechanisms of action beyond FASN inhibition. One study identified fasnall as a respiratory Complex I inhibitor, which could contribute to its anticancer effects through a different metabolic pathway.

Experimental Protocols

Cell Viability Assay (CCK-8 Method)

This protocol outlines a common method for assessing cell viability after treatment with FASN inhibitors.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and fasnall stock solutions

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and fasnall in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with untreated cells as a control.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and fasnall stock solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or fasnall for the desired time period.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

Signaling Pathways and Experimental Workflows

FASN_Inhibition_Pathway FASN FASN Palmitate Palmitate FASN->Palmitate CellProliferation Cell Proliferation AcetylCoA Acetyl-CoA AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN LipidRafts Lipid Raft Integrity Palmitate->LipidRafts maintains PI3K_AKT PI3K/AKT/mTOR Pathway Palmitate->PI3K_AKT activates TVB3166 This compound TVB3166->FASN inhibition Apoptosis Apoptosis TVB3166->Apoptosis induces Fasnall Fasnall Fasnall->FASN inhibition Fasnall->Apoptosis induces LipidRafts->PI3K_AKT facilitates PI3K_AKT->CellProliferation promotes

Caption: FASN Inhibition Signaling Cascade.

Cell_Viability_Workflow Start Seed Cells (96-well plate) Treatment Add this compound or Fasnall Start->Treatment Incubation Incubate (48-72h) Treatment->Incubation CCK8 Add CCK-8 Reagent Incubation->CCK8 Incubate2 Incubate (1-4h) CCK8->Incubate2 Read Measure Absorbance (450nm) Incubate2->Read Analysis Calculate Cell Viability Read->Analysis

Caption: Cell Viability Assay Workflow.

Apoptosis_Assay_Workflow Seed Seed Cells (6-well plate) Treat Treat with Inhibitors Seed->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate (15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Apoptosis Assay Workflow.

References

Validating FASN as the Primary Target of TVB-3166: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TVB-3166, a potent and selective Fatty Acid Synthase (FASN) inhibitor, with other alternative FASN inhibitors. We present supporting experimental data and detailed methodologies to validate FASN as the primary target of this compound.

Unveiling the Potency of this compound

This compound is an orally-available, reversible, and selective inhibitor of FASN with demonstrated anti-tumor activity. Its primary mechanism of action is the inhibition of the keto-reductase enzymatic function of FASN, a key enzyme in de novo lipogenesis, which is often upregulated in cancer cells. This inhibition leads to apoptosis, disruption of cell signaling pathways, and ultimately, the hindrance of tumor growth.

The on-target effect of this compound has been confirmed through palmitate rescue assays, where the addition of exogenous palmitate, the product of the FASN-catalyzed reaction, ameliorates the cytotoxic effects of the inhibitor.

Comparative Analysis of FASN Inhibitors

To contextualize the efficacy of this compound, the following table summarizes its performance characteristics alongside other notable FASN inhibitors.

InhibitorTypeTarget Domain(s)IC50 (FASN)Key Characteristics
This compound Small Molecule (Reversible)Ketoacyl Reductase42 nMOrally bioavailable, selective, induces apoptosis, inhibits tumor growth in xenograft models.
C75 Small Molecule (Irreversible)Ketoacyl Synthase, Thioesterase, Acyl Carrier Protein~200 µg/mLSynthetic derivative of Cerulenin, can cause anorexia and weight loss.
Orlistat β-lactone (Irreversible)Thioesterase-FDA-approved for weight loss, also inhibits pancreatic and gastric lipases.
Cerulenin Mycotoxin (Irreversible)Ketoacyl Synthase-Natural product, unstable, and associated with side effects like weight loss.
TVB-3664 Small Molecule (Reversible)Not specified18 nM (human cell palmitate synthesis)Orally available, potent, and selective.
GSK2194069 Small Moleculeβ-ketoacyl Reductase7.7 nMPotent inhibitor with specific action on the KR domain.

Experimental Validation Protocols

The following are detailed methodologies for key experiments used to validate the targeting of FASN by this compound.

FASN Activity Assay (NADPH Oxidation)

This assay measures the enzymatic activity of FASN by monitoring the consumption of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified FASN enzyme or cell lysate containing FASN

  • NADPH

  • Acetyl-CoA

  • Malonyl-CoA

  • Reaction Buffer (e.g., potassium phosphate buffer)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, Acetyl-CoA, and NADPH.

  • Add the FASN enzyme or cell lysate to the wells of the microplate.

  • To initiate the reaction, add Malonyl-CoA to each well.

  • Immediately measure the absorbance at 340 nm at 37°C and continue to record readings at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).

  • The rate of NADPH oxidation is calculated from the decrease in absorbance over time.

  • To test the inhibitory effect of this compound, pre-incubate the enzyme with varying concentrations of the inhibitor before adding Malonyl-CoA.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • This compound

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in the opaque-walled 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or a vehicle control.

  • Incubate the plates for a specified period (e.g., 72-96 hours).

  • Equilibrate the plates to room temperature.

  • Add the CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.

  • Mix the contents to induce cell lysis and stabilize the luminescent signal.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and therefore to the number of viable cells.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as FASN and downstream signaling molecules, in cell lysates.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FASN, anti-p-Akt, anti-β-catenin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the proteins in the cell lysates by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again to remove unbound secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the protein expression level.

Xenograft Tumor Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor induction

  • This compound formulation for oral administration

  • Calipers for tumor measurement

Procedure:

  • Inject cancer cells subcutaneously into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group receives a vehicle.

  • Measure the tumor volume using calipers at regular intervals throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Visualizing the Mechanism of Action

To further illustrate the role of FASN and the impact of its inhibition, the following diagrams depict the FASN signaling pathway and a typical experimental workflow for validating a FASN inhibitor.

FASN_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathways Signaling Pathways cluster_fasn FASN Regulation & Function cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K/AKT/mTOR PI3K/AKT/mTOR Growth Factors->PI3K/AKT/mTOR Hormones Hormones Hormones->PI3K/AKT/mTOR SREBP-1c SREBP-1c PI3K/AKT/mTOR->SREBP-1c MAPK MAPK MAPK->SREBP-1c FASN FASN SREBP-1c->FASN Upregulates Palmitate Palmitate FASN->Palmitate Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN NADPH NADPH NADPH->FASN Membrane Synthesis Membrane Synthesis Palmitate->Membrane Synthesis Protein Palmitoylation Protein Palmitoylation Palmitate->Protein Palmitoylation Cell Proliferation Cell Proliferation Membrane Synthesis->Cell Proliferation β-catenin Signaling β-catenin Signaling Protein Palmitoylation->β-catenin Signaling β-catenin Signaling->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Cell Proliferation->Apoptosis Inhibition This compound This compound This compound->FASN Inhibits

Caption: FASN Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation A Biochemical Assay (FASN Activity) B Cell-Based Assays (Cell Viability, Palmitate Synthesis) A->B C Mechanism of Action (Western Blot for Signaling Proteins) B->C D On-Target Confirmation (Palmitate Rescue Assay) C->D E Xenograft Tumor Model (Efficacy Studies) D->E F Pharmacodynamic Analysis (Tumor & Plasma Biomarkers) E->F End Conclusion: FASN is the primary target F->End Start Hypothesis: This compound targets FASN Start->A

Caption: Experimental Workflow for Validating FASN as the Target of this compound.

Exogenous Palmitate Rescues Cancer Cells from TVB-3166-Induced Cytotoxicity: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of the fatty acid synthase (FASN) inhibitor, TVB-3166, on cancer cells and the reversal of these effects by exogenous palmitate. Experimental data, detailed protocols, and pathway diagrams are presented to support the findings.

Introduction

This compound is a potent and selective, orally-available, and reversible inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of palmitate.[1][2][3] FASN is frequently overexpressed in various human cancers and is associated with tumor progression and poor prognosis.[3][4] this compound exerts its anti-tumor effects by inducing apoptosis, disrupting lipid raft architecture, and inhibiting critical signaling pathways such as PI3K-AKT-mTOR and β-catenin.[4][5] This guide focuses on experiments demonstrating that the cytotoxic effects of this compound are specifically due to the inhibition of palmitate synthesis, as these effects can be rescued by the addition of exogenous palmitate.

This compound and Palmitate Rescue: Experimental Data

A key study by Ventura et al. (2015) demonstrated that the cytotoxic effects of this compound on cancer cells are a direct result of FASN inhibition and the subsequent depletion of intracellular palmitate. This was confirmed through a rescue experiment where the addition of exogenous palmitate to the cell culture medium ameliorated the cell-killing activity of this compound.

The following table summarizes the quantitative data from this study, showcasing the on-target effect of this compound.

Cell LineTreatmentIC50 (µM)Effect on Cell Viability
CALU-6 (Non-small-cell lung cancer)This compound0.10Dose-dependent cell death
CALU-6 (Non-small-cell lung cancer)This compound + 25 µM Palmitate-Ameliorated cell-killing activity[1][6]

Mechanism of Action and Rescue Pathway

The following diagram illustrates the mechanism of action of this compound and the subsequent rescue by exogenous palmitate.

Palmitate_Rescue_Workflow start Start: Seed Cancer Cells treatment Treat with: 1. Vehicle Control 2. This compound 3. This compound + Palmitate start->treatment incubation Incubate (e.g., 72 hours) treatment->incubation assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay analysis Data Analysis: Compare Viability Across Groups assay->analysis end End: Determine Rescue Effect analysis->end Logic_Diagram observation1 This compound induces cancer cell death conclusion Conclusion: This compound's cytotoxic effect is on-target and mediated by palmitate depletion observation1->conclusion observation2 Exogenous palmitate rescues cells from This compound-induced death observation2->conclusion

References

Mimicking Pharmacological Inhibition with Genetic Precision: A Comparative Guide to FASN Targeting

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis of TVB-3166 and Genetic Knockdown of Fatty Acid Synthase

In the landscape of cancer metabolism research, Fatty Acid Synthase (FASN) has emerged as a pivotal therapeutic target. This guide provides a detailed comparison of two primary methodologies for inhibiting FASN function: pharmacological blockade with the clinical-stage inhibitor this compound and genetic knockdown using techniques such as siRNA and shRNA. This resource is intended for researchers, scientists, and drug development professionals seeking to understand the nuances and comparable effects of these two powerful research tools.

Introduction to FASN and its Role in Cancer

Fatty Acid Synthase is the key enzyme responsible for the de novo synthesis of palmitate, a fundamental building block for a variety of cellular lipids. While most normal tissues express low levels of FASN, relying on exogenous fatty acids, many cancer types upregulate FASN to meet the high lipid demand of rapid proliferation, membrane synthesis, and signaling.[1][2] This metabolic reprogramming makes FASN an attractive target for therapeutic intervention. Inhibition of FASN has been shown to induce apoptosis, inhibit tumor growth, and disrupt critical signaling pathways in cancer cells.[3][4]

Mechanisms of FASN Inhibition: A Tale of Two Approaches

This compound: The Pharmacological Approach

This compound is a potent, selective, and orally available small-molecule inhibitor of FASN.[5][6] It acts as a reversible inhibitor, binding to the enzyme and preventing its catalytic activity.[7] This leads to a rapid depletion of intracellular palmitate, triggering a cascade of downstream effects that are detrimental to cancer cell survival.[3]

Genetic Knockdown: The Precision Tool

Genetic knockdown of FASN is typically achieved using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). These RNA molecules are designed to specifically target the FASN mRNA, leading to its degradation and a subsequent reduction in FASN protein expression.[8] This approach offers a high degree of specificity in targeting FASN, providing a valuable tool for validating the on-target effects of pharmacological inhibitors.

Comparative Efficacy: this compound vs. FASN Knockdown

Experimental evidence from various studies indicates that the phenotypic effects of this compound largely mimic those observed with the genetic knockdown of FASN. Both methodologies lead to a significant reduction in cancer cell viability, induction of apoptosis, and alterations in key signaling pathways.

Quantitative Comparison of Effects on Cancer Cells
ParameterMethodCell Line(s)ObservationReference(s)
Cell Viability (IC50) This compoundCALU-6 (Lung)0.10 µM[7]
This compoundHCT116 (Colon)~0.1 µM[9]
FASN siRNAY79, WERI RB1 (Retinoblastoma)Decreased cell viability[8]
FASN shRNAMCF-7 (Breast)Reduced cell viability[10]
Apoptosis This compoundCALU-6 (Lung), 22Rv1 (Prostate)4-5 fold increase in Annexin V staining[7]
This compoundBreast and Prostate Cancer Cell LinesIncrease in apoptosis[1]
FASN siRNAHepG2 (Liver)Increased Bax, caspase-3; Reduced Bcl-2[3]
FASN shRNAHLF (Liver)Augmented apoptosis[4]
Signaling Pathway Modulation This compoundPANC-1 (Pancreatic)Inhibition of PI3K-AKT-mTOR and β-catenin pathways[7]
This compoundMultiple Cancer Cell LinesInhibition of Akt and S6 phosphorylation[11]
FASN siRNARB Cancer CellsDeregulation of EGFR, TGF-beta, MAPK pathways[8]
FASN KnockdownHLF, HepG2 (Liver)Decrease in phosphorylated/activated AKT[4]
Lipid Raft Disruption This compoundCALU-6, COLO-205Disruption of lipid raft architecture[7]
FASN InhibitionBreast and Prostate Cancer Cell LinesAlteration on lipid raft architecture[1]

Signaling Pathways and Experimental Workflows

The inhibition of FASN, either by this compound or genetic knockdown, impacts several critical signaling pathways that are often dysregulated in cancer.

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects cluster_inhibition Points of Intervention GF Growth Factors (EGF, HER2) PI3K_AKT PI3K/AKT Pathway GF->PI3K_AKT MAPK MAPK Pathway GF->MAPK Steroid_Hormones Steroid Hormones FASN FASN Steroid_Hormones->FASN PI3K_AKT->FASN MAPK->FASN Palmitate Palmitate Synthesis FASN->Palmitate Beta_Catenin β-catenin Pathway FASN->Beta_Catenin Cell_Growth Cell Growth & Proliferation FASN->Cell_Growth Apoptosis Apoptosis FASN->Apoptosis Lipid_Rafts Lipid Raft Integrity Palmitate->Lipid_Rafts Lipid_Rafts->Cell_Growth Beta_Catenin->Cell_Growth TVB_3166 This compound TVB_3166->FASN Inhibits siRNA_shRNA siRNA/shRNA siRNA_shRNA->FASN Knockdown

Caption: FASN signaling pathway and points of intervention.

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Downstream Assays Start Cancer Cell Line Control Vehicle Control (DMSO) Start->Control TVB_3166 This compound Treatment Start->TVB_3166 FASN_KD FASN Knockdown (siRNA/shRNA) Start->FASN_KD Viability Cell Viability Assay (e.g., CellTiter-Glo) Control->Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Control->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) Control->Western_Blot Lipidomics Lipidomics Analysis Control->Lipidomics TVB_3166->Viability TVB_3166->Apoptosis_Assay TVB_3166->Western_Blot TVB_3166->Lipidomics FASN_KD->Viability FASN_KD->Apoptosis_Assay FASN_KD->Western_Blot FASN_KD->Lipidomics Data_Analysis Comparative Data Analysis Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Lipidomics->Data_Analysis

Caption: Experimental workflow for comparing FASN targeting methods.

Experimental Protocols

shRNA-Mediated Knockdown of FASN
  • Vector Selection and shRNA Design: Select a suitable lentiviral or retroviral vector containing a fluorescent reporter and a resistance marker. Design shRNA sequences targeting the FASN mRNA using a reputable design tool.

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing vector and packaging plasmids.

  • Virus Titer Determination: Harvest the viral supernatant and determine the viral titer.

  • Transduction: Transduce the target cancer cell line with the lentiviral particles at an appropriate multiplicity of infection.

  • Selection: Select for transduced cells using the appropriate antibiotic.

  • Validation of Knockdown: Assess FASN mRNA and protein levels by qRT-PCR and Western blotting, respectively, to confirm knockdown efficiency.

Western Blot Analysis
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate 20-40 µg of protein lysate on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against FASN, p-AKT, total AKT, cleaved PARP, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: Treat cells with a range of concentrations of this compound or use cells with stable FASN knockdown.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • Reagent Addition: Add CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Lyse the cells by shaking and incubate at room temperature to stabilize the luminescent signal.

  • Measurement: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Lipidomics Analysis
  • Cell Treatment and Harvesting: Treat cells with this compound or use FASN knockdown cells. Harvest and wash the cell pellets.

  • Lipid Extraction: Extract lipids from the cell pellets using a suitable solvent system (e.g., methanol/chloroform).

  • Mass Spectrometry Analysis: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify different lipid species.

  • Data Analysis: Process the raw data to identify changes in the lipid profiles between the different treatment groups.

Conclusion

Both the pharmacological inhibitor this compound and genetic knockdown of FASN serve as robust methods to investigate the role of de novo lipogenesis in cancer. The striking similarity in their cellular and molecular effects validates FASN as a critical therapeutic target. While this compound offers a clinically relevant and scalable approach for therapeutic studies, genetic knockdown remains the gold standard for target validation and mechanistic investigations. This guide provides a foundational framework for researchers to design and interpret experiments aimed at dissecting the multifaceted roles of FASN in malignancy.

References

The Anti-Tumor Efficacy of TVB-3166: A Comparative Analysis Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data reveals the potent anti-tumor activity of TVB-3166, a first-in-class, orally available, and selective inhibitor of Fatty Acid Synthase (FASN), across a spectrum of cancer types. This guide synthesizes available quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to provide a valuable resource for researchers, scientists, and drug development professionals.

This compound has demonstrated significant efficacy in inducing apoptosis and inhibiting tumor growth in various malignancies, including but not limited to, breast, prostate, lung, colorectal, ovarian, and pancreatic cancers.[1][2][3] Its mechanism of action is centered on the inhibition of FASN, an enzyme overexpressed in many tumors and crucial for the synthesis of palmitate, a key component for cancer cell proliferation and survival.[1][4] By disrupting de novo lipogenesis, this compound remodels cell membranes, leading to the suppression of critical oncogenic signaling pathways such as PI3K-AKT-mTOR and β-catenin.[3][4]

Comparative In Vitro Anti-Tumor Activity of this compound

The in vitro potency of this compound has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, highlight its effectiveness at nanomolar concentrations in various cancer types.

Cancer TypeCell LineIC50 (µM)Reference
Biochemical Assay Human FASN0.042[3][5]
Cellular Palmitate Synthesis CALU-60.081[3][5]
Non-Small Cell Lung Cancer CALU-60.061 - 0.10[3][5]
Prostate Cancer LNCaP-LN3Not explicitly stated, but effective at tested concentrations[6]
Oral Squamous Cell Carcinoma SCC-9 ZsG / LN-1ASignificant reduction in viability
Colorectal Cancer HCT116 / HT29Effective in inducing apoptosis
Breast Cancer MDA-MB-468Inhibition of β-catenin and AKT signaling[1]
Ovarian Cancer OVCAR-8Inhibition of colony growth[3]

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment. The data presented is a synthesis from multiple preclinical studies.

In Vivo Tumor Growth Inhibition

Preclinical xenograft models have consistently demonstrated the in vivo anti-tumor activity of this compound. Oral administration of this compound has been shown to be well-tolerated and results in significant tumor growth inhibition and, in some cases, tumor regression.[5]

Cancer ModelDosingTumor Growth Inhibition (TGI)Key FindingsReference
Pancreatic Cancer Xenograft (PANC-1) 30, 60, 100 mg/kg, oral, once dailyDose-dependent inhibitionSignificant TGI at all doses.[7]
Ovarian Cancer Xenograft (OVCAR-8) 30, 60, 100 mg/kg, oral, once dailyDose-dependent inhibitionSignificant TGI at all doses.[7]
Non-Small Cell Lung Cancer (NSCLC) Xenograft (CALU6) 60 mg/kg, oral, once daily (in combination with paclitaxel)Tumor RegressionSynergistic effect with paclitaxel.[2]
NSCLC Patient-Derived Xenograft (CTG-0165_P+6) 60 mg/kg, oral, once daily (in combination with paclitaxel)Tumor RegressionEnhanced efficacy with paclitaxel.[2]
NSCLC Xenograft (A549) 60 mg/kg, oral, once daily (in combination with paclitaxel or docetaxel)76% (with paclitaxel), 81% (with docetaxel)Significant enhancement of taxane efficacy.[2]
Prostate Cancer Xenograft (22RV1) Not specified (in combination with Paclitaxel)97% (amplified effect)Suppressed tumor growth.[2]

Signaling Pathways and Experimental Workflows

The anti-tumor effects of this compound are mediated through the disruption of key signaling pathways crucial for cancer cell survival and proliferation.

FASN_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipid Rafts Lipid Rafts Growth Factor Receptors (e.g., EGFR, ErbB2) Growth Factor Receptors (e.g., EGFR, ErbB2) Lipid Rafts->Growth Factor Receptors (e.g., EGFR, ErbB2) Localizes PI3K PI3K Growth Factor Receptors (e.g., EGFR, ErbB2)->PI3K FASN FASN Palmitate Palmitate FASN->Palmitate Synthesizes This compound This compound This compound->FASN Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Palmitate->Lipid Rafts Maintains Architecture AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR β-catenin β-catenin AKT->β-catenin Activates Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival Gene Expression Gene Expression β-catenin->Gene Expression Gene Expression->Cell Proliferation Gene Expression->Cell Survival

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay Western Blot Western Blot This compound Treatment->Western Blot Colony Formation Assay Colony Formation Assay This compound Treatment->Colony Formation Assay Xenograft Model Xenograft Model This compound Administration This compound Administration Xenograft Model->this compound Administration Tumor Volume Measurement Tumor Volume Measurement This compound Administration->Tumor Volume Measurement Pharmacodynamic Analysis Pharmacodynamic Analysis This compound Administration->Pharmacodynamic Analysis

Caption: Preclinical Evaluation Workflow.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a dose range of this compound or vehicle control for a specified period (e.g., 7 days).[5]

  • Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Luminescence is measured using a plate reader, and the results are normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated from the dose-response curves.

Western Blot Analysis
  • Cell Lysis: Following treatment with this compound, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[8]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., p-AKT, p-S6, β-catenin, PARP) overnight at 4°C.[5][9]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

Xenograft Tumor Models
  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).[7]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150–200 mm³), at which point the animals are randomized into treatment and control groups.[7]

  • Drug Administration: this compound is administered orally, typically once daily, at specified doses. The vehicle control group receives the formulation without the active drug.[7]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. At the end of the study, tumors may be excised for pharmacodynamic analysis.[5]

References

Cross-Validation of TVB-3166: Efficacy in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the performance of TVB-3166, a first-in-class, orally bioavailable, and selective inhibitor of Fatty Acid Synthase (FASN), in patient-derived xenograft (PDX) models of cancer. The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's preclinical efficacy and its mechanism of action, supported by experimental data from peer-reviewed studies.

Introduction to this compound and FASN Inhibition

Fatty Acid Synthase (FASN) is a critical enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid. In many cancers, FASN is overexpressed and has been identified as a metabolic oncogene crucial for tumor growth and survival.[1][2] this compound is a potent and selective inhibitor of FASN, demonstrating a reversible mechanism of action.[3][4] By blocking FASN, this compound disrupts essential cellular processes in cancer cells, including lipid metabolism, signaling pathways, and membrane structure, ultimately leading to apoptosis.[4][5][6]

Efficacy of this compound in Patient-Derived Xenografts

Patient-derived xenografts (PDX), where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered a more clinically relevant preclinical model than traditional cell-line xenografts.[7] Several studies have evaluated the anti-tumor activity of this compound in various PDX models.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating this compound in patient-derived xenograft models.

Table 1: Monotherapy Efficacy of this compound in Non-Small-Cell Lung Cancer (NSCLC) PDX Models

PDX ModelCancer TypeTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
CTG-0165AdenocarcinomaThis compound (60 mg/kg)Once daily, oral gavage87%[5]
CTG-0160AdenocarcinomaThis compound (60 mg/kg)Once daily, oral gavage50%[5]
CTG-0743AdenocarcinomaThis compound (60 mg/kg)Once daily, oral gavage47%[5]

Table 2: Combination Therapy Efficacy of this compound in a NSCLC PDX Model

PDX ModelCancer TypeTreatmentDosing ScheduleOutcomeReference
CTG-0165_P+6AdenocarcinomaThis compound (60 mg/kg) + Paclitaxel (10 mg/kg)This compound: Once daily, oral gavage; Paclitaxel: Once every 4 days, intravenousTumor Regression[8]

Table 3: Efficacy of a this compound Analog (TVB-3664) in Colorectal Cancer (CRC) PDX Models

Cancer TypeTreatmentOutcomeReference
Colorectal CancerTVB-3664 (analog of this compound)Significant decrease in tumor volume in 30% of the nine CRC PDX models tested.[7]

Signaling Pathways and Mechanism of Action

The anti-tumor effects of this compound are mediated through the inhibition of FASN, which in turn disrupts multiple downstream signaling pathways critical for cancer cell proliferation and survival.

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fasn FASN Regulation & Synthesis cluster_downstream Downstream Effects Growth Factors Growth Factors EGFR EGFR Growth Factors->EGFR Hormones Hormones HER2 HER2 Hormones->HER2 FASN FASN EGFR->FASN Upregulation HER2->FASN Upregulation Palmitate Palmitate FASN->Palmitate Synthesis Apoptosis Apoptosis FASN->Apoptosis Inhibition of FASN leads to Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Palmitate->PI3K/AKT/mTOR Pathway Activation β-catenin Pathway β-catenin Pathway Palmitate->β-catenin Pathway Activation Lipid Raft Integrity Lipid Raft Integrity Palmitate->Lipid Raft Integrity Maintenance Cell Proliferation Cell Proliferation PI3K/AKT/mTOR Pathway->Cell Proliferation β-catenin Pathway->Cell Proliferation Lipid Raft Integrity->Cell Proliferation Gene Expression Gene Expression This compound This compound This compound->FASN Inhibition

Caption: FASN Signaling Pathway and Inhibition by this compound.

Inhibition of FASN by this compound leads to the downregulation of key oncogenic signaling pathways, including PI3K-AKT-mTOR and β-catenin.[5][6] This disruption, coupled with altered lipid raft architecture, culminates in the induction of apoptosis in cancer cells.[4]

Experimental Protocols

The following provides a generalized methodology for the evaluation of this compound in patient-derived xenograft models, based on the referenced studies.

PDX_Workflow cluster_establishment PDX Model Establishment cluster_treatment Treatment Phase cluster_analysis Analysis Patient_Tumor_Tissue Patient Tumor Tissue (e.g., NSCLC, CRC) Implantation Subcutaneous Implantation into Immunodeficient Mice Patient_Tumor_Tissue->Implantation Tumor_Growth Tumor Growth to Passaging Size Implantation->Tumor_Growth Passaging Serial Passaging in Mice Tumor_Growth->Passaging Tumor_Bearing_Mice Establishment of Cohorts (Tumor size ~150-200 mm³) Passaging->Tumor_Bearing_Mice Treatment_Groups Randomization into Treatment Groups (Vehicle, this compound, Combination) Tumor_Bearing_Mice->Treatment_Groups Dosing Drug Administration (e.g., Oral Gavage) Treatment_Groups->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring Endpoint Study Endpoint (e.g., Tumor Growth Delay) Monitoring->Endpoint Tissue_Harvest Tumor and Tissue Harvesting Endpoint->Tissue_Harvest Analysis_Methods Pharmacodynamic Analysis (Western Blot, Mass Spectrometry) Biomarker Analysis Tissue_Harvest->Analysis_Methods

Caption: Experimental Workflow for this compound Evaluation in PDX Models.

Key Methodological Details:
  • PDX Model Establishment: Tumor fragments from consenting patients are subcutaneously implanted into immunodeficient mice (e.g., NOD-SCID). Once tumors reach a specific volume, they are harvested and can be serially passaged for cohort expansion.[7]

  • Study Initiation: When tumors in the experimental cohorts reach a mean size of 150-200 mm³, animals are randomized into treatment groups.[5][9]

  • Drug Administration: this compound is typically administered once daily via oral gavage at doses ranging from 30 to 100 mg/kg.[9] For combination studies, the second agent is administered according to its established protocol.[8]

  • Monitoring and Endpoints: Tumor volume and mouse body weight are monitored regularly. The primary endpoint is often tumor growth inhibition, calculated as the percentage difference in tumor volume between treated and vehicle control groups.[5]

  • Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and plasma can be collected for analysis of drug concentration, target engagement (e.g., FASN expression), and downstream signaling pathway modulation (e.g., phosphorylation of AKT).[9]

Conclusion

The cross-validation of this compound in patient-derived xenograft models provides strong preclinical evidence for its anti-tumor efficacy across different cancer types, particularly in non-small-cell lung cancer. The data consistently demonstrates significant tumor growth inhibition with a favorable safety profile in these models. The well-defined mechanism of action, involving the disruption of critical cancer-related signaling pathways, further supports its development as a promising therapeutic agent. The experimental workflows and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret future studies with this compound and other FASN inhibitors.

References

Unlocking Synergistic Potential: A Comparative Analysis of TVB-3166 in Combination with Taxanes and Other Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the synergistic effects of the novel Fatty Acid Synthase (FASN) inhibitor, TVB-3166, reveals promising therapeutic combinations with both taxanes and other classes of chemotherapeutic agents. This guide provides a comprehensive comparison of preclinical data, offering researchers and drug development professionals valuable insights into the potential of FASN inhibition to enhance existing cancer therapies.

This compound, an orally available and selective inhibitor of FASN, has demonstrated significant anti-tumor activity in various preclinical models.[1][2] Its mechanism of action, which involves the disruption of lipid metabolism crucial for cancer cell proliferation and survival, also appears to sensitize cancer cells to the cytotoxic effects of other drugs.[1][2] This analysis focuses on the synergistic potential of this compound with two major classes of chemotherapeutics: taxanes (microtubule stabilizers) and other microtubule-destabilizing agents.

Quantitative Analysis of Synergistic Efficacy

The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a direct comparison of the synergistic effects of this compound with different chemotherapeutic agents.

In Vitro Synergy in Cancer Cell Lines
Cell LineChemotherapeutic AgentThis compound ConcentrationChemotherapeutic ConcentrationSynergy Score (Bliss Model)Key Findings & Reference
PC3-TxR (Taxane-Resistant Prostate Cancer)Docetaxel10 µM50 nMUp to 97Drastically reduced cell viability to 3% of control, where single agents had minimal effect.[3]
DU145-TxR (Taxane-Resistant Prostate Cancer)DocetaxelNot specifiedNot specifiedUp to 65Significant synergy observed, though lower than in PC3-TxR cells.[3]
PC3-TxR (Taxane-Resistant Prostate Cancer)VinblastineNot specifiedNot specified~90High synergy with a microtubule-destabilizing agent.[3]
PC3-TxR (Taxane-Resistant Prostate Cancer)VincristineNot specifiedNot specified~91Strong synergistic interaction observed.[3]
PC3-TxR (Taxane-Resistant Prostate Cancer)VinorelbineNot specifiedNot specifiedUp to 86Demonstrates broad synergy with vinca alkaloids.[3]
PC3 (Parental Prostate Cancer)VinblastineNot specifiedNot specifiedUp to 31Synergy also observed in parental, non-resistant cells, albeit at a lower level.[3]
22Rv1 (Prostate Cancer)Paclitaxel0.1 µM1 nMIncreased inhibitionGreater inhibition of colony growth compared to either agent alone.[4]
CALU-6 (Non-Small-Cell Lung Cancer)Paclitaxel0.1 µM3 nMNear complete inhibitionCombination almost completely inhibited colony growth.[4]
In Vivo Synergy in Xenograft Models
Xenograft ModelChemotherapeutic AgentThis compound DosingChemotherapeutic DosingTumor Growth Inhibition (TGI)Key Findings & Reference
A549 (Non-Small-Cell Lung Cancer)Paclitaxel60 mg/kg, oral, daily10 mg/kg, IV, every 4 days76%Significantly enhanced anti-tumor efficacy compared to single agents.[5][6]
A549 (Non-Small-Cell Lung Cancer)Docetaxel60 mg/kg, oral, daily8 or 6 mg/kg, IV, every 7 days81%High level of tumor growth inhibition with the combination.[5][6]
CALU-6 (Non-Small-Cell Lung Cancer)Paclitaxel60 mg/kg, oral, daily10 mg/kg, IV, every 4 daysTumor RegressionCombination treatment led to significant tumor regression.[5][6]
Patient-Derived NSCLCPaclitaxel60 mg/kg, oral, daily10 mg/kg, IV, every 4 daysTumor RegressionSignificant tumor regression observed in a patient-derived model.[5]
22RV1 (Prostate Cancer)PaclitaxelNot specifiedNot specified97% amplification of effectThe combination significantly amplified the anti-tumor effect.[4][5]

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of this compound with taxanes is attributed to its impact on microtubule dynamics. FASN inhibition by this compound has been shown to decrease the palmitoylation of tubulin, a post-translational modification that affects microtubule stability.[1][7] This disruption of microtubule organization appears to sensitize cancer cells to the effects of microtubule-targeting agents.[1][7]

G cluster_0 This compound Action cluster_1 Downstream Effects cluster_2 Chemotherapeutic Synergy This compound This compound FASN FASN This compound->FASN inhibits Tubulin Palmitoylation Tubulin Palmitoylation Cell Signaling (PI3K/AKT, β-catenin) Cell Signaling (PI3K/AKT, β-catenin) Palmitate Synthesis Palmitate Synthesis FASN->Palmitate Synthesis catalyzes Palmitate Synthesis->Tubulin Palmitoylation required for Palmitate Synthesis->Cell Signaling (PI3K/AKT, β-catenin) supports Microtubule Organization Microtubule Organization Tubulin Palmitoylation->Microtubule Organization maintains Apoptosis Apoptosis Microtubule Organization->Apoptosis Taxanes Taxanes Microtubule Organization->Taxanes stabilized by Microtubule-Destabilizing Agents Microtubule-Destabilizing Agents Microtubule Organization->Microtubule-Destabilizing Agents destabilized by Cell Signaling (PI3K/AKT, β-catenin)->Apoptosis Enhanced Apoptosis Enhanced Apoptosis Apoptosis->Enhanced Apoptosis Taxanes->Enhanced Apoptosis Microtubule-Destabilizing Agents->Enhanced Apoptosis

Caption: this compound signaling pathway and synergy with chemotherapeutics.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies.

In Vitro Cell Viability and Synergy Analysis
  • Cell Culture: Cancer cell lines were cultured in appropriate media, with taxane-resistant cells maintained in media containing paclitaxel to preserve their resistance phenotype.[3]

  • Cell Viability Assay: Cells were seeded in 96-well plates and treated with various concentrations of this compound, the chemotherapeutic agent, or a combination of both for 72 hours. Cell viability was assessed using a water-soluble tetrazolium salt (WST) assay, such as the CCK-8 assay, which measures metabolic activity.[3]

  • Synergy Calculation: The data from the cell viability assays were analyzed using software like Combenefit, which calculates synergy scores based on models such as the Bliss independence model. A synergy score significantly greater than zero indicates a synergistic effect.[3]

Soft Agar Colony Formation Assay
  • Assay Setup: Cells were suspended in a low-concentration agarose solution and plated on top of a solidified higher-concentration agarose layer in culture dishes.

  • Treatment: The cells were treated with this compound, paclitaxel, or the combination.

  • Analysis: After several weeks of incubation, the number and size of the colonies formed were quantified to assess anchorage-independent growth.[4]

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice were subcutaneously injected with human cancer cells to establish tumors.[5][6]

  • Treatment Administration: Once tumors reached a specified volume, mice were randomized into treatment groups. This compound was administered orally, typically on a daily schedule, while taxanes were administered intravenously at less frequent intervals.[5][6]

  • Efficacy Evaluation: Tumor volumes were measured regularly throughout the study. The primary endpoint was tumor growth inhibition (TGI), calculated as the percentage difference in tumor volume between treated and control groups. In some cases, tumor regression was observed.[5][6]

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Viability Assay Viability Assay Drug Treatment->Viability Assay Synergy Analysis Synergy Analysis Viability Assay->Synergy Analysis Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization & Treatment Randomization & Treatment Tumor Growth->Randomization & Treatment Tumor Measurement Tumor Measurement Randomization & Treatment->Tumor Measurement Efficacy Analysis Efficacy Analysis Tumor Measurement->Efficacy Analysis

Caption: Experimental workflows for in vitro and in vivo synergy studies.

Conclusion

The available preclinical data strongly support the synergistic interaction between the FASN inhibitor this compound and microtubule-targeting chemotherapeutics. The synergy is particularly pronounced with taxanes in taxane-resistant cancer models, suggesting a potential strategy to overcome acquired resistance. Furthermore, the synergistic effects observed with microtubule-destabilizing agents like vinca alkaloids indicate a broader applicability of this combination therapy. These findings provide a solid rationale for the continued clinical investigation of FASN inhibitors in combination with various chemotherapeutic regimens for the treatment of a wide range of cancers. A clinical trial of a related FASN inhibitor, TVB-2640, in combination with paclitaxel has already shown promising responses in heavily pre-treated breast cancer patients.

References

A Comparative Analysis of Gene Expression Changes Induced by Different FASN Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of FASN Inhibitor Effects on Gene Expression

Fatty Acid Synthase (FASN) is a critical enzyme in de novo lipogenesis, a process frequently upregulated in various cancers to meet the demands of rapid cell proliferation and membrane synthesis. Consequently, FASN has emerged as a promising therapeutic target. A variety of small molecule inhibitors have been developed to block FASN activity, each with distinct mechanisms and cellular effects. Understanding the differential impact of these inhibitors on gene expression is crucial for optimizing their therapeutic application and for the development of novel anti-cancer strategies.

Data Presentation: A Comparative Look at Gene Expression

The following table summarizes the reported changes in the expression of key genes in breast cancer cell lines following treatment with the FASN inhibitors Cerulenin and Orlistat. It is important to note that the data are compiled from separate studies, and experimental conditions such as cell line, drug concentration, and treatment duration may vary, which could influence the observed gene expression changes.

GeneFASN InhibitorCell LineFold ChangeBiological ProcessReference
HER2 (erbB-2) CeruleninSK-Br-3DownregulatedOncogene, Cell Proliferation[1]
PEA3 CeruleninSK-Br-3UpregulatedTranscriptional Repressor of HER2[1]
FASN OrlistatMDA-MB-231DownregulatedFatty Acid Synthesis[2]
VEGFA OrlistatSK-MEL-25UpregulatedAngiogenesis[3]

Note: The table presents a selection of genes reported in the cited literature. The absence of a gene for a particular inhibitor does not necessarily mean it is not affected, but rather that it was not reported in the referenced study.

Experimental Protocols

The methodologies employed in the cited studies to assess gene expression changes are crucial for interpreting the data. Below are summaries of the experimental protocols used.

Study on Cerulenin (and C75) in HER2-Overexpressing Cancer Cells[1]
  • Cell Lines: Human breast cancer cell lines SK-Br-3 and ovarian cancer cells.

  • FASN Inhibitors: Cerulenin and C75.

  • Treatment: Cells were treated with pharmacological inhibitors for various time points.

  • RNA Interference (RNAi): To specifically silence the FASN gene, SK-Br3 cells were transfected with siRNA targeting FASN mRNA.

  • Gene Expression Analysis:

    • Western Blot Analysis: To determine the protein expression levels of FASN and HER2.

    • Reverse Transcription-PCR (RT-PCR): To measure HER2 and PEA3 mRNA levels.

Study on Orlistat in various cancer cell lines[3]
  • Cell Lines: B16-F10 melanoma, SK-MEL-25 melanoma, and SCC-9 oral squamous carcinoma cells.

  • FASN Inhibitors: Orlistat and Cerulenin.

  • Treatment: Cells were treated with the inhibitors for 24 hours.

  • Gene Expression Analysis:

    • Quantitative RT-PCR (qRT-PCR): To analyze the expression of total VEGFA and its different isoforms.

Visualization of Key Pathways and Workflows

To visually represent the processes involved in studying FASN inhibitors and their effects, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Analyzing FASN Inhibitor Effects cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular Analysis cluster_data Data Interpretation start Cancer Cell Lines (e.g., MCF-7, SK-Br-3) treatment Treatment with FASN Inhibitors (e.g., Cerulenin, Orlistat) start->treatment control Vehicle Control start->control rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction control->rna_extraction control->protein_extraction gene_expression Gene Expression Analysis (qRT-PCR, Microarray, RNA-seq) rna_extraction->gene_expression protein_expression Protein Expression Analysis (Western Blot) protein_extraction->protein_expression diff_expression Differential Gene Expression Analysis gene_expression->diff_expression phenotype Correlation with Cellular Phenotype (Apoptosis, Proliferation) protein_expression->phenotype pathway_analysis Pathway Enrichment Analysis diff_expression->pathway_analysis pathway_analysis->phenotype

Caption: Generalized experimental workflow for analyzing gene expression changes induced by FASN inhibitors.

G Simplified HER2 Signaling Pathway and FASN Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR FASN_node FASN mTOR->FASN_node Upregulates Proliferation Cell Proliferation & Survival FASN_node->Proliferation Supports FASN_inhibitor FASN Inhibitors (e.g., Cerulenin) FASN_inhibitor->HER2 Downregulates Expression FASN_inhibitor->FASN_node Inhibits

Caption: Impact of FASN inhibitors on the HER2 signaling pathway.

Conclusion

The available evidence suggests that different FASN inhibitors can modulate the expression of key genes involved in cancer progression, including oncogenes like HER2 and genes related to angiogenesis such as VEGFA.[1][3] Cerulenin has been shown to downregulate the expression of the HER2 oncogene, a significant finding for HER2-positive breast cancers.[1] Orlistat, on the other hand, has been reported to upregulate VEGFA, which could have implications for tumor angiogenesis.[3]

The comparative analysis presented here is based on a synthesis of existing literature and highlights the need for direct, controlled studies that compare the transcriptomic effects of multiple FASN inhibitors in the same experimental system. Such studies would provide a more definitive understanding of the unique and overlapping mechanisms of these promising anti-cancer agents, paving the way for more informed clinical strategies and the development of next-generation FASN-targeted therapies. Researchers are encouraged to consult the original publications for detailed experimental conditions and a comprehensive list of gene expression changes.

References

Validating the Effect of TVB-3166 on Microtubule Dynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fatty acid synthase (FASN) inhibitor TVB-3166's effect on microtubule dynamics against established microtubule-targeting agents, paclitaxel and vincristine. The information presented is supported by experimental data to aid in the evaluation and potential application of this compound in research and drug development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer therapies. This guide explores the distinct mechanism of this compound, a FASN inhibitor that indirectly influences microtubule stability, and compares its effects to the direct actions of paclitaxel, a microtubule stabilizer, and vincristine, a microtubule destabilizer.

Mechanism of Action

This compound: This compound inhibits FASN, an enzyme responsible for the synthesis of palmitate. By blocking FASN, this compound reduces the levels of palmitate, a fatty acid crucial for the post-translational modification of various proteins, including tubulin.[1] The resulting decrease in tubulin palmitoylation disrupts normal microtubule organization and function.[1]

Paclitaxel: As a microtubule-stabilizing agent, paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[2] This leads to the formation of abnormally stable and non-functional microtubules, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Vincristine: In contrast, vincristine is a microtubule-destabilizing agent. It binds to tubulin dimers, inhibiting their polymerization into microtubules.[4][5] This disruption of microtubule assembly leads to the disassembly of the mitotic spindle, mitotic arrest, and ultimately, cell death.[6]

Comparative Data Presentation

The following tables summarize the cytotoxic effects of this compound, paclitaxel, and vincristine across various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of this compound in Cancer Cell Lines
Cell Line IC50 (µM)
CALU-6 (Non-small-cell lung)0.1
22Rv1 (Prostate)Not specified, but effective at 0.1 µM
PC3-TxR (Taxane-resistant Prostate)Not specified, used in combination studies
DU145-TxR (Taxane-resistant Prostate)Not specified, used in combination studies
Table 2: IC50 Values of Paclitaxel in Cancer Cell Lines
Cell Line IC50
SK-BR-3 (Breast)Not specified, graphical data available
MDA-MB-231 (Breast)Not specified, graphical data available
T-47D (Breast)Not specified, graphical data available
Human Lung Cancer Cell Lines (Median)>32 µM (3h), 9.4 µM (24h), 0.027 µM (120h)
Table 3: IC50 Values of Vincristine in Human Cancer Cell Lines
Cell Line IC50
Various Cancer Cell LinesData available in ng/ml
Normal Human LymphocytesHigher IC50 compared to paclitaxel

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of these compounds are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

  • Reagents: Purified tubulin, GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compounds.

  • Procedure:

    • On ice, prepare a reaction mixture containing tubulin and GTP in polymerization buffer.

    • Add the test compound (this compound, paclitaxel, or vincristine) or vehicle control.

    • Transfer the mixture to a pre-warmed 37°C microplate reader.

    • Measure the change in absorbance at 340 nm over time (typically 60 minutes) in kinetic mode. An increase in absorbance indicates microtubule polymerization.

Immunofluorescence Microscopy of Microtubules

This technique visualizes the microtubule network within cells.

  • Cell Culture: Plate cells on coverslips and allow them to adhere.

  • Treatment: Treat cells with the desired concentration of this compound, paclitaxel, vincristine, or vehicle for the specified duration.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS).

    • Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against α-tubulin or β-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Culture and treat cells with the test compounds as described above.

  • Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol while vortexing gently.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in G0/G1, S, and G2/M phases.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.

FASN_Inhibition_Pathway cluster_effect Effect TVB3166 This compound FASN FASN TVB3166->FASN Inhibits Disruption Disruption Palmitate Palmitate Synthesis FASN->Palmitate Catalyzes Tubulin_Palmitoylation Tubulin Palmitoylation Palmitate->Tubulin_Palmitoylation Microtubule_Organization Microtubule Organization Tubulin_Palmitoylation->Microtubule_Organization Maintains Microtubule_Organization->Disruption

Caption: this compound inhibits FASN, disrupting microtubule organization.

Microtubule_Targeting_Agents_Workflow cluster_stabilizer Microtubule Stabilizer cluster_destabilizer Microtubule Destabilizer Paclitaxel Paclitaxel Tubulin_Polymerization_P Tubulin Polymerization (Promotes) Paclitaxel->Tubulin_Polymerization_P Microtubule_Stabilization Microtubule Stabilization Tubulin_Polymerization_P->Microtubule_Stabilization Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Stabilization->Cell_Cycle_Arrest Vincristine Vincristine Tubulin_Polymerization_V Tubulin Polymerization (Inhibits) Vincristine->Tubulin_Polymerization_V Microtubule_Destabilization Microtubule Destabilization Tubulin_Polymerization_V->Microtubule_Destabilization Microtubule_Destabilization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Comparative mechanisms of microtubule targeting agents.

Experimental_Workflow cluster_assays Validation Assays Start Cancer Cell Lines Treatment Treat with this compound, Paclitaxel, or Vincristine Start->Treatment Tubulin_Assay Tubulin Polymerization Assay Treatment->Tubulin_Assay IF_Microscopy Immunofluorescence Microscopy Treatment->IF_Microscopy Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis and Comparison Tubulin_Assay->Data_Analysis IF_Microscopy->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: Experimental workflow for validating microtubule effects.

References

A Head-to-Head Comparison of FASN Inhibitors: TVB-3166 vs. Cerulenin

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Oncology and Drug Development

In the landscape of cancer metabolism research, the inhibition of Fatty Acid Synthase (FASN) has emerged as a promising therapeutic strategy. FASN, a key enzyme in de novo fatty acid synthesis, is overexpressed in many cancers and is associated with tumor growth, survival, and resistance to therapy. This guide provides a detailed head-to-head comparison of two prominent FASN inhibitors: TVB-3166, a clinical-stage, reversible inhibitor, and cerulenin, a widely studied natural product and irreversible inhibitor. This comparison is intended for researchers, scientists, and drug development professionals to provide objective data and methodologies to inform their research.

At a Glance: Key Differences

FeatureThis compoundCerulenin
Mechanism of Action Reversible, potent, and selective inhibitor of the β-ketoacyl reductase (KR) domain of FASN.[1]Irreversibly binds to the ketoacyl synthase (KS) domain of FASN.[2]
Selectivity Highly selective for FASN.[1]Less selective, also inhibits other enzymes involved in fatty acid and sterol biosynthesis.[2]
Clinical Development In clinical trials for various cancers.Primarily a research tool due to toxicity and poor pharmacokinetic properties.[1]
Oral Bioavailability Orally available.[1]Limited oral bioavailability.

Performance Data: A Quantitative Comparison

The following tables summarize the in vitro efficacy of this compound and cerulenin across various cancer cell lines. Data has been compiled from multiple studies to provide a comparative overview.

Table 1: IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
CALU-6Non-small-cell lung0.10[3][4]
A549Non-small-cell lungVaries (sensitive)
NCI-H1975Non-small-cell lungVaries (less sensitive)
COLO-205ColorectalVaries
22Rv1ProstateVaries[3]
PC3Prostate~50[5]
LNCaPProstate~50[5]
OVCAR-8OvarianVaries
SCC-9 ZsGOral Squamous Cell CarcinomaVaries[6]
LN-1AOral Squamous Cell CarcinomaVaries[6]
Table 2: IC50 Values of Cerulenin in Cancer Cell Lines
Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
U-87MGGlioblastoma5.55~24.8[7][8]
LN-229Glioblastoma6.8~30.4[8]
HCT116ColonVaries (12.5-100 µM)Varies[9]
RKOColonVaries (12.5-100 µM)Varies[9]
Colon 26ColorectalVaries (100-200 µM)Varies[10][11]
CMT 93ColorectalVaries (100-200 µM)Varies[10][11]
A-375MelanomaVaries (20-160 µM)Varies[12]
Y79Retinoblastoma3.54~15.8[13]
SKMel30MelanomaVariesVaries[6]

Mechanism of Action and Signaling Pathways

This compound and cerulenin both target FASN but through different mechanisms, leading to distinct downstream effects.

This compound acts as a potent and selective reversible inhibitor of FASN.[1] Its inhibitory action leads to the disruption of lipid raft architecture and the inhibition of crucial oncogenic signaling pathways, including PI3K-AKT-mTOR and β-catenin.[1] This targeted approach is believed to contribute to its selective induction of apoptosis in tumor cells while sparing normal cells.[1]

Cerulenin , on the other hand, is an irreversible inhibitor that covalently binds to the catalytic site of FASN, specifically the β-ketoacyl-acyl carrier protein synthase domain.[2] This irreversible binding disrupts the condensation reaction of acetyl-CoA and malonyl-CoA.[2] Cerulenin's effects extend to the inhibition of topoisomerase I activity and have been shown to impact the PI3K/AKT/NF-κB signaling axis.[7][14]

FASN_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 FASN-Mediated Lipogenesis cluster_2 Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR FASN FASN mTOR->FASN Upregulates Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Apoptosis Apoptosis Lipid Rafts Lipid Rafts Palmitate->Lipid Rafts Component of Signaling Proteins Signaling Proteins Lipid Rafts->Signaling Proteins Localizes Cell Proliferation Cell Proliferation Signaling Proteins->Cell Proliferation This compound This compound This compound->FASN Reversibly Inhibits Cerulenin Cerulenin Cerulenin->FASN Irreversibly Inhibits

Caption: Simplified signaling pathway illustrating the role of FASN and the inhibitory actions of this compound and cerulenin.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and cerulenin on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound and Cerulenin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound or cerulenin and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound or Cerulenin B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[2]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[2]

FASN Activity Assay (NADPH Consumption)

This biochemical assay measures FASN activity by monitoring the decrease in NADPH absorbance.

Materials:

  • Purified FASN or cell lysate

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.6, 1 mM DTT, 1 mM EDTA)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • UV-visible spectrophotometer or plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and NADPH.

  • Add the purified FASN or cell lysate to the reaction mixture.

  • Initiate the reaction by adding malonyl-CoA.

  • Immediately measure the decrease in absorbance at 340 nm over time.[5][8]

  • The rate of NADPH consumption is proportional to FASN activity.

Western Blotting for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of proteins in the PI3K/Akt pathway.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate cell lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

Both this compound and cerulenin effectively inhibit FASN and induce apoptosis in cancer cells, albeit through different mechanisms of action. This compound's reversibility, selectivity, and oral bioavailability make it a promising candidate for clinical development, and it is currently being evaluated in multiple clinical trials.[1] Cerulenin, while a valuable research tool for understanding the consequences of irreversible FASN inhibition, faces challenges for therapeutic use due to its lack of specificity and potential for off-target effects.

Future research should focus on direct, head-to-head comparative studies in a wider range of cancer models to further elucidate the nuances of their anti-cancer activities. Investigating the differential impact of reversible versus irreversible FASN inhibition on tumor metabolism and signaling will be crucial for optimizing the therapeutic application of FASN inhibitors in oncology. Furthermore, exploring combination therapies with other targeted agents or chemotherapies may unlock the full potential of FASN inhibition in cancer treatment.

References

Assessing the Selectivity of TVB-3166 for FASN: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of TVB-3166, a potent inhibitor of Fatty Acid Synthase (FASN), focusing on its selectivity for FASN over other enzymes. The information is supported by available experimental data to offer an objective assessment for research and drug development applications.

Introduction to this compound and FASN

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids, primarily producing palmitate from acetyl-CoA and malonyl-CoA. In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling molecule synthesis. This makes FASN a compelling target for cancer therapy.

This compound is an orally bioavailable, reversible, and selective small molecule inhibitor of FASN.[1][2][3] It has been shown to induce apoptosis in tumor cells and inhibit tumor growth in preclinical models, making it a compound of significant interest in oncology research.[1][2][3]

Quantitative Analysis of this compound Inhibition

The potency of this compound against FASN has been determined in various assays. The following table summarizes the key inhibitory concentrations.

Assay TypeTarget/ProcessIC50 ValueReference
Biochemical AssayPurified FASN Enzyme42 nM[1][4]
Cellular AssayCellular Palmitate Synthesis81 nM[1]
Cellular AssayHeLa Cellular Palmitate Synthesis60 nM[2]
Cellular AssayCALU-6 Cellular Palmitate Synthesis81 nM[2]
Cell Viability AssayCALU-6 Non-Small-Cell Lung Tumor Cells100 nM[2]

Selectivity of this compound

This compound is consistently described as a "selective" FASN inhibitor in the scientific literature.[1][2][3] This selectivity is a critical feature, as off-target effects can lead to toxicity and confound experimental results. The differentiation of this compound from earlier FASN inhibitors like C75 and orlistat is partly based on its improved selectivity and better tolerability in in vivo models.[2]

However, publicly available data from comprehensive selectivity panel screenings against a broad range of other enzymes (e.g., kinases, other metabolic enzymes) with corresponding IC50 values are limited. While one study notes that the effects of this compound are unlikely to be due to off-target effects based on comparable results with other FASN inhibitors and FASN silencing, specific quantitative data on its interaction with other enzymes is not provided.[5] Therefore, while qualitatively acknowledged as selective, a detailed quantitative comparison of its potency against FASN versus other enzymes cannot be fully compiled from the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess FASN inhibition.

FASN Biochemical Inhibition Assay

This assay directly measures the enzymatic activity of purified FASN and its inhibition by a test compound.

  • Enzyme and Substrates : Purified human FASN enzyme is used. The substrates are acetyl-CoA, malonyl-CoA, and the cofactor NADPH.

  • Reaction Mixture : A reaction buffer is prepared, typically containing potassium phosphate buffer (pH ~7.0), dithiothreitol (DTT), and EDTA.

  • Assay Procedure :

    • The purified FASN enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound) in the reaction buffer.

    • The enzymatic reaction is initiated by adding the substrates acetyl-CoA and malonyl-CoA, along with NADPH.

    • The activity of FASN is determined by measuring the rate of NADPH oxidation, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

  • Data Analysis : The rate of NADPH consumption is plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce FASN activity by 50%.

Cellular Palmitate Synthesis Assay

This assay measures the effect of an inhibitor on the de novo synthesis of palmitate in cultured cells.

  • Cell Culture : Cancer cell lines known to have high FASN expression (e.g., HeLa, CALU-6) are cultured in appropriate media.

  • Inhibitor Treatment : Cells are treated with a range of concentrations of the FASN inhibitor (e.g., this compound) for a specified period.

  • Isotope Labeling : A stable isotope-labeled precursor, such as 13C-acetate or 13C-glucose, is added to the cell culture medium.

  • Lipid Extraction : After incubation, total lipids are extracted from the cells.

  • Mass Spectrometry Analysis : The amount of 13C-labeled palmitate is quantified using mass spectrometry.

  • Data Analysis : The inhibition of 13C-labeled palmitate synthesis is calculated for each inhibitor concentration, and the data is used to determine the cellular IC50 value.[2]

Visualizing Key Pathways and Workflows

To better understand the context of FASN inhibition and the experimental procedures, the following diagrams are provided.

FASN_Signaling_Pathway cluster_upstream Upstream Signaling cluster_FASN FASN Regulation and Function cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN_Gene FASN Gene Expression SREBP1c->FASN_Gene FASN FASN Enzyme FASN_Gene->FASN Palmitate Palmitate FASN->Palmitate Lipid_Rafts Lipid Raft Formation Palmitate->Lipid_Rafts Protein_Palm Protein Palmitoylation Palmitate->Protein_Palm Membrane_Synth Membrane Synthesis Palmitate->Membrane_Synth Cell_Growth Cell Growth & Survival Lipid_Rafts->Cell_Growth Protein_Palm->Cell_Growth Membrane_Synth->Cell_Growth TVB3166 This compound TVB3166->FASN

Caption: FASN signaling pathway and point of inhibition by this compound.

FASN_Inhibition_Assay_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B1 Incubate Purified FASN with this compound B2 Add Substrates (Acetyl-CoA, Malonyl-CoA, NADPH) B1->B2 B3 Measure NADPH Oxidation (Absorbance at 340 nm) B2->B3 B4 Calculate IC50 B3->B4 C1 Treat Cells with This compound C2 Add 13C-labeled Precursor (e.g., 13C-acetate) C1->C2 C3 Extract Cellular Lipids C2->C3 C4 Quantify 13C-Palmitate by Mass Spectrometry C3->C4 C5 Calculate IC50 C4->C5

Caption: Experimental workflow for FASN inhibition assays.

Conclusion

This compound is a potent inhibitor of FASN with low nanomolar activity in both biochemical and cellular assays. It is described as a selective inhibitor, a feature that distinguishes it from earlier generations of FASN inhibitors and contributes to its favorable preclinical profile. While the available literature strongly supports its on-target activity against FASN, a comprehensive, publicly accessible selectivity panel detailing its activity against a wide range of other enzymes is needed for a complete quantitative assessment of its selectivity. The provided experimental protocols and diagrams offer a framework for further investigation and understanding of this compound's mechanism of action.

References

Safety Operating Guide

Safe Disposal and Handling of TVB-3166: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling TVB-3166 must adhere to established safety protocols to ensure a secure laboratory environment and proper disposal of the compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on available safety data.

Safety Profile and Handling

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, standard precautionary measures for handling chemicals should always be observed.

Personal Protective Equipment (PPE):

While the safety data sheet (SDS) does not specify mandatory personal protective equipment, it is recommended to follow general laboratory safety practices. This includes wearing:

  • Safety glasses

  • Gloves

  • A laboratory coat

Storage:

Proper storage is crucial to maintain the integrity of this compound. The compound in its powder form should be stored at -20°C for up to 3 years.[1] Stock solutions can be stored at -80°C for up to one year.[1] It is advisable to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1]

Safety Ratings:

The following table summarizes the NFPA and HMIS ratings for this compound, which provide a quick assessment of the material's hazards.

Rating SystemHealthFireReactivity
NFPA 000
HMIS 000
Data sourced from the this compound Safety Data Sheet. A rating of 0 indicates a minimal hazard.

Disposal Procedures

The primary principle for the disposal of this compound is to prevent its entry into the environment. Do not allow the substance to enter sewers or surface and ground water. Uncontaminated material should be picked up mechanically. For spills or waste, follow the decision-making process outlined below.

G cluster_0 start Start: this compound Waste is_contaminated Is the waste mixed with other hazardous materials? start->is_contaminated uncontaminated_disposal Dispose as non-hazardous chemical waste according to institutional guidelines. is_contaminated->uncontaminated_disposal No contaminated_disposal Follow disposal procedures for the hazardous material it is mixed with. Consult institutional EHS. is_contaminated->contaminated_disposal Yes end End Disposal uncontaminated_disposal->end contaminated_disposal->end

Disposal Decision Workflow for this compound.

Emergency Procedures

In the event of accidental exposure, the following first-aid measures should be taken.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If complaints arise, consult a doctor.
Skin Contact The product is generally not irritating to the skin.
Eye Contact Rinse the opened eye for several minutes under running water.
Ingestion If symptoms persist, consult a doctor.
No special measures are generally required.

Experimental Protocols

For researchers utilizing this compound in experimental settings, specific protocols for solution preparation have been documented.

In Vivo Preparation for Oral Gavage:

To prepare a 5 mg/ml solution of this compound for oral gavage in mice, the following steps can be taken:

  • Add a small volume of DMSO (10% of the final volume) to the vial containing this compound.

  • Briefly vortex the mixture and heat it in a 37°C water bath.

  • Add corn oil to reach the final desired concentration of 5 mg/ml.[2]

In Vitro Solution Preparation:

For cell-based assays, this compound can be prepared in a stock solution with DMSO. For example, a stock solution can be made at a concentration of 77 mg/mL (200.27 mM) in fresh DMSO.[1] It is important to use fresh DMSO as moisture-absorbing DMSO can reduce the solubility of the compound.[1] This stock solution can then be diluted in culture medium to the desired final concentration for experiments.[2]

References

Personal protective equipment for handling TVB-3166

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for TVB-3166

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a research environment. It is designed to ensure the safety of laboratory personnel and the integrity of experimental workflows.

Physical and Chemical Properties

Understanding the basic properties of this compound is foundational to its safe handling.

PropertyValueSource
Synonym 4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]-3-azetidinyl]-benzonitrile
CAS Number 1533438-83-3
Molecular Formula C₂₄H₂₄N₄O[1]
Molecular Weight 384.5 g/mol [1]
Solubility DMSO: 5 mg/mL[1]
Storage Store in accordance with information listed on the product insert.

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous according to the Globally Harmonized System (GHS), adherence to standard laboratory safety precautions is mandatory to minimize exposure and ensure a safe working environment.

Core PPE Requirements
  • Eye Protection: Chemical safety glasses or goggles should be worn at all times when handling this compound to protect against accidental splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. The glove material should be impermeable and resistant to the substance and the solvent being used (e.g., DMSO).

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing from contamination.

  • Respiratory Protection: Under normal handling conditions in a well-ventilated area or a chemical fume hood, respiratory protection is not required.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

Preparation and Stock Solution
  • Pre-Handling:

    • Ensure the work area (e.g., chemical fume hood, balance) is clean and uncluttered.

    • Assemble all necessary equipment and reagents (e.g., this compound vial, solvent, pipettes, tubes).

    • Don the required personal protective equipment.

  • Reconstitution:

    • This compound is typically dissolved in DMSO to create a stock solution.[1][2]

    • Carefully weigh the required amount of this compound powder in a containment balance or a chemical fume hood to avoid generating dust.

    • Add the appropriate volume of solvent to the vial.

    • Ensure the vial is securely capped and mix thoroughly until the solid is completely dissolved.

Experimental Use
  • Dilutions: Perform all serial dilutions from the stock solution in a chemical fume hood or a designated clean workspace.

  • Cell Culture and Animal Studies: When adding this compound to cell cultures or preparing doses for animal administration, handle the solutions with care to prevent aerosols or splashes.[3][4]

  • Post-Use:

    • Securely cap all vials and containers containing this compound.

    • Clean the work area thoroughly with an appropriate solvent and then with a general-purpose cleaner.

Experimental Workflow for Handling this compound

TVB3166_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment prep_ppe Don PPE prep_area Prepare Workspace prep_ppe->prep_area prep_weigh Weigh this compound prep_area->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_dilute Perform Dilutions prep_dissolve->exp_dilute exp_treat Treat Samples exp_dilute->exp_treat post_clean Clean Workspace exp_treat->post_clean post_store Store Stock exp_treat->post_store post_dispose Dispose of Waste post_clean->post_dispose

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Unused this compound, stock solutions, and any solutions containing the compound should be disposed of as chemical waste.

    • Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials:

    • All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, tubes, paper towels) should be collected in a designated hazardous waste bag.

  • Institutional Guidelines:

    • Follow all local and institutional regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management. Do not discharge this compound into sewers or waterways.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures.

Exposure RouteFirst-Aid MeasuresSource
Inhalation Move to fresh air. If symptoms develop, consult a physician.
Skin Contact While the product is generally not an irritant, wash the affected area with soap and water.
Eye Contact Rinse the opened eye for several minutes under running water.
Ingestion If symptoms persist, consult a doctor.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.